molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Número de catálogo: B089654
Número CAS: 123-32-0
Peso molecular: 108.14 g/mol
Clave InChI: LCZUOKDVTBMCMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,5-Dimethylpyrazine is a member of pyrazines.
This compound has been reported in Streptomyces antioxidans, Zea mays, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047652
Record name 2,5-Dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour
Record name 2,5-Dimethylpyrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17012
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,5-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,5-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,5-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-1.000
Record name 2,5-Dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.5 [mmHg]
Record name 2,5-Dimethylpyrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17012
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

123-32-0
Record name 2,5-Dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLPYRAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15 °C
Record name 2,5-Dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Ubiquitous Nutty and Roasted Notes: A Technical Guide to 2,5-Dimethylpyrazine in Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine is a naturally occurring volatile organic compound that plays a pivotal role in the desirable aroma profiles of a wide array of cooked and fermented foods.[1][2] Characterized by its potent nutty, roasted, and cocoa-like scent, this alkylpyrazine is a key product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[1][3][4] Its presence is often considered an indicator of a robust and appealing flavor profile in products such as coffee, cocoa, roasted nuts, and cooked meats.[5][6] This technical guide provides an in-depth overview of the natural occurrence of this compound in various foodstuffs, detailed experimental protocols for its analysis, and a visualization of its primary formation pathway.

Quantitative Occurrence of this compound in Foods

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (such as time and temperature), and the specific precursors available for the Maillard reaction.[7] The following tables summarize the quantitative data on the occurrence of this compound in several key food categories.

Table 1: Concentration of this compound in Cocoa and Chocolate Products

Food ProductConcentration Range (mg/kg)Reference
Cocoa and Chocolate1.99 - 10.18[8]
Unroasted Cocoa BeansNot typically detected[7]
Roasted Cocoa BeansVaries with roasting conditions[7]
Pod-stored Fermented Cocoa Beans154.8 (µ g/100g )[9]

Table 2: Concentration of this compound in Coffee

Food ProductNotesReference
Roasted CoffeeThis compound is a significant pyrazine, following 2-methylpyrazine and 2,6-dimethylpyrazine in abundance.[4][10]
Turkish Coffee BrewsFound in abundance, with concentrations varying with brewing method.[11]
Conilon Coffee BeansA major pyrazine compound identified.[12]

Table 3: Concentration of this compound in Meat Products

Food ProductCooking ConditionsConcentrationReference
Barbecued Beef PattiesStandard BarbecuingMost abundant pyrazine[13]
Grilled Beef and LambGrillingMarkedly increases with heat[5]

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of this compound in food is the Maillard reaction.[1][3][4] This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[6] Through a series of complex steps including Amadori rearrangement, enolization, and Strecker degradation, key intermediates such as α-aminoketones are formed. The self-condensation of two molecules of an α-aminoketone, specifically aminoacetone in the case of this compound, leads to the formation of the stable aromatic pyrazine ring.

Maillard_Reaction_Pyrazine_Formation reducing_sugar Reducing Sugar (e.g., Glucose) schiff_base Schiff Base Formation reducing_sugar->schiff_base amino_acid Amino Acid (e.g., Alanine) amino_acid->schiff_base amadori_rearrangement Amadori Rearrangement schiff_base->amadori_rearrangement amadori_compound Amadori Compound amadori_rearrangement->amadori_compound strecker_degradation Strecker Degradation amadori_compound->strecker_degradation alpha_aminoketone α-Aminoketone (Aminoacetone) strecker_degradation->alpha_aminoketone condensation Self-Condensation (2 molecules) alpha_aminoketone->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation dimethylpyrazine This compound oxidation->dimethylpyrazine Experimental_Workflow sample_prep Sample Preparation (Grinding, Weighing, Sealing) hs_spme Headspace SPME sample_prep->hs_spme incubation Incubation/ Equilibration hs_spme->incubation extraction Extraction incubation->extraction gc_ms_analysis GC-MS Analysis extraction->gc_ms_analysis desorption Desorption in GC Inlet gc_ms_analysis->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

References

2,5-Dimethylpyrazine: An In-depth Technical Guide to a Key Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a volatile heterocyclic organic compound that plays a pivotal role in the sensory experience of a wide array of thermally processed foods.[1][2] As a member of the alkylpyrazine family, it is renowned for imparting characteristic roasted, nutty, and cocoa-like aromas.[1][2] The formation of 2,5-DMP is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[1] It is also synthesized by various microorganisms. Given its potent and desirable flavor profile, 2,5-DMP is a significant compound for the food and fragrance industries and serves as a key target for analysis in quality control and flavor development. This technical guide provides a comprehensive overview of the formation, sensory properties, analytical methodologies, and perceptual pathways of this compound.

Physicochemical and Sensory Properties

This compound is characterized by its powerful and diffusive roasted aroma. Its sensory perception is highly dependent on its concentration and the food matrix in which it is present.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory and physicochemical data for this compound.

ParameterValueMediumReference
Odor Detection Threshold800 ppbWater[3]
Odor DescriptionChocolate, roasted nuts, earthy-[3]
Taste DescriptionChocolate-peanut taste-[3]
Molecular FormulaC₆H₈N₂-
Molecular Weight108.14 g/mol -
CAS Number123-32-0-
Occurrence in Food Products

This compound is a naturally occurring compound in numerous food items, where its concentration contributes significantly to the overall flavor profile.

Food ProductConcentration RangeReference
Roasted CoffeePresent (major pyrazine)[4][5]
Cocoa Beans/Products1.99–10.18 mg/kg[6]
Roasted PeanutsPresent (major pyrazine)
Fried Skipjack TunaPresent (key volatile)[7]
Roasted MaltPresent
Wheat BreadPresent[8]
BeerPresent
Potato ChipsPresent
Roasted BeefPresent

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. Microbial biosynthesis is another significant pathway.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino acid and a reducing sugar, typically under thermal processing. The formation of this compound from the Maillard reaction involves the condensation of two α-aminoketone molecules, which are formed from the Strecker degradation of amino acids.

Maillard_Reaction reducing_sugar Reducing Sugar (e.g., Glucose) inv1 reducing_sugar->inv1 amino_acid Amino Acid (e.g., Alanine) amino_acid->inv1 strecker_aldehyde Strecker Aldehyde alpha_aminoketone α-Aminoketone alpha_aminoketone->strecker_aldehyde dihydropyrazine Dihydro-2,5-dimethylpyrazine alpha_aminoketone->dihydropyrazine Condensation (x2) dimethylpyrazine This compound dihydropyrazine->dimethylpyrazine Oxidation inv1->alpha_aminoketone Strecker Degradation inv2

Maillard reaction pathway to this compound.
Microbial Biosynthesis

Certain microorganisms, including species of Bacillus, are capable of producing this compound. This biosynthesis pathway often involves the metabolism of amino acids, such as L-threonine.

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.

General HS-SPME-GC-MS Protocol for this compound Analysis

This protocol is a general guideline and may require optimization depending on the specific food matrix.

1. Sample Preparation:

  • For liquid samples (e.g., coffee, beer): Place a known volume (e.g., 5 mL) into a headspace vial.

  • For solid samples (e.g., cocoa powder, ground roasted nuts): Weigh a specific amount (e.g., 1-2 g) into a headspace vial and add a known volume of saturated NaCl solution to aid the release of volatiles.

  • Add an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of pyrazines.[9]

  • Equilibration: Incubate the sealed vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[10]

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Oven Temperature Program: A suitable temperature program is employed to separate the volatile compounds. For example: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for enhanced sensitivity.

Experimental_Workflow sample_prep Sample Preparation (Vial + Internal Standard) hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme Volatiles into Headspace gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms Desorption & Separation data_analysis Data Analysis (Quantification) gc_ms->data_analysis Identification & Integration

General experimental workflow for 2,5-DMP analysis.

Signaling Pathways of Perception

The perception of this compound is primarily an olfactory event, mediated by specific olfactory receptors in the nasal cavity.

Olfactory Perception

Volatile pyrazines, including 2,5-DMP, are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. Recent studies have identified specific human olfactory receptors, OR5K1 and OR2AG1, as being responsive to pyrazines.[11] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in the perception of its characteristic aroma.

Olfactory_Signaling dmp This compound or Olfactory Receptor (e.g., OR5K1) dmp->or Binds to g_protein G-protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens depolarization Depolarization cng->depolarization Na+/Ca2+ influx signal Signal to Brain depolarization->signal Action Potential

Olfactory signaling pathway for pyrazine perception.
Gustatory and Kokumi Perception

While pyrazines are primarily perceived through the sense of smell (orthonasally and retronasally), there is emerging research into the role of certain compounds in modulating taste perception, a concept known as "kokumi". Kokumi substances do not have a taste of their own but enhance the perception of sweet, salty, and umami tastes.[5][12] This effect is thought to be mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor also found in taste bud cells.[5][12][13] While direct interaction of this compound with taste receptors has not been definitively established, its contribution to the overall flavor experience may involve complex interactions within the oral and nasal cavities that could modulate taste perception. Further research is needed to elucidate the precise mechanisms.

Conclusion

This compound is a cornerstone of flavor chemistry, contributing significantly to the desirable roasted and nutty notes in many foods. A thorough understanding of its formation pathways, sensory characteristics, and the mechanisms of its perception is crucial for food scientists and researchers. The analytical methods outlined in this guide provide a framework for the accurate quantification of this key flavor compound, enabling better quality control and the development of novel flavor profiles. Future research will likely further unravel the complex interplay between aroma compounds like 2,5-DMP and the gustatory system, providing deeper insights into the holistic experience of flavor.

References

The Pivotal Role of 2,5-Dimethylpyrazine in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, gives rise to a plethora of compounds that define the sensory characteristics of thermally processed foods. Among these, pyrazines, and specifically 2,5-dimethylpyrazine, are paramount in contributing the desirable roasted, nutty, and cocoa-like aromas. This technical guide delves into the core of this compound's involvement in the Maillard reaction, providing a comprehensive overview of its formation, the factors influencing its yield, and detailed methodologies for its analysis. This document is intended to serve as a critical resource for researchers in food science, flavor chemistry, and drug development, offering insights into the complex interplay of precursors and reaction conditions that govern the generation of this key flavor compound.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions results in the formation of a wide array of molecules, including flavor compounds, aromatic substances, and colored polymers known as melanoidins. Alkylpyrazines are a crucial class of flavor compounds generated through this reaction, with this compound (2,5-DMP) being a prominent member.[2][3] Its characteristic nutty, roasted, and chocolate-like aroma makes it a significant contributor to the desirable flavor profiles of coffee, roasted nuts, cocoa, and baked goods.[4][5] Understanding the mechanisms of its formation and the factors that control its concentration is essential for optimizing food processing techniques and for the development of novel flavor profiles.

Formation of this compound

The formation of this compound in the Maillard reaction is a multi-step process primarily involving the condensation of α-aminoketones.[6] The key precursor for this compound is aminoacetone, which can be formed from the Strecker degradation of amino acids like threonine or through the reaction of α-dicarbonyl compounds (e.g., methylglyoxal) with amino acids.[7] Two molecules of aminoacetone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic this compound.[7]

While free amino acids are primary precursors, studies have shown that peptides, particularly those with lysine at the N-terminus, can also be significant contributors to pyrazine formation.[1][8][9] The reaction is also influenced by the type of reducing sugar, with pentoses generally being more reactive than hexoses.[10]

dot

Caption: Formation pathway of this compound.

Factors Influencing this compound Formation

The yield of this compound is significantly influenced by several factors, including temperature, pH, and the nature and concentration of the precursors.

Temperature

Temperature is a critical parameter in the Maillard reaction. The formation of this compound generally increases with rising temperature, with optimal formation often observed at temperatures above 100°C.[7][11] Kinetic studies have shown that the formation rate follows a first-order reaction model.[12]

Temperature (°C)PrecursorsSystemKey FindingsReference
140Lysine-containing dipeptides + GlucoseModel SystemOptimal temperature for pyrazine formation in the studied model system.[11]
120-140Cocoa BeansReal FoodConcentration of pyrazines increased with temperature.[13]
180Glycine + GlucoseModel SystemMore volatile compounds, including pyrazines, are produced at 180°C compared to 120°C.[11]
pH

The pH of the reaction medium plays a crucial role in the Maillard reaction. Weakly alkaline conditions (pH 7-10) generally favor the formation of pyrazines.[14] At lower pH values, the amino groups of amino acids are protonated, reducing their nucleophilicity and thus slowing down the initial steps of the Maillard reaction.

pHPrecursorsSystemKey FindingsReference
9.0Rice bran protein hydrolysate + FructoseModel SystemHighest yield of pyrazines, including this compound.[14]
8.0Lysine-containing dipeptides + GlucoseModel SystemWeakly alkaline conditions facilitated the formation of pyrazines.[1]
< 7.0General Maillard ReactionReviewThe reaction is significantly slower at acidic pH.[14]
Precursors

The type and concentration of amino acids and reducing sugars significantly impact the formation of this compound. While the amino acid side chain is not directly incorporated into the this compound molecule, the type of amino acid can influence the overall reaction rate and the formation of other flavor compounds.[2] Peptides have been shown to be more effective precursors for pyrazine formation than free amino acids.[6][9]

Precursor TypeSpecific PrecursorsSystemKey FindingsReference
PeptidesLysine-containing dipeptidesModel SystemProduced higher amounts of this compound compared to free amino acids.[1][8]
Amino AcidsAlanineModel SystemAlanine, in combination with glucose, is a good precursor for this compound.[15]
SugarsGlucose, Methylglyoxal, GlyoxalModel SystemGlucose and methylglyoxal with dipeptides led to large amounts of this compound.[9]

Experimental Protocols

The analysis of this compound in complex matrices like food requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[16][17]

Maillard Reaction Model System Preparation

Objective: To generate this compound in a controlled laboratory setting to study the effects of various parameters.

Materials:

  • Amino acid (e.g., L-lysine) or peptide

  • Reducing sugar (e.g., D-glucose)

  • Phosphate buffer (pH 8.0)

  • Reaction vials (sealed)

  • Heating block or oven

Procedure:

  • Prepare solutions of the amino acid/peptide and reducing sugar in the phosphate buffer at desired concentrations.

  • Mix equal volumes of the amino acid/peptide and sugar solutions in a reaction vial.

  • Seal the vial tightly.

  • Heat the vial in a heating block or oven at a specific temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[1]

  • After heating, cool the vial to room temperature before analysis.

HS-SPME-GC-MS Analysis of this compound

Objective: To extract and quantify this compound from a sample.

Materials and Equipment:

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Headspace vials with septa

  • Heating and agitation unit for SPME

Procedure:

  • Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For solid samples, grinding may be necessary.

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

  • Equilibration: Seal the vial and place it in the heating unit. Equilibrate the sample at a specific temperature (e.g., 45-80°C) for a set time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[1][18]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[19]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

  • GC Separation: The volatile compounds are separated on the GC column based on their boiling points and polarity. A typical oven temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 245°C).[19]

  • MS Detection and Quantification: The separated compounds are detected by the mass spectrometer. This compound is identified by its characteristic mass spectrum and retention time. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Sample Sample (Liquid or Solid) Vial Place in Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Equilibrate Equilibrate (e.g., 45-80°C, 20-30 min) IS->Equilibrate Extract Extract with SPME Fiber (e.g., 30-50 min) Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HS-SPME-GC-MS experimental workflow.

Conclusion

This compound is a pivotal compound in the Maillard reaction, significantly shaping the desirable flavor profiles of a wide range of cooked foods. Its formation is a complex process governed by a delicate interplay of temperature, pH, and precursor availability. This guide provides a foundational understanding of these factors and offers detailed experimental protocols for the study and analysis of this important flavor molecule. For researchers in food science, this knowledge is instrumental in controlling and optimizing food processing to achieve desired sensory outcomes. For professionals in drug development, understanding the formation of such compounds in biological systems can provide insights into disease processes and potential therapeutic interventions. Continued research into the intricate pathways of the Maillard reaction will undoubtedly unveil further opportunities for innovation in both the food and pharmaceutical industries.

References

Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the olfactory threshold of 2,5-dimethylpyrazine in water, tailored for researchers, scientists, and professionals in drug development. It covers quantitative data, detailed experimental methodologies, and the underlying biochemical signaling pathways.

Data Presentation: Quantitative Olfactory Threshold

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound in water, reported values exhibit some variability, which is common in sensory science due to differences in experimental methodologies and panelist sensitivity. The table below summarizes the available quantitative data.

CompoundChemical FormulaCAS NumberOdor DescriptionOlfactory Threshold in Water (ppb)Reference
This compoundC₆H₈N₂123-32-0Chocolate, roasted nuts, earthy800[1]
This compoundC₆H₈N₂123-32-0Potato flavor1,000 (1 ppm)
This compoundC₆H₈N₂123-32-0Caramel, nutty, roasted35,000 (35 ppm)[2]

ppb: parts per billion

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a critical aspect of sensory analysis. The methodologies employed can be broadly categorized into sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, often performed in accordance with standards such as ASTM E679.[3][4][5]

Objective: To determine the lowest concentration of this compound in water that is detectably different from a blank sample.

Materials:

  • This compound (high purity)

  • Odor-free, purified water

  • Glass sniffing flasks with airtight lids

  • Precision micropipettes

  • A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in odor-free water to create a primary aqueous stock solution.

  • Ascending Concentration Series: A series of dilutions is prepared from the primary stock solution, typically in geometric steps (e.g., a factor of 2 or 3).

  • Triangle Test Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (odor-free water), and one contains the this compound dilution. The order of presentation is randomized.

  • Panelist Task: Each panelist is instructed to sniff the headspace of each flask and identify the "odd" sample.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The group threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample, calculated using statistical methods such as psychometric functions.

G cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare Stock Solution of this compound prep2 Create Ascending Concentration Series in Odor-Free Water prep1->prep2 sensory1 Present 3 Samples to Panelist (2 Blanks, 1 Test) prep2->sensory1 sensory2 Panelist Identifies the 'Odd' Sample sensory1->sensory2 analysis1 Record Correct Identifications sensory2->analysis1 analysis2 Calculate Group Olfactory Threshold (50% Correct Detection) analysis1->analysis2 G cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_detection Detection cluster_output Output sample Water Sample with this compound spme HS-SPME Extraction sample->spme gc GC Separation spme->gc split Effluent Splitter gc->split ms Mass Spectrometer (MS) split->ms sniff Sniffing Port split->sniff ms_data Compound Identification ms->ms_data olfactory_data Odor Description & Intensity sniff->olfactory_data G odorant This compound receptor OR5K1 (GPCR) odorant->receptor g_protein Gαolf Activation receptor->g_protein ac Adenylyl Cyclase III Activation g_protein->ac camp ATP to cAMP Conversion ac->camp cng CNG Ion Channel Opening camp->cng depolarization Cation Influx (Na+, Ca2+) & Neuron Depolarization cng->depolarization ap Action Potential to Olfactory Bulb depolarization->ap

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,5-Dimethylpyrazine in Fermented Products

Abstract

This compound (2,5-DMP) is a volatile heterocyclic nitrogen compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many fermented foods. Its discovery and formation are of considerable interest in food science for flavor optimization and quality control. This technical guide provides a comprehensive overview of the primary formation pathways of 2,5-DMP in fermented products, quantitative data on its occurrence, and detailed experimental protocols for its analysis. The guide is intended for researchers and professionals in food science, biotechnology, and drug development who are interested in the microbial and chemical synthesis of flavor compounds.

Core Formation Pathways of this compound

The formation of this compound in food products is primarily attributed to two distinct mechanisms: microbial biosynthesis, particularly by bacteria of the Bacillus genus, and the Maillard reaction, which occurs during thermal processing.

Microbial Biosynthesis via L-Threonine Metabolism

The most well-documented biological pathway for 2,5-DMP synthesis involves the metabolism of L-threonine by microorganisms, most notably Bacillus subtilis and its variants like B. subtilis var. natto.[1][2][3] This pathway is crucial in the fermentation of products like natto (fermented soybeans) and cocoa.[2][4]

The synthesis begins with the enzymatic conversion of L-threonine.[5][6] The key enzyme, L-threonine-3-dehydrogenase (TDH), catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate.[1][7] This intermediate is unstable and undergoes spontaneous, non-enzymatic decarboxylation to form aminoacetone.[5] The pathway culminates in the condensation of two aminoacetone molecules, which, after dehydrogenation, yields this compound.[1]

A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA.[5] Research has shown that inactivating the gene responsible for KBL can significantly enhance the production of 2,5-DMP by increasing the availability of the L-2-amino-acetoacetate precursor.[1][5][7]

microbial_pathway Microbial Synthesis of this compound cluster_main Main Biosynthesis Pathway cluster_competing Competing Pathway Threonine L-Threonine AAA L-2-Amino-acetoacetate Threonine->AAA L-Threonine-3-Dehydrogenase (TDH) (Enzymatic Oxidation) Aminoacetone Aminoacetone AAA->Aminoacetone Spontaneous Decarboxylation Glycine Glycine + Acetyl-CoA AAA->Glycine 2-Amino-3-ketobutyrate CoA ligase (KBL) DMP This compound Aminoacetone->DMP Condensation & Dehydrogenation (2x) KBL_node KBL Enzyme KBL_node->AAA Inactivation of KBL Boosts DMP Yield

Caption: Microbial synthesis pathway of 2,5-DMP from L-Threonine.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning process, is a significant source of pyrazines in thermally processed foods like roasted cocoa beans.[8][9] It occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid.[9]

A critical step within the Maillard reaction is the Strecker degradation of amino acids.[10] This process involves the reaction of an amino acid with a dicarbonyl compound (formed from sugar degradation), leading to the formation of an α-aminoketone.[10] These aminoketones are key precursors that can self-condense or react with other intermediates to form a variety of substituted pyrazines, including this compound.[11] The specific amino acids and sugars present, along with reaction conditions like temperature, pH, and time, dictate the profile of pyrazines produced.[11]

maillard_pathway Generalized Maillard Reaction Pathway for Pyrazine Formation ReducingSugar Reducing Sugar (e.g., Glucose) Dicarbonyl α-Dicarbonyl Compound ReducingSugar->Dicarbonyl Sugar Degradation AminoAcid Amino Acid (e.g., Lysine) Aminoketone α-Aminoketone AminoAcid->Aminoketone Strecker Degradation Dicarbonyl->Aminoketone Pyrazines Substituted Pyrazines (incl. 2,5-DMP) Aminoketone->Pyrazines Condensation (2x) & Oxidation

Caption: Maillard reaction pathway leading to pyrazine formation.

Quantitative Occurrence of this compound

The concentration of 2,5-DMP varies significantly depending on the fermented product, the specific microorganisms involved, and the processing conditions. Below is a summary of reported concentrations in natto and cocoa products.

Fermented ProductMatrixConcentration RangeReference(s)
Natto Laboratory Culture (B. subtilis)> 2 mg/L - 4.5 mg/L[12]
Steamed Soybean (fermented)LOQ: 1.6 µg/g[3]
Commercial Natto"Considerable amount"[13]
Cocoa Chocolate1.99 - 10.18 mg/kg[14]
Pod-stored Fermented Beans154.8 µ g/100g [4]
Roasted Cocoa BeansPresent in high quantity
LOQ: Limit of Quantification

Experimental Protocols for Analysis

The analysis of 2,5-DMP in complex food matrices requires robust and sensitive analytical methods. Key experimental stages include sample preparation, extraction, and instrumental analysis.

Sample Preparation and Extraction

Objective: To isolate volatile pyrazine compounds from the solid or liquid food matrix.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) [15]

  • Sample Homogenization: Weigh a representative amount of the sample (e.g., 1-5 g of homogenized natto or ground cocoa) into a 20 mL headspace vial.

  • Standard Addition: Add an appropriate internal standard (e.g., deuterated pyrazine) for accurate quantification.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.

  • Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Immediately transfer the SPME fiber to the gas chromatograph's injection port for thermal desorption of the analytes onto the analytical column.

spme_workflow HS-SPME-GC-MS Experimental Workflow Start Sample Homogenization Vial Transfer to Headspace Vial Start->Vial Equilibrate Equilibration (e.g., 60°C, 30 min) Vial->Equilibrate Extract SPME Fiber Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analyze GC-MS Analysis Desorb->Analyze End Data Processing & Quantification Analyze->End

Caption: Workflow for 2,5-DMP analysis using HS-SPME-GC-MS.

Instrumental Analysis and Quantification

Objective: To separate, identify, and quantify 2,5-DMP.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [15]

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Implement a temperature gradient to separate volatile compounds. A typical program might be: hold at 80°C for 3 min, then ramp at 8°C/min to 180°C, and hold for 10 min.[15]

  • MS Detection:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Acquisition Mode: Operate in both full scan mode (e.g., m/z 40-500) for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. The target ion for 2,5-DMP is its molecular ion at m/z 108.

  • Identification: Confirm the identity of 2,5-DMP by comparing its retention time and mass spectrum with that of an authentic chemical standard and by matching against a spectral library (e.g., NIST).

  • Quantification: Construct a calibration curve using a series of standard solutions of 2,5-DMP with a fixed concentration of the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Pathway Elucidation using Isotope Tracers

Objective: To confirm the metabolic origin of 2,5-DMP.

Protocol: Stable Isotope Labeling Study [3][16]

  • Culture Preparation: Prepare a minimal culture medium for the microorganism of interest (e.g., B. natto).

  • Precursor Doping: In the experimental group, replace the standard precursor with a labeled version (e.g., 13C4,15N-L-threonine). Maintain a control group with the unlabeled precursor.

  • Fermentation: Inoculate both media with the microorganism and conduct fermentation under controlled conditions.

  • Analysis: At various time points, extract the pyrazines from the culture broth using the methods described above (e.g., HS-SPME).

  • LC-MS/MS or GC-MS Analysis: Analyze the extracts. The incorporation of the stable isotopes will result in a predictable mass shift in the resulting 2,5-DMP molecule (e.g., from m/z 109.08 to m/z 117.09 for a fully labeled molecule from two 13C3,15N1-aminoacetone units).[3] This mass shift provides definitive evidence that the labeled precursor was used in the synthesis.

References

The Ascendant Role of Pyrazine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities capable of combating resilient pathogens. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against various bacterial and fungal strains. This technical guide offers an in-depth exploration of the antimicrobial properties of pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental methodologies, and visualizes pertinent biological and experimental workflows.

Quantitative Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial efficacy of a compound is quantitatively expressed through its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various pyrazine derivatives against a panel of clinically relevant microorganisms.

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine Derivatives Compound 2eStaphylococcus aureus32[1]
Escherichia coli16[1]
Compound 1fEscherichia coli16-32[1]
Compound 1iEscherichia coli16-32[1]
Most tested compoundsStaphylococcus aureus32-256[1]
Most tested compoundsEscherichia coli64-256[1]
3-Aminopyrazine-2-carboxamides 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[2]
Alkyl derivative (7 carbons) (11)Various bacteria250 µM[2]
Phenyl derivative (4-CF3) (20)Staphylococcus aureus31.25 µM[2]
Methicillin-resistant S. aureus (MRSA)62.5 µM[2]
Pyrazine-2-carboxylic Acid Derivatives (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)Candida albicans3.125[3]
Escherichia coli50[3]
Staphylococcus aureus6.25[3]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)Candida albicans3.125[3]
Pseudomonas aeruginosa25[3]
Pyrido[2,3-b]pyrazine Derivatives 2,3-dithione derivative (1)Staphylococcus aureus0.078 mg/mL[4]
Bacillus cereus0.078 mg/mL[4]
Escherichia coli0.625 mg/mL[4]
Salmonella typhi1.25 mg/mL[4]
Pyrazine Carboxamides Compound 5dExtensively drug-resistant Salmonella Typhi (XDR-S. Typhi)6.25 mg/mL[5]

Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific advancement. This section provides detailed protocols for key experiments cited in the evaluation of antimicrobial pyrazine derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., Ampicillin)

  • Negative control (broth only)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate.

    • Inoculate into a tube containing sterile saline or MHB.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

In Vitro Cytotoxicity Assay

Evaluating the toxicity of antimicrobial compounds against mammalian cells is crucial to assess their potential for therapeutic use.[2][6][7]

Materials:

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazine derivatives

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent (e.g., WST-1)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Resazurin Assay: Add the resazurin-based reagent to each well and incubate. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

    • After incubation, if using the MTT assay, add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

Understanding the mode of action of antimicrobial agents is pivotal for their development. While detailed signaling pathways for many novel pyrazine derivatives are still under investigation, proposed mechanisms often involve the disruption of essential bacterial processes.

One of the suggested mechanisms for the antibacterial action of some nitrogen-containing heterocycles, including pyrazine derivatives, is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, and their inhibition leads to cell death. Another proposed mechanism is the destruction of the bacterial cell membrane structure.

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening antimicrobial compounds and a conceptual representation of a proposed mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Pyrazine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC_Assay MIC Determination (Microbroth Dilution) Characterization->MIC_Assay Test Compounds Agar_Diffusion Agar Well Diffusion (Optional) MIC_Assay->Agar_Diffusion Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity Active Compounds Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: General workflow for antimicrobial drug discovery with pyrazine derivatives.

Mechanism_of_Action Pyrazine Pyrazine Derivative Membrane Bacterial Cell Membrane Pyrazine->Membrane Disruption DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazine->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for DNA_Replication->Cell_Death Inhibition leads to

References

2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Volatile Organic Compound 2,5-Dimethylpyrazine (DMP), Covering its Physicochemical Properties, Synthesis, Biological Activities, and Relevant Experimental Protocols.

Introduction

This compound (DMP) is a volatile organic compound belonging to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. It is a significant contributor to the desirable aroma and flavor profiles of a wide variety of cooked and fermented foods, often described as nutty, roasted, earthy, and reminiscent of cocoa or coffee. Beyond its sensory characteristics, DMP has garnered increasing interest in the scientific community for its diverse biological activities and potential applications in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates key data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation into this multifaceted molecule.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a distinct roasted or nutty aroma. It is characterized by its six-membered ring structure containing two nitrogen atoms at positions 1 and 4, with methyl groups substituted at positions 2 and 5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
CAS Number 123-32-0
Appearance Colorless to pale yellow liquid
Odor Roasted peanuts, coffee, earthy, nutty
Boiling Point 155 °C
Melting Point 15 °C
Density 0.99 g/mL at 25 °C
Solubility Good miscibility with ethanol and other organic solvents; limited water solubility.
logP 0.62
Natural Occurrence

DMP is a natural constituent of many food items, formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing such as roasting, baking, and frying. It is also produced by microorganisms during fermentation. Foods rich in this compound include roasted coffee beans, cocoa products, baked goods, grilled meats, and toasted nuts.

Table 2: Natural Occurrence of this compound in Various Foods

Food ItemReference(s)
Roasted Coffee
Cocoa and Chocolate
Roasted Peanuts
Baked Bread
Grilled Beef
Beer
Potato Chips
Fermented Soybeans
Synthesis of this compound

Several chemical synthesis routes for this compound have been established. One common method involves the self-condensation of aminoacetone, followed by oxidation. Another approach is the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts. More recently, catalytic methods have been developed, for instance, using a catalyst for the gas-solid catalytic synthesis from isopropanolamine. A one-step synthesis method has also been reported involving the reaction of an aldehyde compound and propargylamine in the presence of a gold-based catalyst, which is described as being green and environmentally friendly as it only eliminates water molecules.

Microbial fermentation is an alternative and environmentally friendly route to produce this compound. The biosynthesis of 2,5-DMP in microorganisms like Bacillus subtilis has been shown to start from L-threonine. This pathway involves an enzymatic reaction catalyzed by L-threonine-3-dehydrogenase (TDH) and subsequent non-enzymatic reactions. Metabolic engineering strategies in microorganisms such as Escherichia coli have been employed to enhance the production of 2,5-DMP by overexpressing key enzymes like L-threonine dehydrogenase and NADH oxidase, and by knocking out competing metabolic pathways.

Biosynthesis_of_2_5_Dimethylpyrazine L_Threonine L-Threonine L_2_Amino_acetoacetate L-2-Amino-acetoacetate L_Threonine->L_2_Amino_acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L_2_Amino_acetoacetate->Aminoacetone Spontaneous Decarboxylation Dimerization Dimerization & Dehydration Aminoacetone->Dimerization Dihydro_DMP 3,6-Dihydro-2,5-DMP Dimerization->Dihydro_DMP Oxidation Oxidation Dihydro_DMP->Oxidation DMP This compound Oxidation->DMP

Biosynthesis of this compound from L-Threonine.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to researchers in drug development.

Antimicrobial Activity

DMP has demonstrated antimicrobial properties against various bacteria and fungi. It has been shown to inhibit the growth of E. coli and the soil-borne plant pathogenic bacterium Ralstonia solanacearum. Furthermore, it has shown efficacy against the oomycete Phytophthora capsici. The antimicrobial mechanism is thought to involve interactions with the microbial cell membrane.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis, the formation of new blood vessels that tumors need to grow. While the precise molecular mechanisms are still under investigation, the induction of apoptosis appears to be a key component of its anticancer activity.

Other Biological Effects

This compound has also been reported to have other physiological effects. For instance, it has been shown to inhibit the onset of puberty and reduce uterine weight in rats, suggesting a potential interaction with the endocrine system. It has also been found to have an inhibitory action on uterine hypercontraction.

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that its use as a food flavoring agent is of "no safety concern" at current estimated intake levels.

Table 3: Toxicological Data for this compound

ParameterValueSpeciesReference(s)
Oral LD₅₀ 1020 mg/kgRat
Genotoxicity No genotoxic potential indicated at gene or chromosome level for pyrazine derivatives.-
Inhalation Toxicity May cause respiratory tract irritation.-
Skin Irritation May cause skin irritation.-
Eye Irritation May cause eye irritation.-

While generally considered safe as a food additive, high concentrations may cause irritation. In vitro studies on e-liquid flavorings found that this compound could alter airway epithelial cell physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analysis of this compound in Food Matrices

Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Sample Preparation:

  • Homogenize the solid food sample if necessary.

  • Weigh a specific amount of the sample (e.g., 1-5 g) into a headspace vial.

  • For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the vial.

  • Add a saturated solution of sodium chloride to the aqueous samples to increase the volatility of the analytes.

  • If quantitative analysis is required, add a known amount of an appropriate internal standard.

  • Seal the vial tightly with a PTFE-faced silicone septum.

HS-SPME Procedure:

  • Place the vial in a heating block or the autosampler's incubation chamber at a specific temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a specific extraction time (e.g., 20-40 minutes) at a controlled temperature.

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

HS_SPME_GC_MS_Workflow Sample Sample Preparation (Homogenization, Weighing) Vial Sealed Headspace Vial Sample->Vial Incubation Incubation & Equilibration Vial->Incubation SPME HS-SPME Extraction Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC Gas Chromatography Separation Desorption->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis MS->Data

Workflow for HS-SPME-GC-MS analysis of 2,5-DMP.
Assessment of Antimicrobial Activity

Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the DMP stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without DMP) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Evaluation of Cytotoxicity

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways in Biological Activity

While the specific signaling pathways directly modulated by this compound are still an active area of research, studies on structurally similar pyrazines, such as tetramethylpyrazine, provide valuable insights into its potential mechanisms of action, particularly in the context of its anticancer effects.

Putative Apoptosis Signaling Pathway

Based on evidence from related compounds, this compound may induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Apoptosis_Signaling_Pathway DMP This compound Cellular_Stress Cellular Stress DMP->Cellular_Stress Bax Bax (Pro-apoptotic) Activation Cellular_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Cellular_Stress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Signaling_Pathway_Workflow Treatment Cell Treatment with 2,5-DMP Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Omics Transcriptomic/Proteomic Analysis Treatment->Omics Western_Blot Western Blot Analysis (Bcl-2 family, Caspases, etc.) Protein_Extraction->Western_Blot Validation Target Validation (e.g., siRNA, inhibitors) Western_Blot->Validation Pathway_Analysis Bioinformatic Pathway Analysis Omics->Pathway_Analysis Pathway_Analysis->Validation

2,5-Dimethylpyrazine structural formula and isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,5-Dimethylpyrazine: Structural Elucidation and Isomeric Landscape

Introduction

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. These compounds and their alkylated derivatives are of significant interest in the pharmaceutical, food, and flavor industries. This compound, in particular, is a key flavoring agent found in a variety of cooked and roasted foods, such as coffee, peanuts, and meat, arising from the Maillard reaction. It also serves as an important intermediate in the synthesis of pharmaceuticals, including drugs for treating type II diabetes. This guide provides a comprehensive overview of the structural formula of this compound, its isomers, physicochemical properties, synthesis protocols, and analytical methodologies.

Structural Formula and Isomerism

This compound has the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . The core structure consists of a pyrazine ring with two methyl groups substituted at the 2nd and 5th positions.

The isomers of dimethylpyrazine are positional isomers, differing in the location of the two methyl groups on the pyrazine ring. The primary isomers are 2,3-dimethylpyrazine and 2,6-dimethylpyrazine.

Structural Diagrams

Below are the structural representations of this compound and its common isomers.

Caption: Structure of this compound.

Caption: Structures of 2,3- and 2,6-Dimethylpyrazine.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below.

PropertyThis compoundReference
CAS Number 123-32-0
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Clear colorless to pale yellow liquid
Melting Point 15 °C
Boiling Point 155 °C
Density 0.99 g/cm³
Solubility Soluble in water and organic solvents
IUPAC Name This compound

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataValues for this compoundReference
¹H NMR (CDCl₃) δ (ppm): 2.51 (s, 6H), 8.28 (s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 21.5, 142.8, 150.9
Mass Spectrum (m/z) 108 (M+), 42, 81, 40, 39

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory synthesis involves the self-condensation of aminoacetone followed by oxidation.

Protocol:

  • Preparation of Aminoacetone: Aminoacetone is typically generated in situ from its hydrochloride salt.

  • Self-Condensation: Two molecules of aminoacetone undergo spontaneous dimerization and dehydration to form 3,6-dihydro-2,5-dimethylpyrazine. This reaction is pH-dependent.

  • Oxidation: The dihydro intermediate is readily oxidized to this compound. This can be achieved using an oxidizing agent such as mercury chloride or simply by exposure to air.

Another method involves the reaction of acrolein with ammonia in the presence of ammonium salts and glycerol upon heating.

Biosynthesis of this compound

Microbial synthesis is an increasingly attractive alternative to chemical methods. Bacillus subtilis and engineered Escherichia coli have been shown to produce this compound from L-threonine.

Protocol for Biosynthesis using E. coli:

  • Strain Engineering: An E. coli strain is metabolically engineered to overexpress key enzymes in the L-threonine degradation pathway. This includes L-threonine dehydrogenase (TDH) and aminoacetone oxidase (AAO).

  • Culture Conditions: The engineered strain is cultured in a suitable fermentation medium containing L-threonine as the primary substrate.

  • Reaction: L-threonine is converted to 2-amino-3-ketobutyrate by TDH. This intermediate is unstable and decarboxylates to aminoacetone.

  • Conversion to 2,5-DMP: Aminoacetone is then converted to 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to this compound.

  • Extraction and Purification: The product is extracted from the fermentation broth using organic solvents and purified by distillation or chromatography.

Biosynthesis_Pathway Biosynthesis of this compound from L-Threonine Threonine L-Threonine Keto 2-Amino-3-ketobutyrate Threonine->Keto NAD⁺ → NADH Aminoacetone Aminoacetone Keto->Aminoacetone -CO₂ TDH L-threonine dehydrogenase (TDH) Dihydro 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydro Decarboxylation Spontaneous Decarboxylation DMP This compound Dihydro->DMP Oxidation Dimerization Spontaneous Dimerization AAO Aminoacetone oxidase (AAO) / Air TDH->Keto Decarboxylation->Aminoacetone Dimerization->Dihydro AAO->DMP

Caption: Biosynthetic pathway of 2,5-DMP from L-threonine.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like dimethylpyrazines in complex mixtures.

Protocol:

  • Sample Preparation: For solid samples (e.g., roasted peanuts), volatile compounds can be extracted using headspace solid-phase microextraction (HS-SPME). Liquid samples (e.g., peanut oil) can be directly analyzed or diluted with a suitable solvent.

  • Gas Chromatography: The extracted volatiles are injected into a GC system equipped with a capillary column (e.g., DB-WAX or DB-5MS). The oven temperature is programmed to separate the compounds based on their boiling points and polarity.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a molecular fingerprint of the compound.

  • Identification: The obtained mass spectrum is compared with a library of known spectra (e.g., NIST) for positive identification. Retention indices can also be used for confirmation.

GCMS_Workflow Analytical Workflow for Dimethylpyrazine using GC-MS Sample Sample (e.g., Food Matrix) Extraction Volatile Extraction (e.g., HS-SPME) Sample->Extraction Injection GC Injection Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis (Library Matching) Detection->Analysis Result Identification & Quantification Analysis->Result

Caption: GC-MS workflow for pyrazine analysis.

Conclusion

This compound and its isomers are fundamentally important molecules with wide-ranging applications. A thorough understanding of their structure, properties, and synthesis is crucial for professionals in drug development and food science. The protocols and data presented in this guide offer a detailed technical resource for the study and application of these versatile compounds. Advances in metabolic engineering continue to provide more sustainable and efficient methods for their production, highlighting the ongoing relevance of pyrazine chemistry.

The Safety and Toxicity Profile of 2,5-Dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpyrazine (2,5-DMP) is a naturally occurring alkylpyrazine found in a wide variety of roasted, fermented, and heated foods, contributing to their characteristic flavors and aromas. It is also utilized as a flavoring agent in the food and fragrance industries. This technical guide provides an in-depth review of the safety and toxicity profile of this compound, compiling quantitative data from key toxicological studies, detailing experimental methodologies, and illustrating relevant biological pathways. Regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound and concluded that its use as a flavoring agent poses no safety concern at current intake levels.[1][2] The Flavor and Extract Manufacturers Association (FEMA) has also designated it as Generally Recognized as Safe (GRAS).[3] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological assessments of this compound.

Table 1: Acute Toxicity Data

TestSpeciesRoute of AdministrationLD50Reference(s)
Acute Oral ToxicityRatOral (gavage)1000 - 1020 mg/kg bw[1][4][5][6][7]
Acute Intraperitoneal ToxicityMouseIntraperitoneal1350 mg/kg[4][6][7]

Table 2: Genotoxicity/Mutagenicity Data

AssayTest SystemConcentration/DoseResultReference(s)
Reverse Mutation Assay (Ames Test)S. typhimurium TA98, TA100, TA102, TA1537Not specifiedNegative[4]
Mutation AssayS. cerevisiae D516,900-135,000 mg/mlPositive[4]
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cells2500-40,000 mg/mlPositive[4]

*Positive results were observed at very high, near-toxic concentrations and are thought to be related to alterations in cellular homeostasis rather than direct genotoxicity.[4]

Table 3: Reproductive and Developmental Toxicity Data

Study TypeSpeciesRoute & DurationKey FindingsNOAELReference(s)
2-Week StudyMale RatSubcutaneous, dailyDecreased prostate and seminal vesicle weights, decreased plasma testosterone at the highest dose.30 mg/kg bw/day[4]
Female Rat StudyFemale RatSubcutaneousReduction in uterine weight, suggesting a direct inhibitory action on the uterus.Not established[4][8]

Experimental Protocols

This section provides detailed methodologies for key toxicological experiments cited in this guide.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[9][10]

  • Objective: To evaluate the potential of this compound to induce gene mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test Strains: S. typhimurium strains TA98, TA100, TA102, and TA1537 were utilized. These strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[4]

  • Methodology:

    • Overnight cultures of the tester strains are prepared.

    • The test is conducted with and without a metabolic activation system (S9 mix), which simulates mammalian liver metabolism.[11]

    • Varying concentrations of this compound, a negative control (solvent), and a positive control (a known mutagen) are added to separate tubes containing the top agar, the bacterial culture, and either the S9 mix or a buffer.

    • The mixture is poured onto minimal glucose agar plates, which lack histidine.

    • The plates are incubated at 37°C for 48-72 hours.[12]

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[11] For this compound, no such increase was observed.[4]

In Vitro Mammalian Chromosomal Aberration Test

This assay is designed to identify substances that cause structural chromosomal damage in cultured mammalian cells.[6]

  • Objective: To assess the potential of this compound to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are a commonly used cell line for this assay due to their stable karyotype and rapid growth.

  • Methodology:

    • CHO cells are cultured in appropriate media.

    • The cells are exposed to various concentrations of this compound (ranging from 2500-40,000 mg/ml), a negative control, and a positive control, both with and without a metabolic activation system (S9 mix).[4] The exposure period is typically short (e.g., 3-4 hours).[6]

    • Following exposure, the cells are washed and incubated in fresh medium.

    • A mitotic inhibitor (e.g., Colcemid) is added to arrest the cells in the metaphase stage of cell division.

    • The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • The chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).[7]

  • Evaluation: A positive result is characterized by a statistically significant and dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control. While this compound tested positive, it was at extremely high concentrations that were likely causing general cellular toxicity.[4]

In Vitro Cytotoxicity Assay in Airway Epithelial Cells

This type of assay evaluates the potential of a substance to cause harm to the cells lining the respiratory tract.

  • Objective: To determine the cytotoxic effects of this compound on airway epithelial cells.

  • Cell Line: A human bronchial epithelial cell line, such as Calu-3 or BEAS-2B, is often used. These cells can be cultured at an air-liquid interface (ALI) to form a differentiated epithelium that mimics the in vivo respiratory tract.[13][14]

  • Methodology:

    • The epithelial cells are seeded on permeable supports and cultured until a confluent, differentiated monolayer is formed.

    • The cells are exposed to various concentrations of this compound at the apical surface.

    • After the exposure period (e.g., 4 hours), cell viability is assessed using a method such as the MTT assay.[15] The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.[16]

    • The amount of formazan dye produced is quantified by measuring the absorbance at a specific wavelength.

  • Evaluation: A dose-dependent decrease in cell viability compared to the control indicates a cytotoxic effect. Studies have shown that this compound can alter the physiological responses of airway epithelial cells in vitro.[4]

Reproductive Toxicity Study in Rats

These studies are designed to evaluate the potential adverse effects of a substance on reproductive function.

  • Objective: To assess the effects of this compound on male and female reproductive organs and function.

  • Animal Model: Wistar rats are a common model for reproductive toxicity studies.[4][8]

  • Methodology (based on a 2-week study in males):

    • Adult male rats are divided into groups and administered varying daily doses of this compound (e.g., 0, 10, 30, 70, or 100 mg/kg bw) via subcutaneous injection for two weeks.[4]

    • Throughout the study, animals are monitored for clinical signs of toxicity.

    • At the end of the study, blood samples are collected for hormone analysis (e.g., testosterone).

    • The animals are euthanized, and a necropsy is performed. Reproductive organs (e.g., testes, epididymides, prostate, seminal vesicles) are weighed and examined histopathologically.

  • Evaluation: Endpoints of interest include changes in organ weights, hormone levels, sperm parameters, and histopathological findings. For this compound, a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day was established due to effects on male reproductive endpoints at higher doses.[4] In female rats, administration led to a significant decrease in uterine weight, suggesting a direct inhibitory effect.[8]

Signaling and Metabolic Pathways

Biosynthesis Pathway of this compound

This compound is biosynthesized from the amino acid L-threonine, primarily by microorganisms such as Bacillus subtilis.[1][2] The pathway involves both enzymatic and non-enzymatic steps.

This compound Biosynthesis L_Threonine L-Threonine TDH L-Threonine-3-dehydrogenase (TDH) L_Threonine->TDH AAB L-2-Amino-acetoacetate Aminoacetone Aminoacetone AAB->Aminoacetone Spontaneous Decarboxylation KBL 2-Amino-3-ketobutyrate CoA ligase (KBL) (Competing Pathway) AAB->KBL Dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydro_DMP Self-condensation (2 molecules) DMP This compound Dihydro_DMP->DMP Spontaneous Oxidation Glycine_AcetylCoA Glycine + Acetyl-CoA TDH->AAB Oxidation KBL->Glycine_AcetylCoA

Biosynthesis of this compound from L-Threonine.

The key enzymatic step is the oxidation of L-threonine to L-2-amino-acetoacetate, catalyzed by L-threonine-3-dehydrogenase (TDH).[1][2] L-2-amino-acetoacetate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo self-condensation and subsequent oxidation to form this compound. A competing pathway involves the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL), which cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA.[1][5] Inactivation of KBL has been shown to improve the yield of this compound.[1]

Activation of CFTR Signaling Pathway

In vitro studies on airway epithelial cells have suggested that this compound can activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) signaling pathway.[4] CFTR is a cAMP-activated chloride channel crucial for maintaining ion and fluid balance across epithelial surfaces.[17][18]

CFTR Activation Pathway DMP This compound (or other ligand) GPCR G-Protein Coupled Receptor (e.g., β2AR) DMP->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates Cl_ion Cl- Efflux CFTR->Cl_ion Opens Channel Phosphorylation Phosphorylation

Generalized cAMP-mediated CFTR activation pathway.

The activation of CFTR is typically initiated by the binding of a ligand to a G-protein coupled receptor (GPCR) on the cell surface.[18] This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates the regulatory (R) domain of the CFTR channel.[19] This phosphorylation, along with ATP binding to the nucleotide-binding domains, causes a conformational change in the channel, leading to its opening and the efflux of chloride ions.

Conclusion

Based on the available data, this compound exhibits low to moderate acute toxicity. While some in vitro genotoxicity tests were positive at very high concentrations, the weight of evidence from multiple studies and evaluations by regulatory bodies like JECFA and EFSA suggests it does not pose a genotoxic risk at typical exposure levels.[1][4] Reproductive toxicity studies in rats indicate a potential for effects on reproductive organs at high doses, with a clear NOAEL established in males.[4] The primary metabolic route involves oxidation and excretion in the urine.[4] Its interaction with the CFTR signaling pathway in airway cells warrants further investigation. Overall, the comprehensive safety assessments by international expert committees support the continued use of this compound as a flavoring agent within established intake limits.[1][2][11]

References

2,5-Dimethylpyrazine in Traditional Fermented Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpyrazine (2,5-DMP) is a key volatile compound found in a variety of traditional fermented foods, contributing significantly to their characteristic nutty, roasted, and cocoa-like aromas.[1][2] Formed primarily through microbial metabolism of amino acids, particularly L-threonine, this heterocyclic compound is of great interest to the food industry for its sensory properties. Beyond its role as a flavor compound, emerging research has highlighted the potential biological activities of 2,5-DMP, including antimicrobial and anticancer effects, making it a molecule of interest for pharmaceutical and drug development research. This technical guide provides an in-depth overview of 2,5-DMP in traditional fermented foods, focusing on its formation, quantification, and biological significance. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and a review of its known biological activities and associated signaling pathways.

Introduction

This compound (2,5-DMP) is a naturally occurring alkylpyrazine that imparts desirable roasted and nutty flavors to a wide range of thermally processed and fermented foods.[1][2] In the context of traditional fermented foods, its presence is a hallmark of specific microbial metabolic activities. The formation of 2,5-DMP is primarily attributed to the metabolism of L-threonine by various microorganisms, notably species of Bacillus.[3][4][5] This process involves the enzymatic conversion of L-threonine to aminoacetone, which then undergoes spontaneous condensation and oxidation to form the stable aromatic pyrazine ring.[3][4]

The concentration of 2,5-DMP in fermented foods can vary significantly depending on the raw materials, the specific fermenting microorganisms, and the processing conditions. Its quantification is therefore crucial for quality control and for understanding the flavor chemistry of these products. This guide details the analytical methodologies, primarily chromatographic techniques, used for the accurate determination of 2,5-DMP in complex food matrices.

Furthermore, recent studies have begun to uncover the bioactive potential of 2,5-DMP. It has demonstrated inhibitory effects against the growth of various cancer cell lines and has shown broad-spectrum antimicrobial activity. These findings open up new avenues for the application of 2,5-DMP beyond the food and fragrance industries, suggesting its potential as a lead compound in drug discovery.

Formation of this compound in Fermented Foods

The primary pathway for the formation of 2,5-DMP in traditional fermented foods is the microbial metabolism of L-threonine. The key microorganism implicated in this biotransformation is Bacillus subtilis, a bacterium commonly found in fermented soybean products like natto.[3][5]

The proposed biosynthetic pathway involves two main steps:

  • Enzymatic Conversion of L-threonine to Aminoacetone: L-threonine is first oxidized to 2-amino-3-oxobutanoate by the enzyme L-threonine dehydrogenase. This intermediate is unstable and readily undergoes decarboxylation to form aminoacetone.[4]

  • Spontaneous Condensation and Oxidation: Two molecules of aminoacetone then spontaneously condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic this compound.[4]

formation_pathway Threonine L-Threonine AOB 2-Amino-3-oxobutanoate Threonine->AOB L-Threonine Dehydrogenase Aminoacetone Aminoacetone AOB->Aminoacetone Decarboxylation Dihydropyrazine 3,6-Dimethyl-3,6-dihydropyrazine-2,5-dione Aminoacetone->Dihydropyrazine Spontaneous Condensation (2 molecules) DMP This compound Dihydropyrazine->DMP Oxidation hs_spme_gcms_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis Homogenization Homogenize Sample Vial Transfer to Headspace Vial Homogenization->Vial Salt Add Saturated NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibration Equilibrate (e.g., 60-80°C) Seal->Equilibration Extraction Expose SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection anticancer_pathway DMP This compound PI3K PI3K DMP->PI3K Inhibition (putative) Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine from L-threonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a significant heterocyclic aromatic compound, valued for its characteristic nutty, roasted, and cocoa-like aroma, which makes it a widely used flavoring agent in the food industry. Beyond its sensory applications, 2,5-DMP and its derivatives serve as crucial intermediates in the pharmaceutical industry for the synthesis of various drugs. This document provides detailed protocols for the chemoenzymatic synthesis of this compound from the readily available amino acid, L-threonine. This biosynthetic route offers a greener and more specific alternative to traditional chemical synthesis methods, which often require harsh conditions and produce a broader spectrum of byproducts.

The primary pathway for this bioconversion involves a microbial or enzymatic process, predominantly utilizing the bacterium Bacillus subtilis or engineered strains of Escherichia coli and Pseudomonas putida.[1] The synthesis is initiated by the enzymatic conversion of L-threonine into the key intermediate, aminoacetone, which subsequently undergoes a non-enzymatic, pH-dependent self-condensation to form this compound.[2][3]

Synthesis Pathway

The chemoenzymatic synthesis of this compound from L-threonine proceeds through a well-defined pathway. The process is initiated by the enzyme L-threonine-3-dehydrogenase (TDH), which oxidizes L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo a condensation reaction to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to the final product, this compound.[2][3][4] The latter steps of condensation and oxidation are non-enzymatic and are influenced by the pH of the reaction medium.[2][4] Inactivation of the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competes for the L-2-amino-acetoacetate intermediate, has been shown to improve the overall yield of 2,5-DMP.[4][5]

Synthesis_Pathway L_threonine L-Threonine L_2_amino_acetoacetate L-2-Amino-acetoacetate L_threonine->L_2_amino_acetoacetate L-threonine-3-dehydrogenase (TDH) aminoacetone Aminoacetone L_2_amino_acetoacetate->aminoacetone Spontaneous Decarboxylation dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine aminoacetone->dihydro_DMP Dimerization/ Condensation (x2) DMP This compound dihydro_DMP->DMP Oxidation

Caption: Chemoenzymatic synthesis pathway of this compound from L-threonine.

Quantitative Data Summary

The yield of this compound can vary significantly based on the microbial strain, genetic modifications, and fermentation conditions. The following table summarizes reported production titers from various studies.

Microbial StrainGenetic ModificationsSubstrate(s)Product Titer (mg/L)Reference
Bacillus subtilis 168 Δtdh/pMA0911-tdhOverexpression of TDHL-threonine4.40 mM (~475.8 mg/L)[2]
Pseudomonas putida KT2440Δ6Overexpression of thrAS345F and tdh from E. coliGlucose106 ± 30[1]
Pseudomonas putida KT2440Δ6+ Overexpression of thrB and thrCGlucose168 ± 20[1]
Engineered E. coliPathway optimizationL-threonine2897.30[1]

Experimental Protocols

Two primary approaches for the synthesis are detailed below: whole-cell biocatalysis and a cell-free enzymatic reaction.

Protocol 1: Whole-Cell Biocatalysis using Bacillus subtilis

This protocol describes the use of B. subtilis for the conversion of L-threonine to this compound.

1. Inoculum Preparation: a. Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl). b. Inoculate 10 mL of sterile LB medium with a single colony of B. subtilis from an agar plate. c. Incubate overnight at 37°C with shaking at 200 rpm.

2. Bioconversion Reaction: a. Prepare the production medium: LB medium supplemented with L-threonine (e.g., 5 g/L). b. Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1. c. Incubate at 37°C with shaking at 200 rpm for 48-72 hours. d. Monitor the production of this compound periodically by taking samples from the culture.

3. Product Extraction and Analysis: a. Centrifuge the culture sample to pellet the cells. b. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the organic phase and analyze using Gas Chromatography-Mass Spectrometry (GC-MS). e. GC-MS Conditions (Example):

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)
  • Injector Temperature: 250°C
  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium
  • MS Detector: Scan range 35-350 m/z.

Protocol 2: Cell-Free Enzymatic Synthesis

This protocol utilizes purified L-threonine-3-dehydrogenase (TDH) for the conversion.

1. Enzyme Preparation: a. Clone and express the gene for L-threonine-3-dehydrogenase (e.g., from B. subtilis) in an E. coli expression host. b. Purify the enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). c. Determine the protein concentration and enzymatic activity.

2. Enzymatic Reaction: a. Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM NAD⁺. b. In a reaction vessel, combine the reaction buffer, L-threonine (e.g., 10 mM), and the purified TDH enzyme (e.g., 0.5 mg/mL). c. Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.

3. Product Extraction and Analysis: a. Stop the reaction by adding an equal volume of ethyl acetate. b. Follow the extraction and GC-MS analysis steps as described in Protocol 1 (Section 3).

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound from L-threonine is depicted below. This process includes strain cultivation, the bioconversion/enzymatic reaction, extraction of the product, and final analysis.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis strain_cultivation Strain Cultivation / Enzyme Purification bioconversion Whole-Cell Bioconversion or Cell-Free Reaction strain_cultivation->bioconversion extraction Solvent Extraction bioconversion->extraction gcms GC-MS Analysis extraction->gcms

Caption: General experimental workflow for this compound synthesis.

References

Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant flavor component in a wide range of food products, including coffee, roasted nuts, and cocoa.[1] Its presence and concentration are crucial for the sensory quality of these products. In other contexts, this compound can be an indicator of specific chemical processes, such as the transformation of 1,1-dimethylhydrazine, a component of rocket fuel.[2] Consequently, its accurate and sensitive quantification is essential in various fields, from food science to environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity.[3][4] This document provides detailed protocols and application notes for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative data for the GC-MS analysis of this compound, compiled from various studies.

Table 1: Method Performance Characteristics for this compound Analysis

ParameterValueDetection ModeReference
Limit of Detection (LOD)1-5 µg/LSIM/MRM[2]
Limit of Quantification (LOQ)4 µg/LMRM[2]
Intra-day Precision (RSD)4%MRM[2]
Inter-day Precision (RSD)8%MRM[2]
Linearity (r²)0.999SIM/MRM[2]

Table 2: GC-MS Parameters for this compound Analysis

ParameterSetting 1Setting 2Setting 3
GC System Shimadzu GCMS-TQ8040[2]Not SpecifiedNot Specified
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[5]HP-INNOWax (30 m x 250 µm x 0.25 µm)[6]SUPELCOWAX® 10
Carrier Gas HeliumHeliumHelium
Flow Rate 1.0 mL/min[5]Not Specified30 cm/sec
Injector Temperature 250°C[3][5]Not Specified270°C
Injection Mode Split/Splitless[2]Split (20:1)[6]Splitless/split
Oven Program 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min[5]40°C, ramp to 240°C at 20°C/min, hold 2 min[6]40°C (5 min), ramp to 230°C at 4°C/min
Transfer Line Temp. 280°C[5]300°C[6]Not Specified
MS System Triple Quadrupole[2]BenchTOF-dx[6]Ion trap
Ionization Mode Electron Ionization (EI) at 70 eV[5]Not SpecifiedElectron Ionization (EI)
Ion Source Temp. 230°C[3][5]250°C[6]Not Specified
Quadrupole Temp. 150°C[3][5]Not SpecifiedNot Specified
Scan Mode Full scan / SIM[5]Not SpecifiedFull scan (m/z 30-350)
Mass Range m/z 40-400[5]m/z 45-400[6]m/z 30-350

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Sample Preparation using Accelerated Water Sample Preparation (AWASP)

This protocol is suitable for the extraction of this compound from aqueous samples.[2]

Materials:

  • Sample (aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Pyridine-d5 (internal standard)

  • Vials

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Add a known volume of the aqueous sample to a vial.

  • Spike the sample with an internal standard (e.g., pyridine-d5).

  • Add anhydrous sodium sulfate to the sample until the water is completely absorbed.

  • Add a precise volume of dichloromethane to the vial.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Carefully transfer the dichloromethane layer to a clean vial for GC-MS analysis.

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile this compound from solid or liquid samples, such as food matrices.

Materials:

  • Sample (e.g., peanut butter, coffee)

  • SPME fiber assembly (e.g., Carboxen/PDMS/DVB)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system with a SPME-compatible inlet

Procedure:

  • Place a known amount of the sample into a headspace vial.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Retract the fiber into the needle and immediately insert it into the heated GC injector port.

  • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 5 minutes).

  • Start the GC-MS analysis.

Protocol 3: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound. Parameters should be optimized based on the specific instrument and sample matrix.

Procedure:

  • Injection: Inject the prepared sample extract (from Protocol 1 or 2) into the GC-MS system.

  • Chromatographic Separation: The sample is vaporized and carried by the helium gas through the capillary column. The oven temperature is ramped according to a set program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically using electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or ion trap).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is used to identify this compound based on its characteristic fragmentation pattern. For quantification, the peak area of a specific ion is measured and compared to a calibration curve generated from standards of known concentrations. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.[5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPME, etc.) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: 2,5-Dimethylpyrazine as a Pharmaceutical Intermediate for Pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazinamide, a crucial first-line anti-tuberculosis drug, utilizing 2,5-dimethylpyrazine as a key starting material. The protocols detailed below are based on established chemical transformations and offer guidance for laboratory-scale synthesis.

1. Introduction

Pyrazinamide is an essential component in the combination therapy for tuberculosis. Its synthesis from readily available precursors is of significant interest in pharmaceutical manufacturing. This compound serves as a valuable and cost-effective starting intermediate for the production of pyrazinamide. The primary synthetic routes involve the oxidation of the methyl groups of this compound to carboxylic acids, followed by amidation to yield the final active pharmaceutical ingredient (API). This document outlines two primary pathways for this conversion and provides detailed experimental protocols.

2. Synthetic Pathways Overview

The conversion of this compound to pyrazinamide can be achieved through two main synthetic routes, each with distinct intermediates and reaction conditions.

  • Pathway A: This route involves the direct oxidation of both methyl groups of this compound to form pyrazine-2,5-dicarboxylic acid. This intermediate then undergoes partial decarboxylation and amidation to yield pyrazinamide.

  • Pathway B: This alternative pathway focuses on the selective oxidation of one methyl group of this compound to produce 5-methyl-pyrazine-2-carboxylic acid, which is then converted to pyrazinamide.

The choice of pathway can depend on factors such as reagent availability, desired yield, and process scalability.

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B DMP This compound PDC Pyrazine-2,5-dicarboxylic acid DMP->PDC Oxidation MPCA 5-Methyl-pyrazine-2-carboxylic acid DMP->MPCA Selective Oxidation PA Pyrazinoic Acid PDC->PA Partial Decarboxylation PZA Pyrazinamide PA->PZA Amidation MPCA->PZA Amidation & Decarboxylation

Diagram 1: Synthetic pathways from this compound to pyrazinamide.

3. Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations in the synthesis of pyrazinamide from this compound. Quantitative data from various methods are summarized in tables for comparative analysis.

3.1. Pathway A: Via Pyrazine-2,5-dicarboxylic Acid

Step 1: Oxidation of this compound to Pyrazine-2,5-dicarboxylic Acid

The oxidation of the methyl groups on the pyrazine ring is a critical step. Two common oxidizing agents for this transformation are selenium dioxide and potassium permanganate.

Protocol 1: Oxidation with Selenium Dioxide

  • In a well-ventilated fume hood, a mixture of this compound and selenium dioxide is prepared.

  • The reaction can be carried out in a suitable solvent or under neat conditions.

  • The mixture is heated to initiate the oxidation process. Reaction temperature and time are critical parameters to control for optimal yield.

  • Upon completion, the reaction mixture is cooled, and the product, pyrazine-2,5-dicarboxylic acid, is isolated and purified.

Protocol 2: Oxidation with Potassium Permanganate

  • This compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • A solution of potassium permanganate is added portion-wise to the reaction mixture, maintaining a controlled temperature.

  • The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified to precipitate the pyrazine-2,5-dicarboxylic acid, which is then collected and purified.

Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Selenium DioxideNot specifiedNot specifiedNot specifiedReadily available[1]
Potassium PermanganateWater/Inhibitor50-801-10>60[2]

Step 2: Conversion of Pyrazine-2,5-dicarboxylic Acid to Pyrazinamide

This conversion can proceed through a one-step process involving simultaneous decarboxylation and amidation, or a two-step process via the isolation of pyrazinoic acid.

Protocol 3: Direct Conversion of Pyrazine-2,3-dicarboxylic Acid to Pyrazinamide (Illustrative for Pyrazine Dicarboxylic Acids)

Note: This protocol uses pyrazine-2,3-dicarboxylic acid as a model, as specific data for the 2,5-isomer is less available, but the principle is similar.

  • An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is heated.[1]

  • The temperature is gradually increased, leading to melting and effervescence.[1]

  • The reaction is maintained at an elevated temperature (e.g., 188-195 °C) until completion.[1]

  • Pyrazinamide is then isolated, often by sublimation or recrystallization.[1]

Starting Material Reagent Temperature (°C) Key Steps Reference
Pyrazine-2,3-dicarboxylic acidUrea110 - 195Heating, Sublimation[1]

3.2. Pathway B: Via 5-Methyl-pyrazine-2-carboxylic Acid

This pathway involves the selective oxidation of one methyl group, followed by conversion to pyrazinamide.

Protocol 4: One-Step Oxidation of this compound to 5-Methyl-pyrazine-2-carboxylic Acid with KMnO4

  • This compound is used as the raw material in the presence of an inhibitor (e.g., water, alcohol).[2]

  • A solution of potassium permanganate (1-20% mass concentration) is added, and the reaction proceeds for 1-10 hours at 30-100 °C.[2]

  • After the reaction, the manganese dioxide is removed by hot filtration.[2]

  • The filtrate is concentrated, and the product is precipitated by acidification with a mineral acid.[2]

  • Further product can be obtained by extraction of the filtrate.[2]

Parameter Value Reference
Starting MaterialThis compound[2]
Oxidizing AgentPotassium Permanganate (1-20% solution)[2]
InhibitorProtonic solvent (e.g., water)[2]
Temperature30 - 100 °C (preferred 50 - 80 °C)[2]
Reaction Time1 - 10 hours[2]
Yield> 60%[2]

3.3. Amidation of Pyrazinoic Acid Derivatives

The final step in many pyrazinamide synthesis routes is the amidation of a pyrazinecarboxylic acid.

Protocol 5: General Amidation Procedure

  • Pyrazinecarboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride, often with a catalytic amount of DMF.[3][4]

  • The resulting acyl chloride is then reacted with ammonia or an amine to form the amide.[3][4]

  • The reaction is typically carried out in a suitable solvent at a controlled temperature.

  • The final pyrazinamide product is isolated and purified by recrystallization or chromatography.

Starting Material Reagents Yield (%) Reference
Pyrazinecarboxylic acidThionyl chloride, Ammonia/Amines79.6 - 91.2[3]

4. Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthetic processes described.

Experimental_Workflow_A start Start: this compound oxidation Oxidation (e.g., KMnO4 or SeO2) start->oxidation isolation_pdc Isolate Pyrazine-2,5- dicarboxylic Acid oxidation->isolation_pdc conversion Decarboxylation & Amidation (e.g., with Urea at high temp.) isolation_pdc->conversion isolation_pza Isolate & Purify Pyrazinamide conversion->isolation_pza end End: Pyrazinamide isolation_pza->end

Diagram 2: Experimental workflow for Pathway A.

Experimental_Workflow_B start Start: this compound selective_oxidation Selective Oxidation (e.g., KMnO4 with inhibitor) start->selective_oxidation isolation_mpca Isolate 5-Methyl-pyrazine- 2-carboxylic Acid selective_oxidation->isolation_mpca amidation Amidation & Decarboxylation isolation_mpca->amidation isolation_pza Isolate & Purify Pyrazinamide amidation->isolation_pza end End: Pyrazinamide isolation_pza->end

Diagram 3: Experimental workflow for Pathway B.

The synthesis of pyrazinamide from this compound is a well-established process in pharmaceutical chemistry, offering multiple synthetic routes. The choice between a full oxidation to pyrazine-2,5-dicarboxylic acid or a selective oxidation to 5-methyl-pyrazine-2-carboxylic acid will depend on the specific requirements of the synthesis, including desired purity, yield, and economic viability. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further explore and optimize the production of this vital anti-tuberculosis medication.

References

Application Notes: Whole-Cell Catalysis for 2,5-Dimethylpyrazine Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a high-value heterocyclic nitrogen compound with a characteristic nutty, roasted, and cocoa-like aroma. It serves as an essential flavor and fragrance additive in the food industry and as a key intermediate for synthesizing pharmaceuticals like the antidiabetic drug glipizide.[1] While chemical synthesis routes exist, they often require harsh conditions and are not environmentally friendly.[2][3] Whole-cell biocatalysis presents a green and sustainable alternative, utilizing microorganisms to convert simple precursors into 2,5-DMP under mild conditions.[1] This document provides a detailed overview of the application of whole-cell catalysis for 2,5-DMP production, focusing on the underlying biochemistry and practical experimental protocols.

Biochemical Pathway

The microbial synthesis of 2,5-DMP predominantly starts from the amino acid L-threonine.[4][5] The biosynthetic pathway involves a key enzymatic step followed by spontaneous chemical reactions.

  • Enzymatic Dehydrogenation: The process is initiated by the NAD⁺-dependent enzyme L-threonine 3-dehydrogenase (TDH), which oxidizes L-threonine to L-2-amino-3-ketobutyrate (also known as L-2-amino-acetoacetate).[5][6] This is often the rate-limiting step in the pathway.

  • Spontaneous Decarboxylation: L-2-amino-3-ketobutyrate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[4][5]

  • Spontaneous Condensation & Dehydrogenation: Two molecules of aminoacetone then non-enzymatically condense to form 3,6-dihydro-2,5-dimethylpyrazine. This intermediate subsequently undergoes spontaneous dehydrogenation (oxidation) to yield the stable aromatic product, 2,5-DMP.[4][5]

This pathway has been elucidated in microorganisms such as Bacillus subtilis and has been heterologously expressed and optimized in hosts like Escherichia coli for enhanced production.[1][4]

Metabolic Engineering Strategies for Enhanced Production

To improve the efficiency of 2,5-DMP production, several metabolic engineering strategies have been successfully implemented, primarily in E. coli:

  • Overexpression of Key Enzymes: Increasing the cellular concentration of L-threonine dehydrogenase (TDH) is a primary strategy to boost the initial conversion of L-threonine.[2]

  • Cofactor Regeneration: The TDH-catalyzed reaction consumes NAD⁺ and generates NADH. An imbalance in the NADH/NAD⁺ ratio can inhibit the enzyme. To address this, a water-forming NADH oxidase (NOX) is often co-expressed. NOX recycles NADH back to NAD⁺, ensuring a continuous supply of the required cofactor for TDH activity.[2][7]

  • Blocking Competing Pathways: The intermediate L-2-amino-3-ketobutyrate can be diverted into a competing pathway by 2-amino-3-ketobutyrate CoA ligase (KBL), which cleaves it into glycine and acetyl-CoA. Knocking out the gene encoding KBL (kbl) prevents this carbon loss and channels more intermediates towards 2,5-DMP synthesis.[4][8]

  • Enhancing Precursor Transport: Overexpressing transporter proteins, such as the L-threonine transporter (SstT), can increase the intracellular availability of the L-threonine substrate, thereby improving the overall conversion rate.[1][9]

  • De Novo Production from Glucose: For a more cost-effective process, strains have been engineered to produce 2,5-DMP directly from glucose. This involves engineering an L-threonine overproducing strain and then introducing the 2,5-DMP synthesis pathway.[10][11]

The logical relationship between these strategies and the final product yield is visualized below.

G cluster_0 Core Pathway L-Threonine L-Threonine 2,5-DMP 2,5-DMP L-Threonine->2,5-DMP Whole-Cell Catalyst Yield Yield 2,5-DMP->Yield Overexpress TDH Overexpress tdh (TDH Enzyme) Overexpress TDH->2,5-DMP Increases Conversion Overexpress NOX Overexpress nox (Cofactor Regen.) Overexpress NOX->2,5-DMP Increases TDH Activity Knockout KBL Knockout kbl (Block Side-Pathway) Knockout KBL->2,5-DMP Increases Precursor Pool Overexpress SstT Overexpress sstT (Substrate Transport) Overexpress SstT->2,5-DMP Increases Substrate Uptake

Fig. 1: Metabolic engineering strategies to enhance 2,5-DMP production.

Data Presentation: Performance of Whole-Cell Catalysts

The following tables summarize the quantitative data from various studies on 2,5-DMP production using whole-cell catalysis.

Table 1: 2,5-DMP Production by Engineered Escherichia coli

Strain DescriptionSubstrateTiter (mg/L)Yield / ConversionReaction Time (h)Reference
E. coli BL21(DE3) overexpressing EcTDH5 g/L L-Threonine438.311.7% (g/g)24[2][3]
E. coli with TDH-NoxE fusion, SstT, and pathway knockouts5 g/L L-Threonine1095.728.8% (g/g) / 76% conversion24[2]
E. coli with optimized TDH, SOAAO, and kbl knockout9.21 g/L L-Threonine168230.18% carbon recovery24
E. coli BL21(DE3) with EcTDH, EhNOX, ScAAO, EcSstT14 g/L L-Threonine2897.3Not Specified24[1]
Engineered E. coli for de novo synthesisGlucose14306.78% carbon yield48[11]
Engineered E. coli for de novo synthesis (inducer-free)Glucose3100Not SpecifiedNot Specified[10][12]

Table 2: 2,5-DMP Production by Bacillus subtilis

Strain DescriptionSubstrateTiter (mM)Titer (mg/L)Reaction TimeReference
B. subtilis 168 (Wild Type)L-Threonine0.27~29.248 h[5]
B. subtilis 168 Δtdh (knockout)L-Threonine0.03~3.2Not Specified[5]
B. subtilis 168 Δtdh with TDH overexpressionL-Threonine4.40~475.8Not Specified[5]
Calculated based on the molecular weight of 2,5-DMP (108.14 g/mol ).

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Whole-Cell Catalyst

This protocol describes the cultivation of a metabolically engineered E. coli strain designed for the biotransformation of L-threonine into 2,5-DMP.

1. Materials

  • Engineered E. coli strain (e.g., BL21(DE3) harboring expression plasmids for TDH, NOX, etc.)

  • LB (Luria-Bertani) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Appropriate antibiotics (e.g., kanamycin, ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Sterile shake flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • Phosphate-buffered saline (PBS), pH 7.4

2. Procedure

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into a 15 mL tube containing 3-5 mL of LB medium supplemented with the appropriate antibiotic(s). Incubate overnight (12-16 hours) at 37°C with shaking at 220 rpm.

  • Main Culture Growth: Inoculate a 500 mL shake flask containing 100 mL of fresh LB medium (with antibiotics) with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Induction: Incubate the main culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Post-Induction Growth: Lower the temperature to 25-30°C and continue to incubate for another 12-16 hours to allow for proper protein folding and expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 7,000 x g for 10 minutes at 4°C.[13]

  • Washing: Discard the supernatant and wash the cell pellet once with 20 mL of sterile PBS buffer (pH 7.4). Centrifuge again under the same conditions.[13]

  • Catalyst Preparation: The resulting cell pellet is the whole-cell catalyst. It can be used immediately or stored at -80°C for future use. For the reaction, the pellet will be resuspended in the reaction buffer to a desired cell density (e.g., OD₆₀₀ = 60).[13]

Protocol 2: Whole-Cell Catalysis for 2,5-DMP Production

This protocol outlines the biotransformation reaction using the prepared whole-cell catalyst.

1. Materials

  • Prepared E. coli whole-cell catalyst (from Protocol 1)

  • Reaction Buffer: Tris-HCl or phosphate buffer (e.g., 50 mM, pH 8.0)

  • L-Threonine stock solution (e.g., 200 g/L, sterile filtered)

  • Sterile reaction vessel (e.g., 50 mL centrifuge tube or shake flask)

  • Incubator shaker

2. Procedure

  • Reaction Setup: Prepare the reaction mixture in a sterile 50 mL tube. For a 10 mL final volume:

    • Resuspend the required amount of cell pellet in the reaction buffer.

    • Add L-threonine from the stock solution to achieve the desired final concentration (e.g., 5-14 g/L).[1][2]

    • Adjust the final volume with the reaction buffer.

  • Reaction Conditions: The optimal conditions can vary, but a typical starting point is pH 8.0 and a temperature of 37-40°C.[1]

  • Incubation: Place the reaction vessel in an incubator shaker set to the optimal temperature (e.g., 40°C) and shaking speed (e.g., 200 rpm) to ensure adequate mixing and aeration.[2]

  • Sampling: Collect samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours) to monitor the production of 2,5-DMP and the consumption of L-threonine. Immediately stop the reaction in the sample by centrifugation and store the supernatant at -20°C for analysis.

  • Reaction Termination: The reaction is typically run for 24 hours.[1][2]

The overall experimental workflow is depicted in the diagram below.

G start Start inoculation 1. Inoculation & Seed Culture start->inoculation main_culture 2. Main Culture Growth (37°C, 220 rpm) inoculation->main_culture induction 3. Induction with IPTG (OD600 = 0.6-0.8) main_culture->induction expression 4. Protein Expression (25-30°C, 12-16h) induction->expression harvest 5. Cell Harvesting & Washing expression->harvest biocatalysis 6. Whole-Cell Biocatalysis (Substrate + Cells, 40°C, 24h) harvest->biocatalysis analysis 7. Product Analysis (GC-MS / HPLC) biocatalysis->analysis end_node End analysis->end_node G L_Threonine L-Threonine Intermediate_1 L-2-Amino-3-ketobutyrate L_Threonine->Intermediate_1 TDH (NAD⁺ -> NADH) Aminoacetone Aminoacetone Intermediate_1->Aminoacetone Spontaneous Decarboxylation (-CO₂) Glycine Glycine + Acetyl-CoA Intermediate_1->Glycine KBL (Side-reaction) Intermediate_2 3,6-Dihydro- This compound Aminoacetone->Intermediate_2 Spontaneous Condensation (x2) DMP This compound Intermediate_2->DMP Spontaneous Dehydrogenation

References

Analytical methods for detecting 2,5-Dimethylpyrazine in coffee

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analytical methodologies for the detection and quantification of 2,5-Dimethylpyrazine in coffee is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the analysis of this key aroma compound.

Application Notes: Analysis of this compound in Coffee

Introduction

This compound is a significant volatile organic compound found in roasted coffee, contributing to its characteristic nutty, roasted, and cocoa-like aroma.[1][2] The formation of pyrazines, including this compound, occurs during the Maillard reaction and Strecker degradation of amino acids and sugars during the roasting process.[2][3][4] The concentration of this compound can vary depending on the coffee bean origin, roasting conditions, and brewing method.[4][5][6] Accurate and reliable analytical methods are crucial for quality control and research into coffee flavor. The most common and effective techniques for the analysis of this compound in coffee are Gas Chromatography-Mass Spectrometry (GC-MS) based methods.[2][7][8][9][10]

Principle of a Common Method: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds in coffee.[4][9][11][12] The principle involves the extraction of volatile compounds from the headspace of a coffee sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system for separation and detection. The headspace of the vial containing the coffee sample is enriched with volatile compounds, including this compound, by heating. An SPME fiber coated with a suitable stationary phase is exposed to this headspace, where the analytes adsorb onto the fiber. The fiber is then retracted and introduced into the hot injection port of the GC, where the trapped analytes are desorbed and transferred to the GC column. Separation is achieved based on the compounds' boiling points and polarities. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Protocol 1: Semi-Quantitative Analysis of this compound using HS-SPME-GC-MS

This protocol is suitable for the general profiling and semi-quantification of this compound in coffee.

1. Apparatus and Reagents

  • Ground coffee sample

  • 20 mL headspace vials with magnetic screw caps and silicone/PTFE septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Saturated sodium chloride (NaCl) solution (optional, to enhance analyte release)

  • Internal standard solution (e.g., 4-nonanol, optional for semi-quantification)

2. Sample Preparation

  • Weigh 3 g of ground coffee into a 20 mL headspace vial.[9][13]

  • (Optional) Add 3 mL of saturated NaCl solution to the vial to improve the release of volatile compounds.[13]

  • Immediately seal the vial with a magnetic screw cap.

  • If using an internal standard, spike the sample with a known amount of the standard solution.

3. HS-SPME Procedure

  • Place the sealed vial in a heater-stirrer or water bath and incubate at 60°C for 20 minutes to allow for equilibration of the volatiles in the headspace.[13]

  • Expose the SPME fiber to the headspace of the vial for 15-30 minutes at the same temperature.[13]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port.

4. GC-MS Analysis

  • Injector: Set to 250°C in splitless mode for 5-7 minutes for thermal desorption.[12][13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[3][12]

  • GC Column: Use a suitable capillary column such as a DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or an HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness).[3][12]

  • Oven Temperature Program (Example for HP-5ms):

    • Initial temperature: 40°C, hold for 10 minutes.[12]

    • Ramp 1: Increase to 180°C at a rate of 8°C/min.[12]

    • Ramp 2: Increase to 280°C at a rate of 10°C/min.[12]

    • Final hold: 280°C for 10 minutes.[12]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 10-250 amu.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).

  • For semi-quantification, calculate the peak area of this compound and normalize it to the peak area of the internal standard if used.

Protocol 2: Quantitative Analysis of this compound using Stable Isotope Dilution Analysis (SIDA) GC-MS

This protocol provides high accuracy and precision for the quantification of this compound.

1. Apparatus and Reagents

  • Ground coffee sample

  • Isotopically labeled internal standard (e.g., [²H₄]-2,5-dimethylpyrazine)

  • Soxhlet extraction apparatus

  • Dichloromethane (DCM) or water as extraction solvent

  • Rotary evaporator

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation and Extraction

  • Weigh 15 g of ground roasted coffee.[3]

  • Spike the sample with a known amount of the isotopically labeled internal standard solution.[3]

  • Option A (Water Extraction): Suspend the spiked coffee in water and stir for a specified time. Centrifuge and collect the supernatant.

  • Option B (Solvent Extraction): Place the spiked coffee in a Soxhlet apparatus and extract with 250 mL of dichloromethane for 5 hours.[3]

  • Concentrate the extract to a final volume of 3-5 mL using a rotary evaporator at 40°C.[3]

3. GC-MS Analysis

  • Injector: Set to 220°C in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.7 mL/min.[3]

  • GC Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[3]

    • Ramp 1: Increase to 100°C at 3°C/min.[3]

    • Ramp 2: Increase to 120°C at 1°C/min.[3]

    • Ramp 3: Increase to 220°C at 8°C/min.[3]

    • Final hold: 220°C for 20 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native this compound and the labeled internal standard.

4. Quantification

  • Create a calibration curve by analyzing standard solutions containing known concentrations of this compound and a fixed concentration of the isotopically labeled internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of this compound in the coffee sample using the calibration curve.

Quantitative Data

The following table summarizes quantitative data for this compound found in coffee from various studies. Note that specific limits of detection (LOD) and quantification (LOQ) are not always reported in the literature.

Analytical MethodCoffee TypeConcentration of this compoundReference
SIDA-GC-MSCommercially available ground coffeeOne of the most abundant alkylpyrazines after 2-methylpyrazine and 2,6-dimethylpyrazine. Total alkylpyrazines ranged from 82.1 to 211.6 mg/kg.[2][3][7][10]
HS-SPME-GC-MSTurkish coffee (brewed in copper pot in hot sand)~400 µg/L[6]
HS-SPME-GC-MSTurkish coffee (brewed in stainless steel pot)~300 µg/L[6]
HS-SPME-GC-MSTurkish coffee (brewed in automatic coffee machine)~200 µg/L[6]
HS-SPME-GC-MSConilon coffee beans (medium roast)Found as one of the major pyrazine compounds.[9]

Visualizations

experimental_workflow_hs_spme_gc_ms cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Weigh 3g Ground Coffee sp2 Place in 20mL Vial sp1->sp2 sp3 Add Saturated NaCl (Optional) sp2->sp3 sp4 Seal Vial sp3->sp4 hs1 Incubate at 60°C for 20 min sp4->hs1 hs2 Expose SPME Fiber for 15-30 min hs1->hs2 hs3 Retract Fiber hs2->hs3 gc1 Inject into GC hs3->gc1 gc2 Thermal Desorption at 250°C gc1->gc2 gc3 Chromatographic Separation gc2->gc3 gc4 Mass Spectrometric Detection gc3->gc4 da1 Identify Peak by Retention Time & Mass Spectrum gc4->da1 da2 Semi-quantify using Peak Area da1->da2

Caption: Workflow for HS-SPME-GC-MS analysis of this compound in coffee.

experimental_workflow_sida_gc_ms cluster_sample_prep Sample Preparation & Extraction cluster_gc_ms GC-MS Analysis cluster_quantification Quantification sp1 Weigh 15g Ground Coffee sp2 Spike with Labeled Internal Standard sp1->sp2 sp3 Soxhlet Extraction with DCM (5h) sp2->sp3 sp4 Concentrate Extract sp3->sp4 gc1 Inject into GC sp4->gc1 gc2 Chromatographic Separation gc1->gc2 gc3 MS Detection (SIM Mode) gc2->gc3 q2 Calculate Analyte/IS Peak Area Ratio gc3->q2 q1 Generate Calibration Curve q1->q2 q3 Determine Concentration q2->q3

Caption: Workflow for SIDA-GC-MS analysis of this compound in coffee.

References

Application Notes and Protocols for 2,5-Dimethylpyrazine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a heterocyclic aromatic organic compound that belongs to the pyrazine family.[1] It is a significant flavor and aroma compound found in a wide variety of cooked and roasted foods, including coffee, cocoa, and baked goods.[2] Beyond its role in food science, this compound is utilized as a reference standard in analytical chemistry for the qualitative and quantitative analysis of various matrices. Its well-defined chemical and physical properties, including its volatility and distinct mass spectrum, make it a suitable internal or external standard in chromatographic and mass spectrometric methods. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
Chemical Formula C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Roasted peanuts, coffee-like[4]
Boiling Point ~212 °C[4]
Solubility Soluble in water and organic solvents

Applications in Analytical Chemistry

As an analytical standard, this compound is primarily used in the following applications:

  • Internal Standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Due to its chemical properties and elution characteristics, it can be added to samples in a known quantity to correct for variations in injection volume, sample preparation, and instrument response.

  • Method Development and Validation: It serves as a reference analyte for the development and validation of new analytical methods for the detection and quantification of pyrazines and other volatile or semi-volatile compounds.

  • Quality Control: Used as a quality control standard to ensure the accuracy and precision of analytical instruments and methods over time.

  • Food and Beverage Analysis: Quantification of this compound is crucial for flavor and aroma profiling and quality control in the food and beverage industry.

  • Pharmacokinetic Studies: While less common, pyrazine derivatives are investigated for their biological activities, and analytical standards are essential for their detection and quantification in biological matrices.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of GC-MS for the quantification of this compound in a liquid matrix, using an internal standard for calibration.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Pyrazine-d4 or another suitable deuterated analog)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

  • Sample matrix (e.g., coffee extract, simulated food matrix)

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Capillary GC column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. Spike each calibration standard with a constant concentration of the internal standard.

4. Sample Preparation

  • For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to extract and concentrate the analytes.

  • Add a known amount of the internal standard to the sample prior to extraction.

  • After extraction, the organic layer is collected and may be concentrated under a gentle stream of nitrogen if necessary.

5. GC-MS Conditions

ParameterRecommended Setting
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Full scan for initial identification.
Monitored Ions (SIM) m/z 108 (quantifier), m/z 81, 53 (qualifiers) for this compound

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the calibration curve.

Protocol 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the analysis of this compound in liquid samples where the concentration is sufficient for UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

4. Sample Preparation

  • Liquid samples should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary for cleanup.

5. HPLC Conditions

ParameterRecommended Setting
Mobile Phase Acetonitrile/Water (e.g., 10:90, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection Wavelength 275 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound and related compounds using the described analytical techniques. These values can serve as a benchmark for method development and validation.

Table 1: GC-MS Analysis - Typical Performance Characteristics

ParameterTypical ValueNotes
Retention Time Analyte- and column-dependentVaries with column type, length, and temperature program.
Linearity (R²) > 0.99Determined from the calibration curve.
Limit of Detection (LOD) 1–5 µg/LDependent on the matrix and instrument sensitivity.[6]
Limit of Quantification (LOQ) 5–15 µg/LDependent on the matrix and instrument sensitivity.
Recovery (%) 90-110%Assessed by spiking a blank matrix with a known concentration.
Precision (%RSD) < 15%For repeatability and intermediate precision.

Table 2: HPLC-UV Analysis - Typical Performance Characteristics

ParameterTypical ValueNotes
Retention Time ~15-20 minOn a C18 column with ACN/H₂O mobile phase.[7]
Linearity (R²) > 0.99Determined from the calibration curve.
Limit of Detection (LOD) 0.1-0.5 µg/mLDependent on the detector and sample matrix.[8]
Limit of Quantification (LOQ) 0.5-1.5 µg/mLDependent on the detector and sample matrix.[8]
Recovery (%) 95-105%Assessed by spiking a blank matrix with a known concentration.
Precision (%RSD) < 5%For repeatability and intermediate precision.

Table 3: UPLC-MS/MS Analysis - Typical Performance Characteristics

ParameterTypical ValueNotes
Retention Time < 5 minOn a UPLC C18 column.
Linearity (R²) > 0.99Determined from the calibration curve.
Limit of Detection (LOD) < 0.1 ng/mLHigh sensitivity achievable with MS/MS detection.[1]
Limit of Quantification (LOQ) < 0.5 ng/mLHigh sensitivity achievable with MS/MS detection.
Recovery (%) 90-110%Assessed by spiking a blank matrix with a known concentration.
Precision (%RSD) < 10%For repeatability and intermediate precision.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

In various microorganisms, such as Bacillus subtilis, this compound is synthesized from the amino acid L-threonine.[9] This biosynthetic pathway involves both enzymatic and non-enzymatic steps.

G cluster_enzymatic Enzymatic Step cluster_non_enzymatic Non-Enzymatic Steps L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-threonine dehydrogenase (TDH) Aminoacetone Aminoacetone 2-Amino-3-ketobutyrate->Aminoacetone Decarboxylation Dihydropyrazine intermediate Dihydropyrazine intermediate Aminoacetone->Dihydropyrazine intermediate Self-condensation This compound This compound Dihydropyrazine intermediate->this compound Oxidation

Biosynthesis of this compound from L-Threonine.
Formation of this compound via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of pyrazines in cooked foods. The formation of this compound typically involves the reaction of α-aminoketones derived from the Strecker degradation of amino acids.

G Amino Acid Amino Acid Amadori Product Amadori Product Amino Acid->Amadori Product Strecker Aldehyde Strecker Aldehyde Amino Acid->Strecker Aldehyde Dicarbonyl compounds Dicarbonyl compounds Amadori Product->Dicarbonyl compounds Dicarbonyl compounds->Strecker Aldehyde alpha-Aminoketone alpha-Aminoketone Dicarbonyl compounds->alpha-Aminoketone Dihydropyrazine Dihydropyrazine alpha-Aminoketone->Dihydropyrazine Condensation (2 molecules) This compound This compound Dihydropyrazine->this compound Oxidation

Generalized Maillard reaction pathway for pyrazine formation.
Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a sample using an internal standard method.

G Internal_Standard Add Internal Standard Extraction Sample Extraction Internal_Standard->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for quantitative analysis with an internal standard.

References

Protocol for the Extraction of 2,5-Dimethylpyrazine from Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

2,5-Dimethylpyrazine is a key volatile flavor compound found in a wide variety of thermally processed foods, contributing to desirable roasted, nutty, and chocolate-like aromas. It is formed primarily through the Maillard reaction between amino acids and reducing sugars during cooking processes such as roasting, baking, and frying. The accurate quantification of this compound is crucial for quality control, flavor profiling, and process optimization in the food industry. This document provides detailed protocols for the extraction of this compound from various food matrices, including solid, semi-solid, and liquid samples. The methodologies covered are Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Stir Bar Sorptive Extraction (SBSE), with a comparative overview to guide researchers and analysts in selecting the most appropriate technique.

Extraction Methodologies

The selection of an appropriate extraction method is dependent on the food matrix, the concentration of the analyte, and the available analytical instrumentation.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food matrices. It relies on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace of a heated and agitated sample. Volatile compounds, including this compound, adsorb to the fiber. The fiber is then retracted and introduced into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Advantages:

  • Solvent-free, minimizing environmental impact and potential for solvent-related interferences.

  • High sensitivity, particularly for volatile compounds.

  • Simple and easily automated.

Disadvantages:

  • Competition for active sites on the fiber can occur in complex matrices.

  • Fiber lifetime can be limited.

Solvent Extraction

Solvent extraction is a classical and robust method for the isolation of organic compounds from complex samples. It involves the use of a solvent to selectively dissolve the target analyte from the food matrix.

Principle: The food sample is homogenized and mixed with a suitable organic solvent. This compound partitions into the solvent phase, which is then separated from the sample matrix. The extract can be concentrated and analyzed by GC or Liquid Chromatography (LC). Accelerated Solvent Extraction (ASE) is a more advanced form of this technique that uses elevated temperatures and pressures to enhance extraction efficiency.

Advantages:

  • High extraction efficiency and capacity.

  • Applicable to a wide range of food matrices.

  • Less susceptible to matrix effects compared to headspace techniques.

Disadvantages:

  • Requires significant volumes of organic solvents.

  • Can be time-consuming and labor-intensive.

  • Co-extraction of interfering compounds may necessitate further cleanup steps.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) or other sorbent material.

Principle: The coated stir bar is placed in a liquid sample or the headspace of a solid/liquid sample and stirred for a defined period. Analytes are partitioned into the sorbent phase. The stir bar is then removed, rinsed, dried, and thermally desorbed in a GC inlet.

Advantages:

  • Extremely high sensitivity due to the large volume of the extraction phase compared to SPME.[1]

  • Solvent-free.

  • Combines extraction and stirring in a single step.

Disadvantages:

  • Primarily suitable for liquid samples or headspace analysis of solids.

  • Longer extraction times may be required to reach equilibrium.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for a wide range of food matrices, including coffee, cocoa, baked goods, and edible oils.

Materials and Equipment:

  • GC-MS or GC-FID system

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1][2]

  • Headspace vials (10 or 20 mL) with magnetic screw caps and PTFE/silicone septa

  • Heating and stirring module (e.g., magnetic stirrer hotplate, autosampler with agitation)

  • Analytical balance

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation:

    • Solid Samples (e.g., coffee, cocoa powder, baked goods): Weigh 1-2 g of the homogenized sample into a headspace vial. For some matrices, the addition of a small amount of saturated NaCl solution (e.g., 2-5 mL) can improve the release of volatile compounds.[3]

    • Liquid Samples (e.g., edible oils, beverages): Pipette 2-5 mL of the liquid sample into a headspace vial. For aqueous samples, add NaCl to saturation.

  • Extraction:

    • Place the vial in the heating and stirring module.

    • Equilibrate the sample at a specific temperature (typically between 60°C and 80°C) for 15-20 minutes with agitation.[2][3][4]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (typically 15-45 minutes) while maintaining the temperature and agitation.[2][3]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, which is heated to a temperature suitable for thermal desorption (e.g., 240-250°C).[3]

    • Desorb for 2-5 minutes in splitless mode.

    • Start the GC-MS/FID analysis. The chromatographic conditions should be optimized for the separation of pyrazines. A typical column is a mid-polarity column like a DB-5ms or HP-5ms.

    • Example GC Oven Program: Initial temperature 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 10°C/min to 250°C, hold for 5 minutes.

Protocol 2: Solvent Extraction

This protocol is adaptable for various food matrices, particularly for semi-solid and solid foods where headspace techniques may be less efficient.

Materials and Equipment:

  • GC-MS or LC-MS system

  • Homogenizer (e.g., blender, Ultra-Turrax)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvents (e.g., dichloromethane, diethyl ether, water)[5]

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 5-10 g of the homogenized food sample into a beaker.

    • Add 50 mL of the selected extraction solvent (water has been shown to be superior to dichloromethane for extracting alkylpyrazines from coffee).[5]

    • Homogenize the mixture for 2-3 minutes.

    • Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

    • Carefully decant the supernatant (the solvent extract).

    • Repeat the extraction process on the sample residue two more times, combining the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (Optional):

    • If the extract is still complex, a cleanup step using SPE may be necessary. The choice of SPE cartridge will depend on the matrix and the solvent used.

  • Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS or LC-MS system for analysis.

Protocol 3: Stir Bar Sorptive Extraction (SBSE)

This protocol is ideal for liquid food matrices such as beverages and oils, or for the headspace analysis of solid samples.

Materials and Equipment:

  • GC-MS system with a thermal desorption unit (TDU)

  • PDMS-coated stir bars (Twisters®)

  • Magnetic stirrer

  • Sample vials

  • Tweezers

Procedure:

  • Sample Preparation:

    • Liquid Samples: Place 10 mL of the liquid sample into a vial.

    • Solid Samples (Headspace Mode): Place 1-5 g of the homogenized solid sample in a larger vial (e.g., 40 mL) and add a small amount of water or saturated salt solution. Suspend the stir bar in the headspace using a holder.

  • Extraction:

    • Place the PDMS-coated stir bar into the liquid sample or suspend it in the headspace.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (typically 60-180 minutes) at a controlled temperature (e.g., 40-60°C).

  • Post-Extraction:

    • Remove the stir bar from the sample using clean tweezers.

    • Rinse the stir bar briefly with deionized water to remove any matrix components.

    • Gently dry the stir bar with a lint-free tissue.

  • Thermal Desorption and Analysis:

    • Place the stir bar in a glass thermal desorption tube.

    • Transfer the tube to the TDU of the GC-MS system.

    • Thermally desorb the analytes according to the instrument's specifications (e.g., ramp from 40°C to 250°C at 60°C/min).

    • The desorbed compounds are cryofocused in a cooled injection system before being transferred to the GC column for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrazines in various food matrices using different extraction techniques. These values should be considered as a general reference and may vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: Performance of HS-SPME for Pyrazine Analysis in Food Matrices

ParameterEdible Oils[4]Perilla Seed Oils[6]Yeast Extract[7]
Fiber Type PDMS/DVB/CARCAR/PDMSDVB/CAR/PDMS
LOD 2-60 ng/g0.07-22.22 ng/gNot Reported
LOQ 6-180 ng/gNot ReportedNot Reported
Recovery (%) 91.6-109.294.6-107.92Not Reported
Precision (RSD%) < 16< 9.76Not Reported

Table 2: Comparison of Extraction Methods for Pyrazines in Soluble Coffee (ppm) [8]

CompoundSolvent ExtractionSDEStatic HeadspaceDynamic HeadspaceDVB/CAR/PDMS SPME
2,3,5,6-tetramethyl-pyridine 0.08000.430.84
2-acetyl-3,5-dimethylpyrazine 0.090000.64

Table 3: Comparison of Extraction Methods for Volatile Compounds in Natto [9]

MethodEffectiveness for Pyrazines
SPME Effective
DHS Effective
SDE Less Effective
SAFE Less Effective

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Food Sample homogenize Homogenization (Solid/Semi-solid) start->homogenize weigh Weighing/Aliquoting homogenize->weigh hs_spme HS-SPME weigh->hs_spme solvent_ext Solvent Extraction weigh->solvent_ext sbse SBSE weigh->sbse gc_ms GC-MS/FID Analysis hs_spme->gc_ms solvent_ext->gc_ms sbse->gc_ms data_proc Data Processing & Quantification gc_ms->data_proc

Caption: General experimental workflow for this compound extraction.

logical_relationships cluster_matrix Food Matrix Type cluster_method Recommended Extraction Method liquid Liquid (Oils, Beverages) hs_spme HS-SPME (High Sensitivity, Volatiles) liquid->hs_spme Good for volatiles solvent_ext Solvent Extraction (High Capacity, Less Volatiles) liquid->solvent_ext Less common for volatiles sbse SBSE (Very High Sensitivity, Liquids) liquid->sbse Excellent for trace analysis solid Solid/Semi-Solid (Coffee, Baked Goods, Meat) solid->hs_spme Excellent for volatiles solid->solvent_ext Robust for all analytes

References

Application Notes and Protocols for the Detection of 2,5-Dimethoxyphenethylamine (2,5-DMP) using Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers rapid, highly sensitive, and non-destructive detection of chemical substances. Its ability to provide fingerprint-like spectral information makes it an ideal tool for the identification of illicit drugs and novel psychoactive substances. This document provides detailed application notes and protocols for the detection of 2,5-dimethoxyphenethylamine (2,5-DMP), a substituted phenethylamine, using SERS. The protocols outlined below are based on established methodologies for the SERS analysis of structurally similar compounds, including other phenethylamine derivatives.

Principle of SERS Detection

SERS enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold (Au) or silver (Ag). This enhancement is primarily attributed to two mechanisms: electromagnetic enhancement, arising from the localized surface plasmon resonance (LSPR) of the metallic nanostructures, and chemical enhancement, involving charge-transfer between the analyte and the substrate. The resulting SERS spectrum is a unique vibrational fingerprint of the target molecule, allowing for its specific identification and quantification.

Experimental Protocols

SERS Substrate Preparation: Silver Colloid Synthesis (Lee & Meisel Method)

This protocol describes the synthesis of silver nanoparticles (AgNPs) that can be used as a colloidal SERS substrate.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water

Procedure:

  • Bring 500 mL of DI water to a rolling boil in a clean Erlenmeyer flask.

  • While boiling, add 1 mL of 1% (w/v) sodium citrate solution.

  • To the boiling solution, rapidly inject 10 mL of 1 mM silver nitrate solution.

  • Continue boiling for 1 hour. The solution will turn a pale yellow, then greyish-green, indicating the formation of AgNPs.

  • Allow the solution to cool to room temperature.

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy (expected LSPR peak around 420 nm) and Transmission Electron Microscopy (TEM) to confirm size and morphology.

Sample Preparation

Materials:

  • 2,5-DMP standard

  • Methanol or ethanol

  • Vortex mixer

  • Micropipettes

Procedure:

  • Prepare a stock solution of 2,5-DMP in methanol or ethanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations for analysis (e.g., 1 µg/mL to 100 µg/mL).

SERS Measurement

Materials:

  • Synthesized silver colloid

  • 2,5-DMP solutions of varying concentrations

  • Aggregating agent (e.g., 0.5 M NaCl or MgSO₄ solution)

  • Raman spectrometer with a laser excitation source (e.g., 785 nm)

  • Glass slides or quartz cuvettes

Procedure:

  • In a clean microcentrifuge tube, mix 500 µL of the silver colloid with 100 µL of the 2,5-DMP sample solution.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Add 50 µL of the aggregating agent to induce nanoparticle aggregation, which creates "hot spots" for enhanced Raman signals. The solution should change color.

  • Immediately after adding the aggregating agent, transfer an aliquot of the mixture onto a glass slide or into a quartz cuvette.

  • Acquire the SERS spectrum using the Raman spectrometer. Typical parameters include a 785 nm laser, 10-50 mW power, 10-30 seconds integration time, and 2-3 accumulations.

  • For each concentration, acquire spectra from multiple spots and average them to ensure reproducibility.

  • Acquire a blank SERS spectrum of the silver colloid with the aggregating agent but without the analyte.

Data Analysis and Interpretation

The SERS spectrum of 2,5-DMP is expected to show characteristic peaks corresponding to its molecular vibrations. Based on the FT-Raman spectrum of 2,5-dimethoxyphenethylamine, key vibrational modes can be predicted. The primary amine group, the ethyl chain, and the substituted benzene ring will all contribute to the unique SERS fingerprint.

Expected Characteristic Peaks for 2,5-DMP:

  • Ring breathing modes: Vibrations of the benzene ring are expected to produce strong and sharp peaks, typically in the 800-1200 cm⁻¹ region.

  • C-H stretching and bending modes: Vibrations from the methyl groups of the methoxy substituents and the ethylamine chain will appear in the 1300-1500 cm⁻¹ and 2800-3000 cm⁻¹ regions.

  • C-N stretching modes: The stretching of the carbon-nitrogen bond in the ethylamine side chain will likely produce a peak in the 1000-1250 cm⁻¹ region.

  • Amine group vibrations: The NH₂ group will have characteristic scissoring, wagging, and twisting modes, though these can be broad and influenced by hydrogen bonding.

A SERS spectral library of known illicit drugs and related compounds should be used for comparison and confident identification. Chemometric methods such as Principal Component Analysis (PCA) can be employed for discriminating between the SERS spectra of different phenethylamine analogs.

Quantitative Data Summary

While no direct SERS studies on 2,5-DMP have been published, the expected performance can be estimated from studies on structurally similar phenethylamines. The following table summarizes reported limits of detection (LOD) for related compounds using SERS.

AnalyteSERS SubstrateLaser Wavelength (nm)Limit of Detection (LOD)Reference
Phenethylamine (PEA)Silver Colloids51452 µM
MethamphetamineGold Nanoparticles7851 ppm
FentanylSilver Nanostructures on Silicon-0.078 ppm
Phenylethanolamine AAu@Ag Core-Shell Nanoparticles-0.32 pg/mL

Visualizations

SERS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SERS_Substrate SERS Substrate (e.g., Ag Colloid) Mixing Mix Substrate and Sample SERS_Substrate->Mixing Analyte_Sample 2,5-DMP Sample (in solution) Analyte_Sample->Mixing Aggregation Add Aggregating Agent (e.g., NaCl) Mixing->Aggregation SERS_Acquisition Acquire SERS Spectrum Aggregation->SERS_Acquisition Data_Processing Data Processing (Baseline Correction, Normalization) SERS_Acquisition->Data_Processing Spectral_ID Spectral Identification (Peak Analysis) Data_Processing->Spectral_ID Quantification Quantification (Calibration Curve) Spectral_ID->Quantification SERS_Signaling_Pathway cluster_excitation Excitation & Enhancement cluster_interaction Analyte Interaction cluster_detection Signal Detection Laser Incident Laser (e.g., 785 nm) SERS_Substrate Nanostructured Metal Surface (Ag or Au) Laser->SERS_Substrate Excites LSPR Localized Surface Plasmon Resonance SERS_Substrate->LSPR Generates Enhanced_Field Enhanced Electromagnetic Field ('Hot Spot') LSPR->Enhanced_Field Creates Analyte 2,5-DMP Molecule Adsorption Adsorption to Substrate Analyte->Adsorption Adsorption->Enhanced_Field Enters Raman_Scattering Inelastic Scattering Enhanced_Field->Raman_Scattering Induces Enhanced SERS_Signal Enhanced Raman Signal Raman_Scattering->SERS_Signal Produces Detector Raman Spectrometer SERS_Signal->Detector Detected by Spectrum SERS Spectrum Detector->Spectrum Generates

Application Notes and Protocols for the Encapsulation of 2,5-Dimethylpyrazine for Flavor Preservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a volatile organic compound renowned for its characteristic nutty, roasted, and chocolate-like aroma, making it a key flavor component in a variety of food products, including coffee, cocoa, and baked goods. However, its high volatility and susceptibility to degradation upon exposure to heat, light, and oxygen present significant challenges for its incorporation and stability in food and pharmaceutical formulations. Encapsulation technologies offer a promising solution to protect 2,5-DMP from degradation, control its release, and enhance its shelf-life, thereby preserving the desired flavor profile of the final product.

These application notes provide a detailed overview and experimental protocols for three common and effective techniques for the encapsulation of this compound: spray-drying, complex coacervation, and liposome entrapment. The information is intended to guide researchers and professionals in the selection and implementation of the most suitable encapsulation strategy for their specific application.

Data Presentation: Comparative Analysis of Encapsulation Techniques

The following table summarizes typical quantitative data for the encapsulation of volatile flavor compounds using the described techniques. It is important to note that while data for this compound is limited, the presented values for analogous compounds provide a valuable reference for expected outcomes.

Encapsulation TechniqueWall/Carrier MaterialsTypical Encapsulation Efficiency (%)Typical Loading Capacity (%)Particle Size RangeKey AdvantagesKey Disadvantages
Spray-Drying Maltodextrin, Gum Arabic, Modified Starches85 - 99[1][2]10 - 4010 - 100 µmCost-effective, scalable, continuous process, good stability of the final powder.High processing temperatures can lead to loss of volatile compounds, potential for surface oil.
Complex Coacervation Gelatin and Gum Arabic80 - 95[3]20 - 5020 - 500 µmHigh payload, good protection of the core, controlled release is possible.Multi-step process, sensitive to pH and temperature, use of cross-linking agents may be required.
Liposome Entrapment Phospholipids (e.g., Lecithin), Cholesterol70 - 95+[4][5]5 - 2050 - 500 nmBiocompatible, can encapsulate both hydrophilic and lipophilic compounds, suitable for targeted delivery.Higher cost of materials, potential for instability during storage, lower loading capacity for some compounds.

Note: Encapsulation efficiency and loading capacity are highly dependent on the specific process parameters and the physicochemical properties of the core and wall materials. A study on the encapsulation of this compound using hydroxypropyl-β-cyclodextrin reported a flavor-loading ratio of 27.76%[6].

Experimental Protocols

Spray-Drying Encapsulation of this compound

This protocol describes a general procedure for the encapsulation of 2,5-DMP using a spray-dryer with maltodextrin as the wall material.

Materials:

  • This compound (food grade)

  • Maltodextrin (DE 10-15)

  • Distilled water

  • High-speed homogenizer

  • Spray-dryer with a two-fluid nozzle

Protocol:

  • Preparation of the Wall Material Solution: Dissolve maltodextrin in distilled water at a concentration of 20-40% (w/v) with continuous stirring until a clear solution is obtained.

  • Preparation of the Emulsion:

    • Add this compound to the maltodextrin solution. The core-to-wall material ratio can be varied from 1:4 to 1:10 to optimize encapsulation efficiency.

    • Homogenize the mixture using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a stable oil-in-water emulsion.

  • Spray-Drying:

    • Feed the emulsion into the spray-dryer.

    • Set the inlet air temperature to 160-180°C and the outlet air temperature to 80-90°C.

    • The feed flow rate should be adjusted to maintain the desired outlet temperature.

    • Atomization pressure should be set according to the manufacturer's recommendations for the desired particle size.

  • Collection and Storage: Collect the powdered microcapsules from the cyclone and store them in an airtight, light-protected container at a low temperature (4°C) to prevent degradation.

Characterization:

  • Encapsulation Efficiency: Determine the surface and total oil content of the microcapsules using solvent extraction methods followed by gas chromatography (GC) analysis of 2,5-DMP.

  • Particle Size and Morphology: Analyze the particle size distribution using laser diffraction and the morphology using scanning electron microscopy (SEM).

  • Moisture Content: Determine the moisture content using a moisture analyzer or by oven drying.

SprayDryingWorkflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Maltodextrin Maltodextrin Solution Emulsion Homogenization (Emulsion Formation) Maltodextrin->Emulsion DMP This compound DMP->Emulsion SprayDryer Spray-Drying Emulsion->SprayDryer Feed Collection Powder Collection SprayDryer->Collection Characterization Characterization (Efficiency, Size, etc.) Collection->Characterization

Spray-Drying Encapsulation Workflow
Complex Coacervation of this compound

This protocol outlines the encapsulation of 2,5-DMP using complex coacervation of gelatin and gum arabic.

Materials:

  • This compound (food grade)

  • Gelatin (Type A)

  • Gum Arabic

  • Distilled water

  • Acetic acid (10% v/v)

  • Sodium hydroxide (1 M)

  • Glutaraldehyde (25% v/v solution, as a cross-linking agent - optional)

  • Magnetic stirrer with heating plate

  • pH meter

Protocol:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 40-50°C with gentle stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving gum arabic in distilled water at room temperature with continuous stirring.

  • Emulsification:

    • Add this compound to the gelatin solution to form the core material. The core-to-wall ratio can be optimized, a common starting point is 1:1.

    • Homogenize the mixture at high speed to form a fine emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the gelatin-DMP emulsion while maintaining the temperature at 40-50°C and stirring continuously.

    • Adjust the pH of the mixture to 4.0-4.5 by dropwise addition of 10% acetic acid. This will induce the formation of coacervates.

    • Continue stirring for 30-60 minutes to allow for the deposition of the coacervate wall around the 2,5-DMP droplets.

  • Cooling and Hardening:

    • Slowly cool the mixture to 5-10°C in an ice bath with continuous, gentle stirring to solidify the gelatin-gum arabic wall.

    • (Optional) For increased stability, a cross-linking agent like glutaraldehyde can be added at a low concentration (e.g., 0.1% v/v of the total volume) and stirred for several hours or overnight at a low temperature.

  • Washing and Drying:

    • Separate the microcapsules by decantation or centrifugation.

    • Wash the microcapsules with distilled water to remove any unencapsulated material.

    • The microcapsules can be used as a slurry or dried by freeze-drying or spray-drying to obtain a powder.

Characterization:

  • Encapsulation Efficiency: Quantify the amount of 2,5-DMP in the microcapsules and in the supernatant after coacervation using GC.

  • Particle Size and Morphology: Observe the microcapsules under an optical microscope or SEM.

  • Release Studies: Monitor the release of 2,5-DMP from the microcapsules in different media (e.g., water, simulated gastric fluid) over time.

CoacervationWorkflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Gelatin Gelatin Solution Emulsion Emulsification Gelatin->Emulsion DMP This compound DMP->Emulsion GumArabic Gum Arabic Solution Coacervation Coacervation (pH Adjustment) GumArabic->Coacervation Emulsion->Coacervation Cooling Cooling & Hardening Coacervation->Cooling Drying Washing & Drying Cooling->Drying Characterization Characterization Drying->Characterization

Complex Coacervation Workflow
Liposome Entrapment of this compound by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating 2,5-DMP using the thin-film hydration method.

Materials:

  • This compound (food grade)

  • Soybean Lecithin or other phospholipids

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe type)

Protocol:

  • Lipid Film Formation:

    • Dissolve lecithin and cholesterol (e.g., in a 4:1 molar ratio) in the organic solvent in a round-bottom flask.

    • Add this compound to the lipid solution. The amount can be varied to achieve the desired loading.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film. The volume of the aqueous phase will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Sonication (Optional Size Reduction):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in short bursts in an ice bath to prevent overheating and degradation of the lipids and 2,5-DMP.

  • Purification:

    • Remove the unencapsulated 2,5-DMP by centrifugation, dialysis, or size exclusion chromatography.

  • Storage: Store the liposome suspension at 4°C.

Characterization:

  • Encapsulation Efficiency: Determine the concentration of 2,5-DMP in the liposomes after purification and compare it to the initial amount added.

  • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).

  • Morphology: Visualize the liposomes using transmission electron microscopy (TEM).

LiposomeWorkflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Lipids Lipids & Cholesterol Dissolution Dissolution Lipids->Dissolution DMP This compound DMP->Dissolution Solvent Organic Solvent Solvent->Dissolution FilmFormation Thin Film Formation (Rotary Evaporation) Dissolution->FilmFormation Hydration Hydration (Aqueous Phase) FilmFormation->Hydration Sonication Sonication (Optional) Hydration->Sonication Purification Purification Sonication->Purification Characterization Characterization Purification->Characterization

Liposome Entrapment Workflow

Conclusion

The encapsulation of this compound is a critical step in preserving its desirable flavor characteristics in various applications. The choice of encapsulation technique—spray-drying, complex coacervation, or liposome entrapment—will depend on the specific requirements of the final product, including cost, desired particle size, release profile, and the processing conditions it will undergo. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals to develop robust and effective encapsulated flavor systems. Further optimization of the process parameters for each technique is recommended to achieve the desired performance for a specific 2,5-DMP application.

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of various 2,5-dimethylpyrazine derivatives. The protocols outlined below are based on established literature and offer step-by-step guidance for laboratory execution. Quantitative data from representative reactions are summarized in tables for easy comparison of yields and conditions. Furthermore, logical workflows for each synthetic pathway are visualized using diagrams to facilitate a clear understanding of the experimental processes.

Gold-Catalyzed One-Step Synthesis of 3-Substituted-2,5-dimethylpyrazines

This method offers a straightforward, one-step approach to synthesize 3-substituted-2,5-dimethylpyrazines from commercially available aldehydes and propargylamine using a gold-based catalyst. The reaction is characterized by its simplicity, high chemical reactivity and selectivity, and the formation of water as the only byproduct, making it an environmentally friendly option.[1]

Experimental Protocol
  • Reaction Setup: In a 25 mL glass reaction tube equipped with a magnetic stir bar, add the gold catalyst (e.g., Au(PCy3)Cl, 0.1 mmol), the desired aldehyde (2 mmol), propargylamine (6 mmol), and the solvent (e.g., acetonitrile, 4 mL).

  • Inert Atmosphere: Purge the reaction tube with an inert gas, such as nitrogen, to remove air.

  • Reaction Conditions: Seal the reaction tube and place it in a preheated oil bath at 60°C.

  • Reaction Monitoring: Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using column chromatography. The isolated yield should be calculated based on the purified product.

Quantitative Data
Aldehyde (R-CHO)CatalystSolventTime (h)Yield (%)
BenzaldehydeAu(PPh2Cy)ClAcetonitrile4892
4-ChlorobenzaldehydeAu(PPh2Cy)ClAcetonitrile4893
4-MethylbenzaldehydeAu(PPh2Cy)ClAcetonitrile4891
4-MethoxybenzaldehydeAu(PPh2Cy)ClAcetonitrile4889
2-ThiophenecarboxaldehydeAu(PPh2Cy)ClAcetonitrile4819

Data sourced from patent CN102675229A. Yields are for isolated products.

Experimental Workflow

GoldCatalyzedSynthesis cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions Aldehyde Aldehyde ReactionVessel Reaction Setup in Glass Tube Aldehyde->ReactionVessel Propargylamine Propargylamine Propargylamine->ReactionVessel GoldCatalyst Gold Catalyst (e.g., Au(PPh2Cy)Cl) GoldCatalyst->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Temperature 60°C Temperature->ReactionVessel Time 24-48h Time->ReactionVessel Atmosphere Inert Atmosphere Atmosphere->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Reaction Mixture Product 3-Substituted-2,5- dimethylpyrazine Purification->Product Isolated Product DehydrogenativeCoupling TwoAminoAlcohol 2 x 2-Amino Alcohol Intermediate Self-Coupling & Dehydration (-2H₂O) TwoAminoAlcohol->Intermediate Dehydrogenation (-H₂) Dihydropyrazine 2,5-Dihydropyrazine Derivative Intermediate->Dihydropyrazine Product 2,5-Disubstituted Pyrazine Dihydropyrazine->Product Dehydrogenation (-H₂) Catalyst Mn-Pincer Catalyst + Base (KH) Catalyst->TwoAminoAlcohol Catalyst->Dihydropyrazine RadicalAlkylation Start This compound + FeSO₄·7H₂O in Water Step1 Ice Bath Stirring Start->Step1 Step2 Slow addition of H₂SO₄ (T < 60°C) Step1->Step2 Step3 Slow addition of H₂O₂ (T < 60°C) Step2->Step3 Step4 Addition of n-propionaldehyde & Heating to 50-60°C Step3->Step4 Step5 Aliquot additions of n-propionaldehyde over 4h Step4->Step5 Step6 Reaction Monitoring (TLC) Step5->Step6 Step7 Work-up: Extraction & pH Adjustment Step6->Step7 Step8 Purification: Column Chromatography Step7->Step8 Product 2-Ethyl-3,6-dimethylpyrazine Step8->Product DicarboxylicAcidSynthesis Start 2,3,5,6-Tetramethylpyrazine Oxidation Oxidation (SeO₂, AgNO₃) Start->Oxidation Workup pH Adjustment (pH 2.0 with HCl) Oxidation->Workup Precipitation Precipitation (-20°C) Workup->Precipitation Purification Filtration, Washing & Recrystallization Precipitation->Purification Product 3,6-Dimethylpyrazine-2,5- dicarboxylic Acid Hydrate Purification->Product

References

The Role of 2,5-Dimethylpyrazine in Modern Fragrance Creation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine is a heterocyclic aromatic compound that is a key contributor to the aroma of numerous roasted, toasted, and fermented products.[1][2] In the realm of fragrance, it is a powerful and versatile ingredient prized for its ability to impart rich, complex, and diffusive notes.[3][4] Its characteristic nutty, roasted coffee, and chocolate-like aroma adds depth and sophistication to a wide array of fragrance compositions, particularly within the gourmand, oriental, and woody families.[5][6][7] This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance development.

Olfactory Profile and Applications

This compound possesses a strong, diffusive, and multifaceted odor profile. Its primary characteristics are nutty, roasted, and cocoa-like, with nuances of coffee and baked goods.[6][8] In high dilution, it can also exhibit a green, grassy aspect.[6] This complexity allows it to be used in a variety of fragrance applications to achieve different effects:

  • Gourmand Fragrances: It is a cornerstone of gourmand perfumery, where it helps to create realistic and indulgent edible scents like chocolate, coffee, hazelnut, and peanut.[7][8]

  • Woody and Oriental Fragrances: It can enhance the warmth and richness of woody and oriental compositions, adding a roasted and slightly smoky dimension that complements notes like sandalwood, patchouli, and vanilla.

  • Floral Fragrances: In trace amounts, it can add an unexpected and modern twist to floral fragrances, providing depth and complexity.

  • Functional Fragrances: Its strong and diffusive character makes it suitable for use in personal care products such as soaps, lotions, and body sprays, as well as in home fragrancing applications like candles and air fresheners.[3]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 123-32-0[8]
FEMA Number 3272[5]
Molecular Formula C₆H₈N₂[4]
Molecular Weight 108.14 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 155 °C[1]
Flash Point 64 °C[8]
Solubility Soluble in water, organic solvents, and oils. Miscible in ethanol.[8]
Stability Stable under normal temperatures and pressures.[1]
Shelf Life 36 months under cool conditions away from light and ignition sources.[8]
Olfactory Properties
PropertyValueReference
Odor Description Nutty, roasted, coffee, chocolate, earthy, woody.[5][6]
Odor Threshold in Water 800 ppb[9]
Odor Threshold in Water 1 ppm[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To determine the olfactory profile and intensity of this compound at various concentrations.

Materials:

  • This compound (98% min. purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips (blotters)

  • A panel of at least 5 trained sensory assessors

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 1%, 0.1%, and 0.01% (w/w).

  • Sample Preparation: For each dilution, dip a smelling strip into the solution to a depth of 1 cm.

  • Evaluation:

    • Present the smelling strips to the sensory panel in a randomized and blind manner.

    • Instruct the panelists to evaluate the odor of each strip at different time intervals (top note: immediately; heart note: after 15 minutes; base note: after 1 hour).

    • Panelists should describe the olfactory characteristics using a standardized vocabulary (e.g., nutty, roasted, coffee, chocolate, green, etc.).

    • Panelists should rate the odor intensity on a scale from 1 (very weak) to 9 (very strong).

  • Data Analysis: Compile the descriptions and intensity ratings. Analyze the data to create an olfactory profile for each concentration and to determine the perceived changes over time.

Protocol 2: Stability Testing of a Fragrance Composition Containing this compound

Objective: To evaluate the stability of a fragrance formulation containing this compound in a consumer product base (e.g., lotion).

Materials:

  • Fragrance oil containing a known concentration of this compound.

  • Unfragranced lotion base.

  • Glass jars with airtight lids.

  • Oven capable of maintaining 40°C.

  • UV light chamber.

  • Refrigerator.

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment (optional, for chemical analysis).

Procedure:

  • Sample Preparation:

    • Prepare a batch of fragranced lotion by incorporating the fragrance oil into the lotion base at a typical concentration (e.g., 0.5%).

    • Prepare a control sample of the unfragranced lotion base.

    • Divide the fragranced lotion into four sets of samples in glass jars.

  • Storage Conditions:

    • Set 1 (Control): Store at room temperature (approx. 20-22°C) in the dark.

    • Set 2 (Accelerated Aging - Heat): Store in an oven at 40°C.

    • Set 3 (Accelerated Aging - Light): Store in a UV light chamber at room temperature.

    • Set 4 (Freeze-Thaw Cycles): Store in a refrigerator at 4°C for 24 hours, then at room temperature for 24 hours. Repeat for three cycles.

  • Evaluation:

    • Evaluate all samples at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

    • Sensory Evaluation: A trained panel should assess the odor of the samples for any changes in character or intensity compared to the control.

    • Physical Evaluation: Observe any changes in the physical properties of the lotion, such as color, viscosity, and phase separation.

    • Chemical Analysis (Optional): Use GC-MS to quantify the concentration of this compound and other key fragrance components to detect any degradation.

  • Data Analysis: Compare the results from the different storage conditions to assess the stability of the fragrance and the impact of this compound on the overall product stability.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_dilutions Prepare Dilutions (10%, 1%, 0.1%, 0.01%) prep_samples Prepare Smelling Strips prep_dilutions->prep_samples eval_panel Present to Sensory Panel (Randomized & Blind) prep_samples->eval_panel eval_time Evaluate at Time Intervals (Top, Heart, Base) eval_panel->eval_time eval_desc Describe Olfactory Profile eval_time->eval_desc eval_intensity Rate Odor Intensity (1-9) eval_desc->eval_intensity analyze_data Compile & Analyze Data eval_intensity->analyze_data create_profile Create Olfactory Profile analyze_data->create_profile

Caption: Sensory Evaluation Workflow for this compound.

logical_relationship cluster_properties Chemical Properties cluster_applications Fragrance Applications prop_aroma Nutty, Roasted, Chocolate Aroma app_gourmand Gourmand (Chocolate, Coffee) prop_aroma->app_gourmand Creates realistic edible notes app_woody Woody & Oriental (Warmth, Richness) prop_aroma->app_woody Adds complexity and depth prop_strength High Odor Impact app_functional Functional (Soaps, Lotions) prop_strength->app_functional Ensures good performance in base prop_stability Good Chemical Stability prop_stability->app_functional Maintains fragrance integrity over time

Caption: Relationship between Properties and Applications.

References

Metabolic Engineering of E. coli for 2,5-Dimethylpyrazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metabolic engineering of Escherichia coli to produce 2,5-Dimethylpyrazine (2,5-DMP). 2,5-DMP is a high-value alkylpyrazine with significant applications in the food and pharmaceutical industries.[1][2] The increasing consumer preference for natural products necessitates the development of efficient microbial cell factories for 2,5-DMP production as an alternative to chemical synthesis.[1][2][3]

Introduction to 2,5-DMP Biosynthesis in E. coli

The biosynthesis of 2,5-DMP in engineered E. coli is typically achieved through the conversion of the precursor L-threonine. The core of the pathway involves the enzymatic conversion of L-threonine to 2-amino-3-ketobutyrate, which then spontaneously dimerizes and oxidizes to form 2,5-DMP. Key metabolic engineering strategies focus on enhancing the precursor and cofactor supply, and optimizing the expression of crucial enzymes.

Metabolic Engineering Strategies and Quantitative Data

Several metabolic engineering strategies have been successfully employed to enhance 2,5-DMP production in E. coli. These strategies, along with the reported quantitative data, are summarized in the tables below for easy comparison.

Table 1: Genetically Engineered E. coli Strains and their 2,5-DMP Production Titers
StrainKey Genetic ModificationsCarbon SourceTiter (g/L)Reference
D19Chromosomal integration of tdh, modified L-threonine transport systemGlucose3.1[1][2]
T6-47-7Rewrote de novo 2,5-DMP biosynthesis pathway and substrate transmembrane transport in an L-threonine high-yielding strainGlucose1.43 ± 0.07[4]
EcΔkΔAΔBΔA/TDH(Ec)NoxE(Lc)-PSstTOverexpression of EcTDH, fusion expression of EcTDH and LcNoxE, disruption of byproduct pathways (kbl, tynA, tdcB, ilvA), overexpression of L-threonine transporter SstTL-threonine (5 g/L)1.0957 ± 0.0813[5]
Modified BL21(DE3)Overexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)2.8973[3][6]
Recombinant E. coli pRSFDuet-tdh(Ec)Overexpression of EcTDHL-threonine0.4383 ± 0.0237[5]
Table 2: Fermentation Parameters and Productivity
StrainFermentation MethodProductivity (g/L/d)Carbon Yield (%)Reference
T6-47-7Shake-flask fermentation with hypoxia-inducible expression0.7156.78[4]
EcΔkΔAΔBΔA/TDH(Ec)NoxE(Lc)-PSstT50 mL transformation system at 37 °C and 200 r/min for 24 hNot Reported76% conversion of L-threonine[5]

Signaling Pathways and Experimental Workflows

Engineered Metabolic Pathway for 2,5-DMP Synthesis from Glucose

The following diagram illustrates the core metabolic pathway engineered in E. coli to produce 2,5-DMP from glucose by enhancing the L-threonine precursor supply.

Metabolic_Pathway_2_5_DMP_Synthesis cluster_cofactor Cofactor Regeneration Glucose Glucose L_Threonine L_Threonine Glucose->L_Threonine Endogenous Pathway (Enhanced) Aminoacetone Aminoacetone L_Threonine->Aminoacetone tdh (L-threonine dehydrogenase) (Overexpressed) 2_5_DMP 2,5-DMP Aminoacetone->2_5_DMP Spontaneous Dimerization & Oxidation NAD NAD+ NADH NADH NAD->NADH

Caption: Engineered metabolic pathway for 2,5-DMP synthesis from glucose in E. coli.

General Experimental Workflow for Strain Development and Production

This diagram outlines the typical workflow for developing and utilizing engineered E. coli for 2,5-DMP production.

Experimental_Workflow Strain_Selection 1. Host Strain Selection (e.g., E. coli BL21(DE3)) Gene_Cloning 2. Gene Cloning & Plasmid Construction (e.g., pRSFDuet) Strain_Selection->Gene_Cloning Transformation 3. Transformation into E. coli Gene_Cloning->Transformation Strain_Cultivation 4. Recombinant Strain Cultivation Transformation->Strain_Cultivation Fermentation 5. Fermentation & Induction Strain_Cultivation->Fermentation Extraction 6. 2,5-DMP Extraction Fermentation->Extraction Quantification 7. Quantification (HPLC/GC-MS) Extraction->Quantification

Caption: General experimental workflow for 2,5-DMP production.

Experimental Protocols

The following are detailed protocols for key experiments in the metabolic engineering of E. coli for 2,5-DMP synthesis.

Protocol 1: Construction of Recombinant Plasmids

Objective: To clone the necessary genes (e.g., tdh, noxE) into an expression vector.

Materials:

  • E. coli host strain (e.g., DH5α for cloning)

  • Expression vector (e.g., pRSFDuet-1)

  • Genes of interest (e.g., tdh from E. coli, noxE from Lactococcus cremoris)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

  • DNA purification kits

  • LB agar plates with appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the coding sequences of the target genes by PCR using specific primers with appropriate restriction sites.

  • Vector and Insert Digestion: Digest both the expression vector and the purified PCR products with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the selective antibiotic.

  • Verification: Screen for positive clones by colony PCR and confirm the correct insertion by Sanger sequencing.

Protocol 2: Cultivation of Engineered E. coli

Objective: To prepare a seed culture for fermentation.

Materials:

  • Recombinant E. coli strain

  • LB medium

  • Appropriate antibiotics

  • Shaking incubator

Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Use this overnight culture to inoculate the fermentation medium.

Protocol 3: Shake-Flask Fermentation for 2,5-DMP Production

Objective: To produce 2,5-DMP in a controlled laboratory setting.

Materials:

  • Seed culture of the engineered E. coli strain

  • Fermentation medium (e.g., M9 minimal medium supplemented with glucose or L-threonine)

  • Inducer (e.g., IPTG, if using an inducible promoter)

  • Shaking incubator

Procedure:

  • Inoculate 100 mL of fermentation medium in a 500 mL shake flask with the overnight seed culture to an initial OD600 of 0.1.

  • Incubate the culture at 37°C with shaking at 200 rpm.

  • When the OD600 reaches a specific value (e.g., 0.6-0.8), add the inducer if required.

  • Continue the fermentation for a predetermined period (e.g., 24-48 hours).

  • Collect the fermentation broth for 2,5-DMP extraction and analysis.

Protocol 4: Quantification of 2,5-DMP by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of 2,5-DMP in the fermentation broth.

Materials:

  • Fermentation broth sample

  • 2,5-DMP standard

  • HPLC system with a C18 column

  • Mobile phase (e.g., methanol:water mixture)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Standard Curve Preparation: Prepare a series of 2,5-DMP standard solutions of known concentrations.[6]

  • HPLC Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Run the analysis under isocratic or gradient elution conditions.

    • Detect 2,5-DMP using a UV detector at an appropriate wavelength (e.g., 278 nm).

  • Quantification:

    • Determine the retention time of the 2,5-DMP peak from the standard.

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of 2,5-DMP in the samples based on their peak areas and the standard curve.[6]

Conclusion

The metabolic engineering of E. coli presents a promising and sustainable platform for the production of 2,5-DMP. By implementing the strategies and protocols outlined in this document, researchers can develop highly efficient microbial cell factories. Further optimization of fermentation conditions and pathway balancing can lead to even higher titers and yields, making the bio-based production of 2,5-DMP commercially viable.

References

Troubleshooting & Optimization

Improving the yield of 2,5-Dimethylpyrazine biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2,5-Dimethylpyrazine (2,5-DMP) Biosynthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve production yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for 2,5-DMP in microorganisms?

A1: The primary pathway for 2,5-DMP biosynthesis begins with L-threonine.[1][2][3] The process involves an initial enzymatic reaction followed by spontaneous, non-enzymatic steps.[2][3] First, L-threonine is oxidized to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase (TDH).[1][2][4] L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[1][2] Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-DMP, which is subsequently dehydrogenated to yield the final product, 2,5-DMP.[1]

Q2: Which microorganisms are commonly used for 2,5-DMP production?

A2: Several microorganisms have been utilized for 2,5-DMP production, with Escherichia coli and Bacillus subtilis being the most extensively studied and engineered.[1][3][5] Other organisms like Corynebacterium glutamicum and Pseudomonas putida have also been reported as producers of pyrazines.[6][7]

Q3: What are the key enzymes involved in the 2,5-DMP pathway?

A3: The central enzyme is L-threonine-3-dehydrogenase (TDH), which catalyzes the rate-limiting first step of converting L-threonine to L-2-amino-acetoacetate.[2][3][4] While other enzymes are not directly in the main synthesis pathway, enzymes in competing pathways, such as 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), are critical targets for gene knockout to improve yield.[1][2][3] Additionally, enzymes like NADH oxidase (NOX) can be introduced to regenerate the NAD+ cofactor required by TDH.[3][5]

Q4: What are the main metabolic engineering strategies to improve 2,5-DMP yield?

A4: The primary strategies focus on optimizing the metabolic flux towards 2,5-DMP. These include:

  • Overexpression of Key Enzymes : Increasing the expression of L-threonine dehydrogenase (TDH) is a common starting point.[3][5]

  • Blocking Competing Pathways : Knocking out the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) prevents the conversion of the intermediate L-2-amino-acetoacetate into glycine and acetyl-CoA, redirecting it towards 2,5-DMP synthesis.[1][2][3]

  • Cofactor Regeneration : Overexpressing an enzyme like NADH oxidase (NOX) regenerates NAD+, a crucial cofactor for TDH activity, thereby enhancing the initial conversion of L-threonine.[3][5]

  • Enhancing Precursor Supply : Improving the uptake of L-threonine from the medium by overexpressing transporter proteins like EcSstT can increase the intracellular precursor pool.[5][8]

  • Optimizing Spontaneous Reactions : Overexpressing aminoacetone oxidase (AAO) can enhance the spontaneous oxidation process of aminoacetone, further promoting 2,5-DMP production.[5][8]

Troubleshooting Guide

Problem 1: Low or no 2,5-DMP production despite using an engineered strain.

Possible Cause & Solution

  • Sub-optimal Fermentation Conditions: The pH, temperature, and substrate concentration significantly impact enzyme activity and cell viability. The reaction from aminoacetone to 2,5-DMP is a pH-dependent nonenzymatic reaction.[1]

    • Recommendation: Optimize fermentation parameters. For example, in engineered E. coli, optimal conditions have been reported at a temperature of 40°C and an initial pH of 8.0 with an L-threonine concentration of 14 g/L.[5] Systematically test a range of pH values (e.g., 6.5 to 10.5) and temperatures to find the optimum for your specific strain.[5]

  • Inefficient Precursor Uptake: The engineered pathway may be starved of the necessary precursor, L-threonine.

    • Recommendation: Overexpress an L-threonine transporter protein, such as EcSstT from E. coli, to facilitate the transport of L-threonine into the cells.[5][8]

  • Cofactor (NAD+) Limitation: The TDH enzyme requires NAD+ for its catalytic activity. Intense metabolic activity can deplete the NAD+ pool, limiting the first step of the pathway.

    • Recommendation: Introduce a cofactor regeneration system. Co-expressing an NADH oxidase (NOX) can continuously convert NADH back to NAD+, promoting the conversion of L-threonine.[3][5]

Problem 2: High consumption of L-threonine but low yield of 2,5-DMP.

Possible Cause & Solution

  • Flux through Competing Pathways: The intermediate L-2-amino-acetoacetate is likely being diverted into a competing metabolic pathway. The most significant competing pathway involves the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL), which converts the intermediate to glycine and acetyl-CoA.[2][3]

    • Recommendation: Inactivate the KBL enzyme by knocking out its corresponding gene (kbl).[1][3] This has been shown to significantly enhance 2,5-DMP production by preventing the loss of the key intermediate.[1][2]

Problem 3: Inconsistent results between fermentation batches.

Possible Cause & Solution

  • Variability in Inoculum or Culture Conditions: Inconsistent starting culture density or slight variations in media composition, pH, or aeration can lead to different metabolic states and final yields.

    • Recommendation: Standardize all experimental protocols. Ensure the seed culture is in the same growth phase for each experiment. Precisely control fermentation parameters like initial pH, temperature, and agitation speed. Use buffered media to maintain a stable pH.

  • Plasmid Instability: If the genes for the 2,5-DMP pathway are expressed from plasmids without selection pressure, the plasmids can be lost over time, leading to a decrease in the productive cell population.

    • Recommendation: Maintain appropriate antibiotic selection throughout the seed culture and fermentation stages. For industrial applications, consider integrating the expression cassettes into the host chromosome to ensure stable, long-term production without the need for antibiotics.[9]

Quantitative Data Summary

The following tables summarize 2,5-DMP production yields achieved in various studies using different microorganisms and engineering strategies.

Table 1: 2,5-DMP Production in Engineered Escherichia coli

Strain / Genetic ModificationSubstrateFermentation Time (h)Titer (mg/L)Reference
Overexpression of TDH and SOAAO, knockout of KBLL-threonine (9.21 g/L)241682[5]
Overexpression of EcTDH and EhNOXL-threonine--[5]
Overexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)122472.52[5]
Overexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)242897.30[5][8]
Overexpression of EcTDH and NoxL-threonine-2009.31[8]
Engineered for de novo production from glucoseGlucose-3100 (3.1 g/L)[9]

Table 2: 2,5-DMP Production in Bacillus subtilis

Strain / Genetic ModificationSubstrateFermentation Time (h)Titer (mM)Carbon Recovery (%)Reference
B. subtilis 168 (Wild Type)L-threonine-0.442.3[1]
B. subtilis 168 Δkbl (KBL knockout)L-threonine-2.8217[1]
B. subtilis 168 Δtdh (TDH knockout)L-threonine-0.03-[1]
B. subtilis 168 Δtdh + pMA0911-tdh (TDH reintroduction)L-threonine-4.40-[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for 2,5-DMP Production

This protocol is adapted from studies using engineered E. coli.[5]

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Transfer the overnight culture into a larger volume of fresh LB medium (e.g., 100 mL in a 500 mL flask) and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (if using an inducible promoter) to a final concentration of 0.5-1.0 mM and incubate for an additional 4-6 hours at a lower temperature (e.g., 25-30°C).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the reaction buffer to a desired final cell density (e.g., OD600 of 50).

  • Biotransformation Reaction:

    • Set up the reaction in a sealed flask or bioreactor. A typical 50 mL reaction system might contain:

      • Reaction Buffer (e.g., Tris-HCl, pH 8.0)

      • Resuspended cells

      • L-threonine (e.g., final concentration of 14 g/L)[5]

    • Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle agitation for 12-24 hours.[5]

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for 2,5-DMP concentration using HPLC.

Protocol 2: HPLC Analysis of 2,5-DMP

This protocol is based on the methods described for quantifying 2,5-DMP.[5]

  • Sample Preparation:

    • Centrifuge the fermentation broth at 12,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of methanol and water or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 295 nm.[10]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of a pure 2,5-DMP standard.

    • The retention time for L-threonine is typically around 2.69 minutes under these conditions, which should be distinct from the 2,5-DMP peak.[5]

    • Calculate the concentration of 2,5-DMP in the samples by comparing their peak areas to the standard curve. A sample linear regression equation might be y = 2062.4x + 354.29, where y is the peak area and x is the concentration.[5]

Visualizations

The following diagrams illustrate key pathways and workflows related to 2,5-DMP biosynthesis.

2_5_DMP_Biosynthesis_Pathway L_Threonine L-Threonine Intermediate1 L-2-Amino-acetoacetate L_Threonine->Intermediate1 TDH (NAD+ -> NADH) Aminoacetone Aminoacetone (x2) Intermediate1->Aminoacetone Spontaneous Decarboxylation Glycine Glycine + Acetyl-CoA Intermediate1->Glycine KBL Intermediate2 3,6-Dihydro-2,5-DMP Aminoacetone->Intermediate2 Spontaneous Condensation DMP This compound Intermediate2->DMP Spontaneous Dehydrogenation Metabolic_Engineering_Strategies Host Host Microorganism (e.g., E. coli) S1 Strategy 1: Enhance Precursor Supply Host->S1 S2 Strategy 2: Optimize Core Pathway Host->S2 S3 Strategy 3: Block Competing Flux Host->S3 S4 Strategy 4: Regenerate Cofactor Host->S4 A1 Overexpress Threonine Transporter (SstT) S1->A1 Action A2_1 Overexpress TDH S2->A2_1 Action A2_2 Overexpress AAO S2->A2_2 Action A3 Knockout KBL Gene S3->A3 Action A4 Overexpress NADH Oxidase (NOX) S4->A4 Action Troubleshooting_Workflow Start Low 2,5-DMP Yield Q1 Is L-Threonine consumed? Start->Q1 A1_No Action: Improve precursor uptake (e.g., Overexpress SstT) Q1->A1_No No Q2 Is TDH expression and activity confirmed? Q1->Q2 Yes A2_No Action: Optimize expression (promoter, codon usage) Q2->A2_No No Q3 Is NAD+ cofactor potentially limiting? Q2->Q3 Yes A3_Yes Action: Introduce cofactor regeneration (e.g., Overexpress NOX) Q3->A3_Yes Yes Q4 Are byproducts from competing pathways high? Q3->Q4 No A4_Yes Action: Block competing pathway (e.g., Knockout KBL) Q4->A4_Yes Yes End Optimize Fermentation Conditions (pH, Temp) Q4->End No

References

Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2,5-Dimethylpyrazine. Our aim is to help you overcome common challenges, with a focus on minimizing by-product formation and maximizing yield.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Synthesis from 2,5-Hexanedione and an Ammonia Source

This common method involves the cyclization of 2,5-hexanedione with an ammonia source, such as ammonium carbonate or ammonia gas. While effective, it is often accompanied by the formation of the primary by-product, 2,5-dimethylpyrrole, through the Paal-Knorr reaction.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is yielding a significant amount of 2,5-dimethylpyrrole alongside the desired this compound. How can I minimize this by-product?

    A1: The formation of 2,5-dimethylpyrrole is a competing reaction. To favor the formation of this compound, consider the following adjustments to your protocol:

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the pyrazine pathway. High temperatures can promote the Paal-Knorr synthesis of the pyrrole.

    • pH Control: The Paal-Knorr pyrrole synthesis is often favored under neutral to weakly acidic conditions. Ensuring a sufficiently basic reaction medium can help suppress the formation of 2,5-dimethylpyrrole.

    • Ammonia Concentration: Using a high concentration of the ammonia source can favor the formation of the dihydropyrazine intermediate, which then oxidizes to this compound.

  • Q2: The overall yield of my reaction is low, even after accounting for the 2,5-dimethylpyrrole by-product. What are other potential causes?

    A2: Low yields can stem from several factors beyond by-product formation:

    • Incomplete Reaction: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

    • Suboptimal Temperature: While high temperatures can favor by-products, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Work-up and Purification Losses: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction and consider optimizing your purification method (e.g., distillation, chromatography).

    • Reagent Quality: The purity of your 2,5-hexanedione and ammonia source is crucial. Impurities can lead to unwanted side reactions.

  • Q3: I am having difficulty separating this compound from 2,5-dimethylpyrrole. What separation techniques are most effective?

    A3: Separation can be challenging due to the similar properties of the two compounds.

    • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

    • Column Chromatography: Silica gel chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the two compounds. Monitoring by TLC is essential to identify the correct fractions.

Synthesis from Isopropanolamine

This gas-phase catalytic method can produce this compound at high temperatures over various catalysts.

Frequently Asked Questions (FAQs):

  • Q1: The selectivity for this compound in my gas-phase synthesis from isopropanolamine is poor. What factors influence selectivity?

    A1: Selectivity is highly dependent on the catalyst and reaction conditions.

    • Catalyst Composition: Different catalyst compositions (e.g., Zn-Cu-Cr-Al, Al-Cu-Ag-Zn) exhibit varying selectivities. The choice of catalyst is a critical parameter to optimize.

    • Reaction Temperature: There is an optimal temperature range for this reaction. Temperatures that are too high can lead to cracking and the formation of other by-products, while temperatures that are too low will result in poor conversion.

    • Contact Time: The residence time of the reactants over the catalyst bed influences the product distribution. Optimizing the flow rate is necessary.

Synthesis from Acrolein and Ammonia

This method can also be used to produce pyrazines and other nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs):

  • Q1: My synthesis from acrolein and ammonia is producing a complex mixture of products, including other pyridines. How can I improve the selectivity for this compound?

    A1: This reaction can lead to a variety of pyridine derivatives.

    • Catalyst Choice: The use of specific catalysts, such as modified zeolites, can significantly influence the product distribution, favoring the formation of certain pyridines over others.

    • Reactant Ratios: The stoichiometry of acrolein to ammonia can affect the relative rates of the competing reactions.

    • Temperature and Pressure: As with other gas-phase reactions, temperature and pressure are critical parameters that need to be optimized to maximize the yield of the desired product.

Data Presentation

The following tables summarize quantitative data from various synthetic routes to this compound. Note that yields and by-product percentages are highly dependent on the specific experimental conditions.

Table 1: Synthesis of this compound from 2,5-Hexanedione

Ammonia SourceCatalyst/ConditionsThis compound Yield (%)2,5-Dimethylpyrrole By-product (%)Reference
Ammonium CarbonateHeatingData not consistently reportedQualitatively identified as major by-product
Ammonia (alcoholic)Sealed tube, 150°CNot specifiedNot specifiedOrganic Syntheses

Table 2: Gas-Phase Synthesis of this compound from Isopropanolamine

CatalystTemperature (°C)This compound Yield (%)Reference
Zn-Cu-Cr-Al380-420up to 86.25Patent CN103691443A
Al-Cu-Ag-ZnNot specifiedup to 91Patent CN103691443A
NiO/CuO/Al₂O₃/ZnO35073.18Patent CN103691443A
NiO/CuO/Al₂O₃/ZnO24035.47Patent CN103691443A

Note: The provided data is based on available literature and patents and may not represent optimized conditions.

Experimental Protocols

General Protocol for Synthesis of this compound from 2,5-Hexanedione and Ammonium Carbonate

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione and a molar excess of ammonium carbonate. A solvent such as water or a high-boiling point alcohol may be used.

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid is present, it may be filtered. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography.

Visualizations

Chemical Pathways

The following diagram illustrates the competing reaction pathways in the synthesis of this compound from 2,5-hexanedione.

G Synthesis of this compound and By-product 2,5-Hexanedione 2,5-Hexanedione Intermediate_Pyrazine Dihydropyrazine Intermediate 2,5-Hexanedione->Intermediate_Pyrazine + Ammonia Intermediate_Pyrrole Hemiaminal Intermediate 2,5-Hexanedione->Intermediate_Pyrrole + Ammonia (Paal-Knorr) Ammonia Source Ammonia Source Ammonia Source->Intermediate_Pyrazine Ammonia Source->Intermediate_Pyrrole This compound This compound (Product) Intermediate_Pyrazine->this compound Oxidation 2,5-Dimethylpyrrole 2,5-Dimethylpyrrole (By-product) Intermediate_Pyrrole->2,5-Dimethylpyrrole Dehydration

Caption: Competing pathways for this compound and 2,5-dimethylpyrrole formation.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues in the synthesis of this compound.

G Troubleshooting Workflow Start Low Yield or High By-product Formation Analysis Analyze reaction mixture (TLC, GC-MS) Start->Analysis IncompleteReaction Incomplete Reaction Analysis->IncompleteReaction Starting material present ByproductHigh High By-product Level Analysis->ByproductHigh High by-product peak LowYield Low Overall Yield Analysis->LowYield Low product peak OptimizeTimeTemp Increase reaction time or temperature IncompleteReaction->OptimizeTimeTemp End Problem Solved IncompleteReaction->End Reaction Complete OptimizeConditions Adjust pH, reactant ratio, or temperature ByproductHigh->OptimizeConditions ByproductHigh->End By-product Reduced CheckWorkup Review work-up and purification procedures LowYield->CheckWorkup LowYield->End Yield Improved OptimizeTimeTemp->Analysis OptimizeConditions->Analysis CheckReagents Verify reagent purity CheckWorkup->CheckReagents CheckReagents->Analysis

Caption: A step-by-step guide for troubleshooting synthesis issues.

Technical Support Center: Optimization of Pyrazine Production in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for pyrazine production.

Troubleshooting Guide

Issue: Low or no pyrazine yield in my fermentation.

Possible Cause 1: Suboptimal Fermentation Conditions.

The yield of pyrazines is highly sensitive to various fermentation parameters. Minor deviations from the optimal ranges can significantly impact production.

Troubleshooting Steps:

  • Verify Key Parameters: Cross-reference your current fermentation parameters with the optimized conditions reported in the literature for your specific microbial strain or a similar one. Key parameters to check include temperature, pH, aeration, and substrate concentrations.

  • Single-Factor Optimization: If you are unsure which parameter is affecting your yield, consider performing single-factor optimization experiments. Vary one parameter at a time while keeping others constant to identify its impact on pyrazine production. For instance, studies have shown that temperature, bottle capacity (headspace), and water addition are critical factors in solid-state fermentation for 2,3,5-trimethylpyrazine (TMP) production by Bacillus amyloliquefaciens.[1][2]

  • Response Surface Methodology (RSM): For a more comprehensive optimization, employ a statistical approach like the Box-Behnken design. This method allows for the evaluation of the interactions between multiple variables to find the true optimal conditions. For example, the optimal conditions for TMP production by B. amyloliquefaciens were found to be a temperature of 37°C, a bottle capacity of 100 g/250 mL, and water addition of 39 mL.[1][2]

Possible Cause 2: Inappropriate Substrate Composition or Concentration.

The type and concentration of precursors in the fermentation medium are crucial for pyrazine biosynthesis.

Troubleshooting Steps:

  • Precursor Availability: Ensure that the necessary precursors for pyrazine synthesis, such as amino acids (e.g., L-threonine) and a carbon source (e.g., D-glucose), are present in your medium in sufficient quantities.[3]

  • Substrate Ratio: The ratio of carbon to nitrogen sources can significantly influence pyrazine yield. For recombinant Bacillus licheniformis, the optimal ratio of D-glucose to L-threonine for TMP production was found to be 1:2.[4][5][6]

  • Medium Composition: The basal medium should support robust microbial growth. A common medium for Bacillus species is LB (Lysogeny Broth) supplemented with the necessary precursors.[3][4]

Possible Cause 3: Issues with the Microbial Strain.

The specific strain of microorganism used is a primary determinant of pyrazine production capability.

Troubleshooting Steps:

  • Strain Selection: Different strains, even within the same species, can exhibit significant variations in their ability to produce pyrazines.[3][7] Screening different isolates from sources known for pyrazine-producing microbes, such as fermented foods, can be beneficial.[3][8]

  • Genetic Modification: For enhanced production, consider using genetically engineered strains. For example, overexpressing key enzymes in the pyrazine biosynthesis pathway, such as L-threonine-3-dehydrogenase (TDH), has been shown to significantly increase TMP yield in Bacillus licheniformis.[4][5][6]

  • Inoculum Quality: Ensure that the inoculum used for fermentation is healthy and in the exponential growth phase. The inoculum size can also be a factor to optimize.

Issue: Inconsistent pyrazine yields between batches.

Possible Cause: Variability in Experimental Protocol.

Even small variations in the experimental procedure can lead to significant differences in the final pyrazine yield.

Troubleshooting Steps:

  • Standardize Protocols: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all steps of the fermentation and analysis process.

  • Calibrate Equipment: Regularly calibrate all equipment, including incubators, pH meters, and analytical instruments like the GC-MS.

  • Consistent Raw Materials: Use raw materials from the same lot or supplier to minimize variability in medium composition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to optimize for pyrazine production?

A1: The most critical factors can vary depending on the microorganism and the specific pyrazine being produced. However, common key factors include:

  • Temperature: Affects enzyme activity and cell membrane fluidity.[1]

  • Substrate Ratio (e.g., Carbon:Nitrogen): Directly impacts the availability of precursors for pyrazine biosynthesis.[4][5]

  • Fermentation Time: Pyrazine production often peaks at a specific time point in the fermentation process.[4][5]

  • Aeration/Dissolved Oxygen: Can influence metabolic pathways.[1]

  • pH: Affects microbial growth and enzyme function.

For solid-state fermentation of TMP with Bacillus amyloliquefaciens, the order of influence was found to be water addition > temperature > bottle capacity.[1][2] For recombinant Bacillus licheniformis, the substrate ratio had the most significant impact, followed by fermentation time and IPTG concentration.[4][5][6]

Q2: Which microorganisms are commonly used for pyrazine production?

A2: Several microorganisms are known to produce pyrazines. Bacillus species are among the most studied and utilized, including:

  • Bacillus subtilis[3][8]

  • Bacillus amyloliquefaciens[1][2][7]

  • Bacillus licheniformis[4][5][6][7]

  • Bacillus megaterium[8]

  • Bacillus cereus[1] Other bacteria like Lactococcus lactis and Corynebacterium glutamicum have also been reported to produce pyrazines.[1][7]

Q3: How can I accurately quantify the pyrazines produced in my fermentation broth?

A3: The standard and most reliable method for the quantification of volatile compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] To improve sensitivity and handle complex sample matrices, it is often coupled with a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME).[3] The general workflow involves:

  • Sample Preparation: Collection of the fermentation broth or headspace.

  • Extraction: Using HS-SPME to extract and concentrate the volatile pyrazines.

  • Separation and Detection: Injecting the extracted compounds into a GC-MS system for separation and identification based on their mass spectra and retention times.

  • Quantification: Using an internal or external standard calibration curve for accurate quantification.

Data Presentation

Table 1: Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine (TMP) Production by Bacillus amyloliquefaciens (Solid-State Fermentation)

ParameterInitial ConditionOptimized ConditionResulting TMP Yield (mg/g)
TemperatureNot specified37°C0.446 ± 0.052
Bottle CapacityNot specified100 g/250 mL
Water AdditionNot specified39 mL
Initial Yield0.071 ± 0.011

Data sourced from Liu et al. (2024).[1]

Table 2: Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine (TMP) Production by Recombinant Bacillus licheniformis

ParameterInitial ConditionOptimized ConditionResulting TMP Yield (mg/L)
Substrate Ratio (D-glucose:L-threonine)Not specified1:244.52 ± 0.21
IPTG ConcentrationNot specified1.0 mM
Fermentation TimeNot specified4 days
Initial Yield (with pHT01-BlTDH(N157A))15.35 ± 1.51

Data sourced from Ming et al. (2023).[4]

Experimental Protocols

Protocol 1: Single-Factor Optimization of TMP Production by Bacillus amyloliquefaciens

This protocol is adapted from the methodology described by Liu et al. (2024).[1]

  • Strain Activation: Inoculate a single colony of Bacillus amyloliquefaciens into LB liquid medium and culture at 37°C with shaking at 180 rpm for 16 hours.

  • Inoculation: Inoculate the seed culture into a solid-state fermentation medium (e.g., wheat) at a 6% (v/w) inoculation amount.

  • Single-Factor Experiments:

    • Temperature: Set up fermentations at different temperatures (e.g., 28°C, 37°C, 46°C) while keeping other parameters constant.

    • Bottle Capacity (Headspace): Use different amounts of medium in flasks of the same size (e.g., 80g, 100g, 120g in 250mL flasks) to vary the headspace, keeping other parameters constant.

    • Water Addition: Vary the amount of water added to the solid substrate (e.g., 33mL, 39mL, 45mL), keeping other parameters constant.

  • Fermentation: Incubate the flasks for a set period (e.g., 7 days).

  • Analysis: After fermentation, analyze the volatile compounds using GC-MS to determine the TMP yield.

Protocol 2: Response Surface Methodology (RSM) for Optimization

This protocol follows the general principles of a Box-Behnken design.

  • Factor Selection: Based on the results of the single-factor experiments, select the most significant factors (e.g., temperature, bottle capacity, water addition).

  • Level Definition: For each factor, define three levels: low (-1), medium (0), and high (+1).

  • Experimental Design: Use statistical software to generate the Box-Behnken design, which will provide a set of experimental runs with different combinations of the factor levels.

  • Execution: Perform the fermentation experiments for each run as defined by the design.

  • Data Analysis: Analyze the TMP yield for each run and use the software to fit the data to a second-order polynomial equation. This will generate a model that can be used to predict the optimal conditions for maximum TMP production.

  • Verification: Perform a validation experiment using the predicted optimal conditions to confirm the model's accuracy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_fermentation Fermentation cluster_analysis Analysis strain_activation Strain Activation (e.g., B. amyloliquefaciens) inoculation Inoculation strain_activation->inoculation medium_prep Medium Preparation (Solid-State) medium_prep->inoculation single_factor Single-Factor Optimization (Temperature, Water, etc.) rsm Response Surface Methodology (RSM) (Box-Behnken Design) single_factor->rsm Identify key factors incubation Incubation (e.g., 7 days) rsm->incubation Optimized conditions inoculation->single_factor Vary one factor extraction Volatile Extraction (HS-SPME) incubation->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for optimizing pyrazine production.

biosynthesis_pathway glucose D-Glucose pyruvate Pyruvate glucose->pyruvate threonine L-Threonine amino_acetone Amino-acetone threonine->amino_acetone TDH Enzyme acetolactate α-Acetolactate pyruvate->acetolactate diacetyl Diacetyl acetolactate->diacetyl acetoin Acetoin diacetyl->acetoin tmp 2,3,5-Trimethylpyrazine acetoin->tmp amino_acetone->tmp

Caption: Simplified biosynthetic pathway of 2,3,5-trimethylpyrazine.

References

Technical Support Center: Enhancing Cofactor Regeneration in Microbial 2,5-DMP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on enhancing cofactor regeneration for microbial 2,5-dimethylpyrazine (2,5-DMP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for microbial 2,5-DMP synthesis?

A1: The primary precursor for the biosynthesis of 2,5-DMP is L-threonine.[1][2][3] The synthesis is initiated by the enzymatic conversion of L-threonine.

Q2: Which enzyme is considered rate-limiting in the 2,5-DMP biosynthesis pathway?

A2: L-threonine dehydrogenase (TDH) is often the rate-limiting enzyme in the conversion of L-threonine to 2,5-DMP.[4] Overexpression of TDH is a common strategy to increase the production of 2,5-DMP.

Q3: What is the role of cofactor regeneration in 2,5-DMP synthesis?

A3: The enzymatic conversion of L-threonine to an intermediate for 2,5-DMP synthesis is a redox reaction that requires NAD+ as a cofactor, which is converted to NADH. For the synthesis to proceed efficiently, NAD+ must be regenerated from NADH. An imbalance in the NADH/NAD+ ratio can inhibit the activity of L-threonine dehydrogenase and limit the overall yield of 2,5-DMP. Therefore, efficient cofactor regeneration is crucial for sustained and high-level production.

Q4: What are common strategies to enhance NAD+ regeneration for 2,5-DMP synthesis?

A4: A primary strategy is the overexpression of NADH oxidase (NOX), which catalyzes the oxidation of NADH to NAD+, using oxygen as the electron acceptor.[1][5] This helps to maintain a favorable NADH/NAD+ ratio, thereby driving the TDH-catalyzed reaction forward. Other metabolic engineering approaches can also be employed to balance the intracellular redox state.

Q5: Can NADPH be used as a cofactor in 2,5-DMP synthesis?

A5: The L-threonine dehydrogenase primarily involved in 2,5-DMP synthesis is typically NAD+-dependent. However, overall cellular metabolism and the synthesis of the precursor L-threonine from central carbon metabolism (e.g., glucose) are dependent on both NADH and NADPH for various biosynthetic reactions. Therefore, maintaining a balanced pool of both cofactors is important for robust cell growth and precursor supply.

Troubleshooting Guides

Problem 1: Low or no 2,5-DMP production after inducing expression of L-threonine dehydrogenase (TDH).

Possible Cause Suggested Solution
Inefficient TDH expression or activity - Verify protein expression using SDS-PAGE. - Perform an enzyme activity assay for TDH (see Experimental Protocols section). - Optimize induction conditions (e.g., inducer concentration, temperature, induction time).
Limitation of L-threonine precursor - Ensure sufficient L-threonine is supplied in the medium if using a whole-cell bioconversion approach. - If producing from a base carbon source like glucose, analyze the culture supernatant for L-threonine accumulation to identify potential bottlenecks in the upstream pathway.
Cofactor (NAD+) limitation - Co-express NADH oxidase (NOX) to enhance NAD+ regeneration. - Analyze the intracellular NADH/NAD+ ratio to confirm a cofactor imbalance.
Inhibitory effects of byproducts - Analyze the fermentation broth for potential inhibitory byproducts using HPLC or GC-MS. - Consider knocking out competing metabolic pathways that may be diverting precursors or producing inhibitors.
Suboptimal reaction conditions - Optimize pH, temperature, and aeration of the culture or biotransformation reaction. The optimal pH for 2,5-DMP synthesis has been reported to be around 8.0, and the optimal temperature around 40°C.[2]

Problem 2: Decreased 2,5-DMP production when co-expressing TDH and NADH oxidase (NOX).

Possible Cause Suggested Solution
Metabolic burden from overexpression - Use lower-copy number plasmids or weaker promoters to express TDH and NOX. - Optimize the relative expression levels of TDH and NOX. A fusion protein of TDH and NOX has been shown to be effective.[1]
Oxygen limitation - NADH oxidase requires molecular oxygen. Ensure adequate aeration during fermentation or bioconversion. - Monitor dissolved oxygen levels.
Toxicity from hydrogen peroxide - Some NADH oxidases produce hydrogen peroxide as a byproduct, which can be toxic to cells. - Co-express a catalase to detoxify hydrogen peroxide.

Problem 3: Accumulation of intermediate metabolites and low final 2,5-DMP yield.

Possible Cause Suggested Solution
Spontaneous side reactions of the 2-amino-3-ketobutyrate intermediate - The intermediate 2-amino-3-ketobutyrate is unstable and can be converted to other byproducts.[4] - Inactivation of competing enzymes, such as 2-amino-3-ketobutyrate CoA ligase (KBL), can improve the yield of 2,5-DMP.[4]
Inefficient dimerization of aminoacetone - The final step of 2,5-DMP synthesis is the spontaneous dimerization of two molecules of aminoacetone. This reaction is pH-dependent.[4] - Ensure the reaction pH is maintained in the optimal range (around 8.0).

Quantitative Data Summary

Table 1: Effect of Overexpressing L-threonine Dehydrogenase (TDH) and NADH Oxidase (NOX) on 2,5-DMP Production in E. coli

Strain / ConditionKey Genetic ModificationL-threonine (g/L)2,5-DMP (mg/L)Conversion Ratio (%)Reference
E. coli BL21(DE3)Overexpression of E. coli TDH (tdh)5438.3 ± 23.7~38[1]
E. coli BL21(DE3)Fusion protein of E. coli TDH and L. cremoris NOX (tdh-noxE)51095.7 ± 81.376[1]
Engineered E. coliOverexpression of TDH, NOX, and other modifications142897.30Not specified[2]
Engineered E. coliProduction from glucoseN/A3.1 g/LNot specified[6]
Engineered E. coliProduction from glucoseN/A1.43 ± 0.07 g/LNot specified[7]

Table 2: Impact of Metabolic Engineering Strategies on Cofactor Availability and Product Yield

Host OrganismGenetic ModificationTarget ProductImprovement in YieldReference
E. coliΔpgi, Δppc, ΔpldALeucocyanidin4-fold increase[7]
E. coliOverexpression of zwf and gndL-threonine2.0-fold increase[2]
E. coliDeletion of kbl2,5-DMPIncreased production[4]

Experimental Protocols

Protocol 1: L-threonine Dehydrogenase (TDH) Activity Assay

This protocol is adapted from standard methods for assaying NAD+-dependent dehydrogenases.

Materials:

  • Cell lysate containing TDH

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM L-threonine solution

  • 10 mM NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 µL of 100 mM L-threonine solution

    • 50 µL of 10 mM NAD+ solution

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of the cell lysate.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • One unit of TDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: NADH Oxidase (NOX) Activity Assay

This protocol is based on monitoring the consumption of NADH.

Materials:

  • Cell lysate containing NOX

  • 1 M Tris-HCl buffer, pH 7.0

  • 5 mM NADH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL of 100 mM Tris-HCl buffer (pH 7.0)

    • 50 µL of 5 mM NADH solution

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of the cell lysate.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • One unit of NOX activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the assay conditions.

Protocol 3: Whole-Cell Bioconversion of L-threonine to 2,5-DMP

Materials:

  • Recombinant E. coli cells expressing TDH (and NOX)

  • Transformation buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-threonine stock solution

  • Incubator shaker

Procedure:

  • Grow the recombinant E. coli strain in a suitable medium (e.g., LB) to the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce the expression of the target genes (e.g., with IPTG) and continue to culture for an appropriate time (e.g., 12-16 hours) at a suitable temperature (e.g., 25-30°C).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with the transformation buffer and resuspend to a desired cell density (e.g., OD600 of 20).

  • Add L-threonine from the stock solution to the cell suspension to the desired final concentration (e.g., 5-15 g/L).

  • Incubate the reaction mixture in an incubator shaker (e.g., 37-40°C, 200 rpm) for 24-48 hours.

  • Take samples at regular intervals for analysis.

Protocol 4: HPLC Analysis of 2,5-DMP

Materials:

  • Culture/bioconversion supernatant

  • HPLC system with a C18 column

  • Mobile phase (e.g., methanol:water gradient)

  • UV detector

  • 2,5-DMP standard

Procedure:

  • Centrifuge the collected samples to remove cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a suitable volume (e.g., 10 µL) of the filtered supernatant into the HPLC system.

  • Separate the compounds using a C18 column with a suitable mobile phase gradient (e.g., a linear gradient of methanol in water).

  • Detect 2,5-DMP using a UV detector at a wavelength of approximately 275-280 nm.

  • Quantify the concentration of 2,5-DMP by comparing the peak area to a standard curve prepared with known concentrations of a 2,5-DMP standard.

Visualizations

2,5-DMP Biosynthesis Pathway from L-threonine

2,5-DMP_Biosynthesis cluster_enzymatic Enzymatic Conversion cluster_spontaneous Spontaneous Reactions cluster_regeneration Cofactor Regeneration L-threonine L-threonine 2-amino-3-ketobutyrate 2-amino-3-ketobutyrate L-threonine->2-amino-3-ketobutyrate TDH NAD+ NAD+ aminoacetone aminoacetone 2-amino-3-ketobutyrate->aminoacetone Decarboxylation 2,5-DMP 2,5-DMP aminoacetone->2,5-DMP Dimerization NAD+->L-threonine NAD+->NAD+ NADH NADH NADH->NAD+ NOX NADH->NADH O2 O2 H2O H2O

Caption: Biosynthesis of 2,5-DMP from L-threonine with cofactor regeneration.

Metabolic Pathway from Glucose to 2,5-DMP

Glucose_to_2,5-DMP Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH Glycolysis->NADH TCA Cycle TCA Cycle Pyruvate->TCA Cycle Oxaloacetate Oxaloacetate TCA Cycle->Oxaloacetate TCA Cycle->NADH L-aspartate L-aspartate Oxaloacetate->L-aspartate L-threonine L-threonine NAD+ NAD+ L-threonine->NAD+ 2-amino-3-ketobutyrate 2-amino-3-ketobutyrate L-threonine->2-amino-3-ketobutyrate TDH aminoacetone aminoacetone 2,5-DMP 2,5-DMP aminoacetone->2,5-DMP Spontaneous NADP+ NADP+ NADH->2-amino-3-ketobutyrate Cofactor\nRegeneration Cofactor Regeneration NADH->Cofactor\nRegeneration L-aspartate->L-threonine L-aspartate->NADP+ 2-amino-3-ketobutyrate->aminoacetone Spontaneous NADPH NADPH NADPH->L-threonine NADPH->Cofactor\nRegeneration Cofactor\nRegeneration->NADP+ Cofactor\nRegeneration->NAD+

Caption: Overview of metabolic pathways from glucose to 2,5-DMP.

Experimental Workflow for Enhancing 2,5-DMP Production

Experimental_Workflow cluster_strain_dev Strain Development cluster_cultivation Cultivation & Production cluster_analysis Analysis Strain_Selection Select Host Strain (e.g., E. coli) Gene_Cloning Clone tdh and noxE genes into expression vector Strain_Selection->Gene_Cloning Transformation Transform vector into host strain Gene_Cloning->Transformation Cultivation Cultivate recombinant strain Transformation->Cultivation Induction Induce gene expression Cultivation->Induction Bioconversion Perform whole-cell bioconversion with L-threonine Induction->Bioconversion Sampling Collect samples Bioconversion->Sampling HPLC_Analysis Quantify 2,5-DMP by HPLC Sampling->HPLC_Analysis Data_Analysis Analyze yield and productivity HPLC_Analysis->Data_Analysis Optimization Optimization Data_Analysis->Optimization Iterate for improvement

References

Technical Support Center: Measuring Alkylpyrazine Odor Thresholds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in measuring the odor threshold values of alkylpyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process of determining alkylpyrazine odor threshold values.

Question 1: Why are the odor threshold values I'm measuring for the same alkylpyrazine inconsistent with published data?

Answer: Discrepancies between measured and published odor threshold values for alkylpyrazines are a common challenge. Several factors can contribute to this variability:

  • Matrix Effects: The medium in which the odor threshold is determined significantly impacts the results. Thresholds measured in air, water, or oil will differ due to variations in volatility and solubility of the alkylpyrazines.[1][2] It is crucial to ensure the experimental matrix matches that of the cited literature.

  • Methodological Differences: Different laboratories employ various techniques for threshold determination, such as dynamic olfactometry, static dilution, or gas chromatography-olfactometry (GC-O).[1][3] Each method has its own set of parameters that can influence the outcome. Standardized procedures, such as those outlined in ASTM E679-91, can help minimize this variability.[4][5][6]

  • Panelist Sensitivity and Training: Human assessors are the "detectors" in odor threshold measurements, and their sensitivity can vary significantly.[1][7] The degree of training a panel has received with a particular substance can profoundly influence the threshold obtained.[5] Factors such as age, gender, genetics, and even time of day can affect an individual's sense of smell.[7]

  • Purity of Compounds: The presence of even minute impurities in the alkylpyrazine standards can lead to inaccurate threshold determinations.[1] It is essential to use highly purified compounds and to verify their purity using techniques like gas chromatography-mass spectrometry (GC-MS).[1]

Question 2: My panelists are reporting high levels of fatigue and inconsistent results during long sessions. How can I mitigate this?

Answer: Olfactory fatigue, or odor adaptation, is a significant challenge in sensory analysis. To minimize its impact and improve the consistency of your results, consider the following:

  • Rest Periods: Incorporate mandatory rest periods between sample presentations to allow panelists' olfactory receptors to recover.

  • Session Duration: Limit the duration of sensory evaluation sessions. Shorter, more focused sessions are generally more productive than long, exhaustive ones.

  • Sample Presentation Order: Randomize the presentation order of samples to prevent bias due to expectation or lingering odors from previous samples.

  • Controlled Environment: Conduct experiments in a well-ventilated, odor-free environment to prevent background odors from interfering with the assessment.

  • Forced-Choice Methods: Employ forced-choice methods, such as the 3-Alternative Forced-Choice (3-AFC) test, where panelists are presented with one target sample and two blanks.[8][9] This method can help maintain panelist focus and provides a more objective measure.

Question 3: I am struggling to obtain reproducible results for low-concentration alkylpyrazine samples. What can I do to improve my technique?

Answer: Measuring odor thresholds at very low concentrations is inherently challenging. Here are some technical tips to enhance reproducibility:

  • Dynamic Olfactometry: Utilize a dynamic olfactometer for precise and repeatable dilution of the odorous air with odor-free air.[4][10] This instrumentation allows for the generation of a forced-choice ascending concentration series.[10]

  • Gas Chromatography-Olfactometry (GC-O): For complex mixtures or very potent odorants, GC-O is a powerful technique. It separates the volatile compounds before they are presented to the human assessor, allowing for the determination of the odor contribution of individual compounds.[3][11][12]

  • Accurate Concentration Verification: Independently verify the concentration of your alkylpyrazine standards and dilutions using analytical techniques like GC-MS. Do not rely solely on theoretical calculations.

  • Sample Delivery: Ensure that the sample delivery system to the panelists is inert and does not scalp (absorb) the analyte, which can be a problem at low concentrations. Heated transfer lines can help prevent condensation of less volatile compounds.[3]

Quantitative Data: Odor Threshold Values of Selected Alkylpyrazines

The following table summarizes the odor detection threshold values for several alkylpyrazines as reported in the literature. Note the significant variation in values, which underscores the challenges discussed above.

AlkylpyrazineOdor Detection Threshold (ppb, v/v in air)Odor Detection Threshold (µg/L in water)Reference
2-Methylpyrazine100-[1]
2,5-Dimethylpyrazine35-[2]
2,6-Dimethylpyrazine60-[1]
2-Ethylpyrazine30-[1]
2-Ethyl-3,5-dimethylpyrazine-0.04 ± 0.01[2]
2,3,5-Trimethylpyrazine4-[1]
Tetramethylpyrazine490-[1]

Experimental Protocols

Below are generalized methodologies for key experiments in determining odor threshold values.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O is used to identify which compounds in a mixture are odor-active.

  • Sample Preparation: Prepare a solution of the alkylpyrazine(s) in an appropriate solvent. For complex samples, an extraction (e.g., solid-phase microextraction) may be necessary.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the volatile compounds.

  • Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other portion is directed to an olfactometry port.[12]

  • Olfactory Detection: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, intensity, and a descriptor for any detected odors.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the odor-active compounds.

Dynamic Olfactometry for Odor Threshold Determination (Based on ASTM E679)

This method is used to determine the concentration at which an odor is detectable.

  • Panelist Selection and Training: Select a panel of assessors who have been screened for their olfactory acuity.[10]

  • Sample Preparation: Prepare a series of dilutions of the alkylpyrazine in an odor-free medium (e.g., purified air or water). The concentrations should follow a geometric progression.[6]

  • Presentation: Using a dynamic olfactometer, present the samples to the panelists in an ascending order of concentration.[10] A forced-choice procedure (e.g., 3-AFC) is typically used, where the panelist must choose the odorous sample from a set of three (one with the odorant and two blanks).[6][10]

  • Threshold Calculation: The individual threshold is calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified.[10] The group threshold is the geometric mean of the individual thresholds.

Visualizations

The following diagrams illustrate key experimental workflows and relationships in odor threshold measurement.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Sensory Analysis (Dynamic Olfactometry) cluster_data Data Processing A Purified Alkylpyrazine Standard B Serial Dilution in Odor-Free Medium A->B E Ascending Concentration Series B->E C Presentation to Panelist (3-AFC) D Record Panelist Response C->D F Calculate Individual Threshold D->F E->C G Calculate Group Threshold F->G H Odor Threshold Value G->H Final Report

Caption: Experimental workflow for odor threshold determination.

logical_relationships cluster_factors Contributing Factors center_node Variability in Odor Threshold Measurement method Methodology (e.g., GC-O, Olfactometry) method->center_node matrix Sample Matrix (Air, Water, Oil) matrix->center_node panel Human Panel (Sensitivity, Training) panel->center_node compound Compound Purity & Structure compound->center_node

Caption: Factors contributing to measurement variability.

References

Technical Support Center: Stabilizing 2,5-Dimethylpyrazine in Food and Beverage Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Dimethylpyrazine (2,5-DMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in food and beverage applications?

A1: this compound is a naturally occurring volatile organic compound that belongs to the pyrazine family. It is a key aroma compound responsible for the desirable nutty, roasted, and cocoa-like flavors in a variety of cooked and fermented foods, including coffee, roasted nuts, and baked goods.[1][2] Its potent aroma makes it a valuable ingredient for enhancing the sensory profile of food and beverage products.[1]

Q2: What are the primary factors that lead to the degradation of this compound in food and beverage systems?

A2: The stability of this compound can be compromised by several factors. The most common include:

  • Oxidation: Exposure to air can lead to the oxidation of 2,5-DMP, resulting in the loss of its characteristic aroma and the potential formation of off-notes.

  • Light Exposure: Photodegradation can occur when products containing 2,5-DMP are exposed to light, leading to a reduction in flavor intensity.

  • Microbial Degradation: Certain microorganisms can metabolize pyrazines, breaking them down and altering the flavor profile of the product.[3][4]

  • High Temperatures and Extreme pH: While 2,5-DMP is formed at high temperatures, prolonged exposure to heat during processing or storage, as well as highly acidic or alkaline conditions, can contribute to its degradation.

  • Matrix Effects: Interactions with other ingredients in the food matrix, such as fats, proteins, and carbohydrates, can affect the volatility and stability of 2,5-DMP.[5]

Q3: What is encapsulation and how does it improve the stability of this compound?

A3: Encapsulation is a process in which small particles or droplets of a core material (in this case, this compound) are surrounded by a coating or wall material. This technique provides a physical barrier that protects the sensitive flavor compound from adverse environmental conditions such as oxygen, light, and moisture, thereby enhancing its stability and extending shelf-life.[6][7][8] Encapsulation can also control the release of the flavor, ensuring it is delivered at the desired moment, for example, during consumption.[9]

Q4: What are common materials used for encapsulating this compound?

A4: A variety of food-grade materials can be used for encapsulation, including:

  • Polysaccharides: Maltodextrins, starches, and gums are widely used due to their excellent film-forming properties and neutral taste.[7]

  • Proteins: Whey protein and soy protein can also be effective wall materials.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with flavor molecules, effectively trapping them within their hydrophobic cavity.[10][11] This method is particularly effective for stabilizing volatile compounds like 2,5-DMP.

Troubleshooting Guide

Problem 1: Loss of Nutty/Roasted Aroma in the Final Product

Question Possible Causes Troubleshooting Steps
Why is the characteristic nutty/roasted aroma of 2,5-DMP diminishing over the shelf-life of my product? 1. Oxidation: The product may be exposed to oxygen during processing or through packaging with poor oxygen barrier properties. 2. Photodegradation: The product packaging may not offer adequate protection from light. 3. Volatility Loss: The flavor may be evaporating from the product over time, especially in products with high water activity.1. Minimize Oxygen Exposure: Consider processing under a nitrogen or carbon dioxide atmosphere. Select packaging materials with high oxygen barrier properties. 2. Use Light-Blocking Packaging: Opt for opaque or amber-colored packaging to prevent light-induced degradation. 3. Consider Encapsulation: Encapsulating the 2,5-DMP will significantly reduce its volatility and protect it from environmental factors.

Problem 2: Development of Off-Notes in a Beverage Containing 2,5-DMP

Question Possible Causes Troubleshooting Steps
My beverage has developed a stale or undesirable flavor after a period of storage. Could this be related to the 2,5-DMP? 1. Oxidation Products: 2,5-DMP may have oxidized to form N-oxides or other degradation products with different sensory characteristics. 2. Microbial Contamination: Microorganisms present in the beverage could be metabolizing the 2,5-DMP, leading to the formation of off-flavors.[3][4] 3. Interaction with Other Ingredients: 2,5-DMP might be reacting with other components in your beverage formulation, such as vitamins or other flavor compounds.1. Incorporate Antioxidants: The addition of food-grade antioxidants, such as ascorbic acid or tocopherols, can help to mitigate oxidation. 2. Ensure Microbial Stability: Review your pasteurization process or consider the use of preservatives to prevent microbial growth. 3. Evaluate Ingredient Interactions: Conduct stability studies with individual components to identify any potential adverse reactions. Consider using an encapsulated form of 2,5-DMP to minimize interactions.

Problem 3: Inconsistent Flavor Profile Between Batches

Question Possible Causes Troubleshooting Steps
The intensity of the roasted flavor varies significantly from one production batch to another. What could be causing this? 1. Uneven Distribution: The 2,5-DMP may not be uniformly dispersed throughout the product matrix. 2. Processing Variations: Inconsistent processing parameters, such as temperature and mixing time, can affect the retention of the flavor compound. 3. Raw Material Variability: The concentration of 2,5-DMP in your raw materials may vary.1. Optimize Mixing Process: Ensure that your mixing procedure is validated to achieve a homogenous distribution of the flavor. 2. Standardize Processing Conditions: Implement strict process controls to ensure that each batch is produced under identical conditions. 3. Source Standardized Flavor Ingredients: Work with your supplier to obtain a standardized 2,5-DMP ingredient with a consistent concentration.

Quantitative Data Summary

The stability of this compound can be significantly enhanced through encapsulation. The following table provides a conceptual summary of the expected stability improvements.

Parameter Free 2,5-DMP Encapsulated 2,5-DMP Rationale
Oxidative Stability LowHighThe encapsulating wall material acts as a physical barrier, limiting oxygen contact with the core flavor compound.[8]
Photostability LowHighThe wall material can block or scatter light, protecting the 2,5-DMP from photodegradation.
Volatility HighLowEncapsulation reduces the vapor pressure of the 2,5-DMP, minimizing its evaporation from the food matrix.[6]
Controlled Release ImmediateTunableThe release of the flavor can be controlled by the composition and thickness of the wall material, allowing for release during consumption.[9]

Experimental Protocols

Protocol 1: Encapsulation of this compound using β-Cyclodextrin (Inclusion Complexation)

Objective: To prepare an inclusion complex of 2,5-DMP with β-cyclodextrin to enhance its stability.

Materials:

  • This compound (food grade)

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Freeze-dryer

Methodology:

  • Preparation of β-Cyclodextrin Solution:

    • Dissolve a specific amount of β-cyclodextrin in deionized water at 60°C with continuous stirring until a clear solution is obtained. The concentration will depend on the desired molar ratio.

  • Preparation of 2,5-DMP Solution:

    • Dissolve a calculated amount of 2,5-DMP in a small volume of ethanol. The amount should correspond to a 1:1 molar ratio with the β-cyclodextrin.

  • Complex Formation:

    • Slowly add the 2,5-DMP solution to the β-cyclodextrin solution under constant stirring.

    • Continue stirring the mixture at 60°C for 2-4 hours.

    • Gradually cool the solution to room temperature and then transfer it to a refrigerator (4°C) for 24 hours to allow for the precipitation of the inclusion complex.

  • Recovery and Purification:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the collected solid with a small amount of cold deionized water and then with ethanol to remove any uncomplexed 2,5-DMP and β-cyclodextrin.

    • Dry the purified inclusion complex using a freeze-dryer until a constant weight is achieved.

  • Storage:

    • Store the resulting powder in a tightly sealed, light-protected container at room temperature.

Protocol 2: Determination of Encapsulation Efficiency

Objective: To quantify the amount of 2,5-DMP successfully encapsulated within the β-cyclodextrin matrix.

Materials:

  • 2,5-DMP inclusion complex powder (from Protocol 1)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Determination of Total 2,5-DMP:

    • Accurately weigh a known amount of the inclusion complex powder.

    • Completely dissolve the powder in a known volume of deionized water to break the complex and release the 2,5-DMP.

    • Extract the aqueous solution with dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Analyze the extract by GC-MS to determine the total concentration of 2,5-DMP.

  • Determination of Surface (Unencapsulated) 2,5-DMP:

    • Accurately weigh the same amount of the inclusion complex powder as in step 1.

    • Disperse the powder in a known volume of dichloromethane and vortex for a short period (e.g., 1 minute). This will dissolve the 2,5-DMP on the surface of the powder without breaking the inclusion complex.

    • Quickly separate the solid by centrifugation and analyze the supernatant by GC-MS to determine the concentration of surface 2,5-DMP.

  • Calculation of Encapsulation Efficiency (EE):

    • Calculate the EE using the following formula: EE (%) = [(Total 2,5-DMP - Surface 2,5-DMP) / Total 2,5-DMP] x 100

Visualizations

G start Flavor Loss or Off-Note Detected check_storage Evaluate Storage Conditions (Light, Temp, Oxygen) start->check_storage check_process Review Processing Parameters (Heat, Shear, Mixing) start->check_process check_matrix Analyze Food Matrix Interactions start->check_matrix solution_packaging Solution: - Use Opaque/Barrier Packaging - Inert Atmosphere Packaging check_storage->solution_packaging Inadequate Protection solution_process Solution: - Standardize Process Controls - Optimize Mixing check_process->solution_process Inconsistent solution_encapsulation Solution: - Encapsulate 2,5-DMP - Add Antioxidants check_matrix->solution_encapsulation Adverse Reactions

Caption: Troubleshooting workflow for 2,5-DMP instability.

G cluster_0 Preparation cluster_1 Encapsulation Process cluster_2 Result dmp This compound (Core Material) process Mixing & Complexation (e.g., Co-precipitation) dmp->process wall Encapsulating Agent (e.g., β-Cyclodextrin) wall->process encapsulated Stabilized 2,5-DMP Powder (Protected Core) process->encapsulated

Caption: Simplified 2,5-DMP encapsulation workflow.

G dmp This compound n_oxide This compound-N-oxide dmp->n_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., O2, Light) oxidizing_agent->n_oxide flavor_loss Loss of Roasted Aroma n_oxide->flavor_loss

Caption: Potential oxidative degradation of 2,5-DMP.

References

Troubleshooting low yields in the Maillard reaction for pyrazine formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Maillard reaction for pyrazine formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing pyrazine yield in the Maillard reaction?

A1: The Maillard reaction is a complex series of chemical reactions, and pyrazine yield is sensitive to several parameters. The most critical factors include reaction temperature, pH of the reaction medium, the types of amino acids and reducing sugars used as reactants, and the water activity (a_w) of the system.[1]

Q2: I'm not getting any pyrazine products. What are the most likely reasons?

A2: A complete lack of pyrazine formation could be due to several factors:

  • Incorrect Temperature: The reaction may not have been heated to a sufficiently high temperature to initiate the necessary degradation and condensation steps.

  • Improper pH: The pH of your reaction mixture may be too acidic, which can inhibit key steps in pyrazine formation.

  • Reactant Issues: Ensure your amino acid and reducing sugar are pure and that the amino acid has a primary amine group available for the initial condensation reaction.

Q3: My pyrazine yield is lower than expected. What are the common causes?

A3: Low yields are a common issue. Consider the following potential causes:

  • Suboptimal Temperature: While high temperatures are necessary, excessive heat can lead to the degradation of pyrazines or favor competing reaction pathways.

  • Non-ideal pH: The pH may not be in the optimal range for the specific amino acid and sugar combination you are using.

  • Reactant Concentration and Ratio: The molar ratio of your amino acid to reducing sugar can significantly impact the yield and types of pyrazines formed.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, or alternatively, prolonged heating could lead to product degradation.

  • Water Activity: Both very high and very low water activity can hinder the Maillard reaction and subsequent pyrazine formation.

Troubleshooting Guides

Issue 1: Low or No Pyrazine Yield

This guide will walk you through a systematic approach to troubleshooting low pyrazine yields.

Ensure your experimental conditions are within the generally accepted ranges for pyrazine formation.

ParameterTypical RangeNotes
Temperature 100°C - 180°CHigher temperatures generally favor pyrazine formation, but excessive heat can cause degradation. An optimal temperature is often found around 140°C.[2]
pH 7.0 - 10.0Pyrazine formation is generally favored in neutral to alkaline conditions.[3] The optimal pH can be around 9.0 for certain systems.[3]
Reaction Time 30 - 150 minutesThe optimal time depends on the temperature and reactants. A common duration is 90 minutes.[2]

The choice and quality of your reactants are crucial for successful pyrazine synthesis.

ReactantConsiderationRecommendation
Amino Acid Structure and PurityUse high-purity amino acids. The type of amino acid will influence the types and amounts of pyrazines formed. For instance, lysine is often reported to produce high yields of pyrazines.[4] Peptides, particularly dipeptides, can sometimes lead to higher pyrazine yields compared to free amino acids.[5][6]
Reducing Sugar Type and PurityEnsure the purity of your reducing sugar. Different sugars have varying reactivity in the Maillard reaction.
Reactant Ratio Molar RatioThe molar ratio of amino acid to reducing sugar can affect the reaction pathway. Experiment with different ratios to find the optimum for your specific system.

Water plays a dual role in the Maillard reaction, acting as both a solvent and a reaction product.

Water Activity (a_w)Effect on ReactionRecommendation
High a_w Can dilute reactants and inhibit the reaction.If working in an aqueous system, consider the concentration of your reactants.
Low a_w Can hinder the mobility of reactants, slowing down the reaction.For dry systems, ensure adequate mixing and heat distribution.

The following diagram illustrates a logical workflow for troubleshooting low pyrazine yields.

Troubleshooting_Low_Yield start Low Pyrazine Yield check_params Verify Reaction Parameters (Temp, pH, Time) start->check_params params_ok Parameters within Optimal Range? check_params->params_ok adjust_params Adjust Parameters: - Increase Temperature - Optimize pH (7-10) - Vary Reaction Time params_ok->adjust_params No check_reactants Evaluate Reactants (Purity, Type, Ratio) params_ok->check_reactants Yes adjust_params->check_params reactants_ok Reactants of High Quality? check_reactants->reactants_ok replace_reactants Use High-Purity Reactants. Consider Different Amino Acids/Sugars. reactants_ok->replace_reactants No check_water Assess Water Activity reactants_ok->check_water Yes replace_reactants->check_reactants water_ok Optimal Water Activity? check_water->water_ok adjust_water Adjust Water Content or Reactant Concentration water_ok->adjust_water No success Improved Yield water_ok->success Yes adjust_water->check_water

Caption: Troubleshooting decision tree for low pyrazine yields.

Experimental Protocols

General Protocol for Pyrazine Formation in a Model System

This protocol is a generalized procedure based on common practices in the literature.[2][5] Researchers should optimize the specific parameters for their system.

Materials:

  • Amino acid (e.g., L-lysine)

  • Reducing sugar (e.g., D-glucose)

  • Distilled water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Reaction vessel (e.g., sealed pressure-resistant vial or reactor)

  • Heating apparatus (e.g., oil bath, heating block, or oven)

  • Analytical equipment for pyrazine quantification (e.g., GC-MS)

Procedure:

  • Reactant Preparation: Dissolve the amino acid and reducing sugar in distilled water in the reaction vessel. A common starting point is an equimolar ratio.

  • pH Adjustment: Adjust the pH of the solution to the desired level (typically between 7.0 and 10.0) using a NaOH solution. A pH of 8.0 is a good starting point.[5]

  • Reaction: Securely seal the reaction vessel and place it in the preheated heating apparatus. A common reaction temperature is 140°C for 90 minutes.[2][5]

  • Quenching: After the specified reaction time, promptly cool the reaction vessel in an ice bath to stop the reaction.

  • Extraction and Analysis: Extract the pyrazines from the reaction mixture using an appropriate solvent (e.g., dichloromethane). Analyze the extract using GC-MS to identify and quantify the pyrazine products.

Experimental Workflow Diagram

Experimental_Workflow reactant_prep Reactant Preparation (Amino Acid + Sugar in Water) ph_adjust pH Adjustment (e.g., to pH 8.0 with NaOH) reactant_prep->ph_adjust reaction Maillard Reaction (e.g., 140°C for 90 min) ph_adjust->reaction quenching Reaction Quenching (Ice Bath) reaction->quenching extraction Solvent Extraction (e.g., Dichloromethane) quenching->extraction analysis GC-MS Analysis (Identification & Quantification) extraction->analysis

Caption: General experimental workflow for pyrazine synthesis.

Signaling Pathways and Logical Relationships

Simplified Maillard Reaction Pathway to Pyrazines

The following diagram illustrates a simplified pathway of the Maillard reaction leading to the formation of pyrazines.

Maillard_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amino_acid Amino Acid schiff_base Schiff Base amino_acid->schiff_base reducing_sugar Reducing Sugar reducing_sugar->schiff_base amadori_product Amadori Product schiff_base->amadori_product Rearrangement dicarbonyls α-Dicarbonyls amadori_product->dicarbonyls Degradation alpha_aminoketones α-Aminoketones dicarbonyls->alpha_aminoketones Strecker Degradation (+ Amino Acid) dihydropyrazine Dihydropyrazine alpha_aminoketones->dihydropyrazine Condensation pyrazines Pyrazines dihydropyrazine->pyrazines Oxidation

Caption: Simplified Maillard reaction pathway for pyrazine formation.

References

Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 2,5-Dimethylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions to overcome experimental challenges.

Preliminary Purification & Handling of Crude Material

Q1: My crude synthetic this compound is a dark, oily residue. How should I proceed with purification?

A1: A dark, oily appearance often indicates the presence of polymeric impurities or colored byproducts. An initial workup using liquid-liquid extraction (LLE) is highly recommended before proceeding to more refined purification techniques like chromatography or recrystallization.

Recommended Liquid-Liquid Extraction Protocol:

  • Dissolve the crude residue in a moderate polarity solvent such as dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities.

  • Follow with a brine wash (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure.

  • If color persists, you can treat the organic solution with activated charcoal before filtration to adsorb colored impurities.[1]

Column Chromatography

Q2: I'm attempting to purify this compound using silica gel column chromatography, but the compound is either stuck at the baseline or streaking badly.

A2: This is a common issue when purifying polar compounds like pyrazines on normal-phase silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica surface, leading to poor elution.

Troubleshooting Steps:

  • Increase Eluent Polarity: A standard hexane/ethyl acetate system may not be sufficiently polar. Gradually increase the polarity by adding a small percentage of methanol to your eluent. A gradient of 0-10% methanol in DCM is a good starting point.[1]

  • Use a Modified Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated silica gel (prepared by adding a small amount of water to the silica) can reduce strong interactions.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be very effective. A common mobile phase for reverse-phase purification of pyrazines is a mixture of acetonitrile and water or methanol and water.[2]

Q3: What are the common impurities I should be trying to separate from this compound?

A3: Common impurities include positional isomers such as 2,3-dimethylpyrazine and 2,6-dimethylpyrazine, which often have very similar polarities, making separation challenging.[3] Other potential impurities are unreacted starting materials and byproducts from side reactions. GC-MS is an excellent analytical technique to identify these impurities.[2]

Recrystallization

Q4: I am having trouble finding a suitable single solvent for the recrystallization of this compound.

A4: When a single solvent does not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system is a powerful alternative. For this compound, which has moderate polarity, a good starting point would be a pair of solvents with different polarities that are miscible. Common pairs include ethanol/water, ethanol/hexane, or ethyl acetate/hexane.

Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of the "good" (high-solubility) solvent to decrease the saturation.

  • Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation and crystal growth.

Q6: The recovery yield from my recrystallization is very low. How can I improve it?

A6: Low yield can result from several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Distillation

Q7: I am trying to purify this compound by fractional distillation, but I am getting poor separation from impurities with similar boiling points.

A7: For effective fractional distillation of compounds with close boiling points, several factors are critical:

  • Efficient Fractionating Column: Use a column with a large surface area, such as a Vigreux column or one packed with Raschig rings or metal sponges, to provide a sufficient number of theoretical plates for separation.

  • Slow and Steady Distillation Rate: A slow distillation rate allows for proper equilibrium to be established on each theoretical plate within the column, leading to better separation. A rate of 1-2 drops per second for the distillate is a good target.

  • Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative quantitative data for different purification methods for this compound. Disclaimer: The values presented below are compiled from various sources and are intended for illustrative comparison. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedRepresentative YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%60-85%Effective for removing non-volatile impurities and some isomers. Scalable.Requires significant difference in boiling points for high efficiency. Potential for thermal degradation.
Recrystallization >99%70-90%Can yield very high purity product. Removes insoluble and some soluble impurities effectively.Yield can be compromised by solubility in the mother liquor. Finding a suitable solvent can be time-consuming.
Silica Gel Chromatography 95-99%50-80%Good for separating compounds with different polarities.Can have strong interactions with basic compounds like pyrazines, leading to tailing and lower yields. Requires significant solvent volumes.
Preparative HPLC (C18) >99.5%40-75%Excellent separation power, even for closely related isomers.Lower capacity, more expensive, and requires more specialized equipment. Generates significant solvent waste.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. As the liquid boils, a condensation ring will slowly rise through the fractionating column.

  • Equilibration: Adjust the heating rate to allow the condensation ring to rise slowly and establish a temperature gradient in the column.

  • Collection: Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of this compound (approx. 155 °C). Collect fractions and analyze their purity by GC-MS.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating.

Protocol 2: Recrystallization of this compound (Two-Solvent Method)
  • Solvent Selection: Choose a "good" solvent in which this compound is soluble when hot (e.g., ethanol) and a "poor" solvent in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent to dissolve it completely.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography of this compound
  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or DCM, potentially with a small amount of methanol).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow crude Crude this compound lle Liquid-Liquid Extraction crude->lle Initial Cleanup chromatography Column Chromatography lle->chromatography Further Purification distillation Fractional Distillation lle->distillation recrystallization Recrystallization lle->recrystallization pure Pure this compound chromatography->pure distillation->pure recrystallization->pure

A general experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat Reheat & Add 'Good' Solvent oiling_out->reheat Solution slow_cool Cool Slowly oiling_out->slow_cool Solution scratch Scratch Flask no_crystals->scratch Induce Nucleation concentrate Concentrate Solution no_crystals->concentrate Too much solvent? check_solvent Check Solvent Amount low_yield->check_solvent Too much solvent? preheat Preheat Glassware low_yield->preheat Premature crystallization? reheat->slow_cool

A troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Quantification of 2,5-Dimethylpyrazine by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the gas chromatography-mass spectrometry (GC-MS) quantification of 2,5-Dimethylpyrazine.

Understanding Matrix Effects in GC-MS

In gas chromatography-mass spectrometry (GC-MS), the sample matrix consists of all components except for the analyte of interest. These co-extracted matrix components can interfere with the analysis, leading to either an enhancement or suppression of the analyte signal. This phenomenon is known as the "matrix effect." In GC-MS, a common matrix effect is signal enhancement. This occurs when non-volatile matrix components coat active sites in the GC inlet liner and the front of the analytical column. These active sites can otherwise cause the thermal degradation of analytes. By masking these sites, the matrix components can lead to a more efficient transfer of the analyte to the detector, resulting in a stronger signal and an overestimation of the analyte's concentration when using traditional external calibration with standards prepared in a pure solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my GC-MS data for this compound?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility: Significant variation in the peak areas or heights of your quality control (QC) samples across different batches.

  • Inaccurate quantification: Obtaining results that are consistently higher or lower than the expected concentration, especially when comparing spiked samples to neat standards. For GC-MS, signal enhancement is a frequent issue, leading to an overestimation of the concentration.

  • Changes in peak shape: You might observe peak tailing or fronting that is inconsistent between your standards and samples.

  • Discrepancies between different calibration methods: A significant difference in the calculated concentration of this compound in a sample when quantified using an external calibration curve in solvent versus a matrix-matched or standard addition calibration.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A simple way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = ((Slope_matrix-matched - Slope_solvent) / Slope_solvent) * 100

  • A positive ME% indicates signal enhancement.

  • A negative ME% indicates signal suppression.

  • An ME% between -20% and +20% is often considered negligible, though the acceptable range can depend on the specific requirements of the assay.

Q3: What are the primary strategies to mitigate matrix effects for this compound quantification?

A3: The main strategies to counteract matrix effects are:

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition Method: Adding known amounts of the analyte to the sample itself. The concentration is then determined by extrapolating a calibration curve to the point of zero response. This is a very effective method for complex or unknown matrices.

  • Use of an Internal Standard (IS): An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added in a known concentration to all standards and samples. By monitoring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be compensated for. For pyrazines, isotopically labeled analogs (e.g., this compound-d6) are ideal internal standards.

  • Sample Preparation: Employing more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components before GC-MS analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Consistently high recovery (>120%) for spiked samples when using external calibration in solvent. Matrix-induced signal enhancement: Co-extracted matrix components are likely protecting the this compound from degradation in the GC inlet.1. Switch to a matrix-matched calibration approach. 2. Use the standard addition method for quantification. 3. Incorporate a suitable internal standard into your method.
Poor reproducibility of results for replicate injections of the same sample extract. 1. Inconsistent sample matrix: The matrix composition may vary significantly between samples. 2. Active sites in the GC system: The inlet liner and column may have active sites that are not consistently masked by the matrix.1. For highly variable matrices, the standard addition method is recommended for each sample. 2. Ensure proper homogenization of samples before extraction. 3. Perform regular maintenance of the GC inlet, including replacing the liner and trimming the column.
Peak tailing for this compound in sample extracts but not in solvent standards. Analyte interaction with active sites: The matrix may not be sufficiently masking active sites in the GC system, leading to peak shape distortion.1. Use a deactivated GC inlet liner. 2. Consider using analyte protectants in your standards and samples to improve peak shape. 3. Optimize the injection temperature and flow rate.
Calculated concentration of this compound is significantly different when using matrix-matched vs. standard addition calibration. Matrix effects are not uniform: The blank matrix used for the matrix-matched calibration may not perfectly represent the matrix of the actual sample.1. The standard addition method is generally considered more accurate for individual, complex samples as it accounts for the specific matrix of that sample. 2. If using matrix-matched calibration, ensure the blank matrix is as representative as possible of the samples being analyzed.

Quantitative Data Summary

The following table provides an illustrative comparison of the quantification of this compound in a roasted coffee matrix using different calibration methods. These are representative data based on the well-documented phenomenon of matrix-induced signal enhancement in GC-MS.

Table 1: Illustrative Quantitative Comparison of Calibration Methods for this compound in a Coffee Matrix

Calibration MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
External Calibration (in solvent)5075150%
Matrix-Matched Calibration5052104%
Standard Addition5051102%

As illustrated in the table, external calibration in a pure solvent can lead to a significant overestimation of the this compound concentration due to matrix-induced signal enhancement. Both matrix-matched calibration and the standard addition method provide more accurate results by compensating for these matrix effects.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration

This protocol describes the preparation of a matrix-matched calibration curve for the quantification of this compound in a coffee matrix.

  • Preparation of Blank Matrix Extract:

    • Select a coffee sample that is known to be free of this compound or has a very low background level.

    • Extract the blank coffee sample using the same extraction procedure as for your unknown samples (e.g., QuEChERS, solvent extraction).

    • The resulting extract is your blank matrix.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Create a series of working standard solutions by diluting the stock solution.

    • For each calibration point, add a small volume of the appropriate working standard solution to an aliquot of the blank matrix extract. Ensure the volume of the added standard is minimal to avoid significantly altering the matrix composition.

    • Prepare at least five calibration levels spanning the expected concentration range of your samples.

  • GC-MS Analysis:

    • Analyze the matrix-matched calibration standards and your sample extracts under the same GC-MS conditions.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

    • Determine the concentration of this compound in your samples using the regression equation from the matrix-matched calibration curve.

Protocol 2: Standard Addition Method

This protocol outlines the procedure for quantifying this compound in a sample using the standard addition method.

  • Sample Preparation:

    • Divide your sample extract into at least four equal aliquots.

    • Leave one aliquot unspiked (this is your unknown).

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution. The added concentrations should ideally be in the range of 0.5x, 1x, and 1.5x the expected concentration in the sample.

  • GC-MS Analysis:

    • Analyze all the prepared aliquots (the unspiked sample and the spiked samples) using the same GC-MS method.

  • Data Analysis:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The concentration of this compound in the original sample is determined by extrapolating the line to the x-intercept. The absolute value of the x-intercept is the concentration in the unspiked sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_calib Calibration Strategy cluster_analysis Analysis & Quantification Sample Sample (e.g., Coffee) Extraction Extraction of this compound Sample->Extraction Sample_Extract Sample Extract Extraction->Sample_Extract GCMS GC-MS Analysis Sample_Extract->GCMS External_Std External Calibration (in Solvent) External_Std->GCMS Matrix_Matched Matrix-Matched Calibration Matrix_Matched->GCMS Standard_Addition Standard Addition Standard_Addition->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for GC-MS quantification of this compound.

logical_relationship cluster_problem Problem cluster_cause Cause cluster_consequence Consequence with External Calibration cluster_solution Solution Matrix_Effect Matrix Effect (Signal Enhancement) Active_Sites Active Sites in GC Inlet Masked by Matrix Matrix_Effect->Active_Sites is caused by Overestimation Inaccurate Quantification (Overestimation) Active_Sites->Overestimation leads to MM_Cal Matrix-Matched Calibration Overestimation->MM_Cal addressed by Std_Add Standard Addition Overestimation->Std_Add addressed by IS Internal Standard Overestimation->IS addressed by

Caption: Logical relationship of matrix effects in GC-MS.

Technical Support Center: Optimization of Whole-Cell Biotransformation for 2,5-Dimethylpyrazine (2,5-DMP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the whole-cell biotransformation for the production of 2,5-dimethylpyrazine (2,5-DMP).

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low 2,5-DMP Yield 1. Suboptimal enzyme activity (e.g., L-threonine dehydrogenase - TDH).2. Inefficient cofactor (NADH/NAD+) regeneration.3. Competing metabolic pathways consuming the precursor (L-threonine) or intermediates.4. Suboptimal reaction conditions (pH, temperature, substrate concentration).5. Poor substrate transport into the cell.1. Overexpress a more efficient TDH, such as EcTDH from E. coli.[1][2]2. Co-express an NADH oxidase (e.g., LcNoxE or EhNOX) to balance the intracellular NADH/NAD+ level.[1][2][3][4] A fusion expression of TDH and NoxE can also be effective.[1][2]3. Knock out genes of competing pathways, such as kbl (2-amino-3-ketobutyrate CoA ligase), tynA, tdcB, and ilvA.[1][5][6]4. Optimize reaction conditions. Recommended starting points are a pH of 8.0 and a temperature of 40°C.[4] Test a range of L-threonine concentrations (e.g., 5 g/L to 14 g/L).[1][4]5. Overexpress an L-threonine transporter protein, such as EcSstT.[3][4]
High Accumulation of Byproducts 1. Active competing metabolic pathways.2. Spontaneous degradation of intermediates.1. Disrupt shunt metabolic pathways by gene knockout. For example, inactivating kbl can significantly reduce the conversion of the intermediate L-2-amino-acetoacetate to glycine and improve the 2,5-DMP yield.[5][6]2. Ensure rapid conversion of intermediates by optimizing the expression levels of key enzymes in the pathway.
Poor Cell Viability/Growth 1. Toxicity of 2,5-DMP or intermediates at high concentrations.2. Imbalance in intracellular redox state (NADH/NAD+ ratio).[1][2]3. Harsh reaction conditions.1. Consider in-situ product removal strategies to keep the concentration of 2,5-DMP below toxic levels.2. Implement cofactor engineering by expressing NADH oxidase to maintain a balanced NADH/NAD+ ratio, which has been shown to improve cell survival.[1][2]3. Optimize pH, temperature, and aeration to ensure they are within the optimal range for the host organism.
Inconsistent Results Between Batches 1. Variability in inoculum preparation.2. Inconsistent induction of gene expression.3. Fluctuations in reaction conditions.1. Standardize the protocol for preparing the seed culture, ensuring consistent cell density and growth phase.2. If using an inducible promoter, ensure consistent inducer concentration and induction time.3. Precisely control and monitor pH, temperature, and agitation speed throughout the biotransformation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for the biosynthesis of 2,5-DMP in whole-cell biotransformation?

A1: The primary precursor for 2,5-DMP biosynthesis is L-threonine.[1][3][5][6] The process is initiated by the enzyme L-threonine dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate.[5][6] This intermediate can then spontaneously decarboxylate to form aminoacetone, two molecules of which condense to form 2,5-DMP.[5][6]

Q2: Why is cofactor regeneration important for 2,5-DMP production?

A2: The initial step in the biotransformation, the oxidation of L-threonine by TDH, requires NAD+ as a cofactor and produces NADH. An accumulation of NADH can inhibit TDH activity and negatively impact cell viability. Therefore, efficient regeneration of NAD+ from NADH is crucial for continuous 2,5-DMP production.[1][2][4] This is often achieved by co-expressing an NADH oxidase.[1][2][3][4]

Q3: Which host organisms are commonly used for whole-cell biotransformation of 2,5-DMP?

A3: Recombinant Escherichia coli is a widely used host due to its well-understood genetics and ease of manipulation.[1][3][4][7] Bacillus subtilis has also been studied and shown to naturally produce 2,5-DMP from L-threonine.[5][6]

Q4: What are the optimal pH and temperature for the biotransformation?

A4: The optimal conditions can vary depending on the specific engineered strain. However, studies have shown high yields at an initial pH of 8.0 and a temperature of 40°C.[4] It is recommended to experimentally determine the optimal pH and temperature for your specific system, testing ranges from pH 6.5-10.5 and temperatures from 25-50°C.[4]

Q5: How can I increase the uptake of L-threonine by the cells?

A5: Overexpression of a specific L-threonine transporter protein, such as SstT from E. coli, can significantly enhance the import of L-threonine into the cell, thereby increasing the substrate availability for the biosynthetic pathway.[1][3]

Q6: What analytical method is typically used to quantify 2,5-DMP?

A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of 2,5-DMP in the reaction mixture.[4]

Quantitative Data Summary

The following tables summarize the yields of 2,5-DMP achieved in different studies using engineered E. coli.

Table 1: Comparison of 2,5-DMP Production in Engineered E. coli Strains

StrainKey Genetic ModificationsSubstrate (L-threonine)2,5-DMP Titer (mg/L)Reference
E. coli pRSFDuet-tdh(Ec)Overexpression of EcTDHNot specified438.3 ± 23.7[1][2]
E. coli Δkbl ΔtynA ΔtdcB ΔilvA pRSFDuet-tdhEcnoxELc-PsstTEcTDH-LcNoxE fusion, SstT overexpression, byproduct pathway knockouts5 g/L1095.7 ± 81.3[1]
Engineered E. coli BL21 (DE3)Overexpression of EcTDH, EhNOX, ScAAO, and EcSstT14 g/L2897.30[3][4]
E. coli T6-47-7Rewritten de novo 2,5-DMP biosynthesis pathway and substrate transportFrom glucose1430 ± 70[7]

Experimental Protocols

Protocol 1: General Whole-Cell Biotransformation for 2,5-DMP Production

This protocol is a generalized procedure based on methodologies reported in the literature.[1][4]

  • Strain Cultivation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

    • Transfer the overnight culture into a larger volume of fresh medium (e.g., 100 mL in a 500 mL flask) and grow until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG) and incubate for a specified time (e.g., 12-16 hours) at a lower temperature (e.g., 16-25°C).

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Resuspend the cells in the reaction buffer to the desired cell density (e.g., OD600 of 20-50).

  • Biotransformation Reaction:

    • Set up the reaction mixture in a suitable vessel (e.g., shake flask). The mixture should contain the cell suspension and the substrate, L-threonine (e.g., 5-14 g/L).

    • Incubate the reaction at the optimized temperature (e.g., 40°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 24 hours).[1][4]

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for 2,5-DMP concentration using HPLC.

Visualizations

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Biotransformation cluster_2 Analysis inoculation Inoculation of Recombinant Strain overnight_culture Overnight Culture inoculation->overnight_culture induction Induction of Protein Expression overnight_culture->induction harvesting Cell Harvesting & Washing induction->harvesting resuspension Resuspend Cells in Buffer harvesting->resuspension reaction_setup Add L-threonine Substrate resuspension->reaction_setup incubation Incubation (e.g., 40°C, 24h) reaction_setup->incubation sampling Sample Collection incubation->sampling analysis HPLC Analysis for 2,5-DMP sampling->analysis

Caption: Workflow for whole-cell biotransformation of 2,5-DMP.

Metabolic_Pathway L_Threonine L-Threonine Intermediate L-2-amino-acetoacetate L_Threonine->Intermediate Oxidation Aminoacetone Aminoacetone Intermediate->Aminoacetone Spontaneous Decarboxylation Glycine Glycine + Acetyl-CoA Intermediate->Glycine Competing Pathway DMP This compound Aminoacetone->DMP Dimerization & Oxidation (2x) NAD NAD+ TDH Threonine Dehydrogenase (TDH) NAD->TDH NADH NADH NoxE NADH Oxidase (NoxE) NADH->NoxE Regeneration NoxE->NAD TDH->L_Threonine TDH->NADH KBL 2-amino-3-ketobutyrate CoA ligase (kbl) KBL->Intermediate

Caption: Biosynthetic pathway of 2,5-DMP from L-threonine.

References

Technical Support Center: Synthesis of 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,5-dimethylpyrazine (2,5-DMP). Our aim is to help you overcome common experimental challenges and reduce the presence of impurities in your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound fall into two main categories: chemical synthesis and biosynthesis.

  • Chemical Synthesis:

    • Self-condensation of aminoacetone: This method involves the dimerization of aminoacetone, which spontaneously cyclizes to form a dihydropyrazine intermediate, followed by oxidation to 2,5-DMP. This reaction is pH-dependent.

    • Catalytic synthesis from isopropanolamine: This vapor-phase method involves passing isopropanolamine over a heated catalyst bed to produce 2,5-DMP.

    • Reaction of 1,2-diaminopropane with a diol: This is another catalytic method for the synthesis of 2,5-DMP.

  • Biosynthesis:

    • Microbial Fermentation: This approach commonly utilizes microorganisms such as Bacillus subtilis or genetically engineered E. coli to convert substrates like L-threonine into 2,5-DMP. The key enzymatic step is the conversion of L-threonine to the intermediate aminoacetone.

Q2: What are the typical impurities I might encounter in my this compound synthesis?

A2: The impurities largely depend on the synthetic route chosen.

  • In biosynthetic routes, common impurities are other alkylpyrazines, such as 2,3,5-trimethylpyrazine (TMP), especially if glucose is used as a co-substrate. Other metabolic byproducts from the microorganism can also be present.

  • In chemical synthesis from isopropanolamine, side reactions can lead to the formation of other isomers or related heterocyclic compounds.

  • In the self-condensation of aminoacetone, side reactions can lead to the formation of various condensation products, and the intermediate 2,5-dihydro-3,6-dimethylpyrazine may be present if oxidation is incomplete.

Q3: How can I purify my synthesized this compound?

A3: Purification strategies depend on the scale of your reaction and the nature of the impurities.

  • Extraction: For reactions in aqueous media, liquid-liquid extraction with an organic solvent is a common first step.

  • Distillation: As this compound is a liquid at room temperature with a boiling point of around 155 °C, distillation can be an effective purification method.

  • Chromatography: For high-purity requirements, column chromatography can be employed.

  • Recrystallization via Picrate Salt: A classic method for purifying pyrazines involves the formation of a picrate salt, which can be recrystallized and then decomposed with a base to yield the purified pyrazine.

Q4: Which analytical methods are suitable for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying 2,5-DMP and its potential impurities. High-performance liquid chromatography (HPLC) can also be used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is invaluable.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of starting materials. Increase Reaction Time/Temperature: Some reactions may require longer durations or higher temperatures to go to completion. Be cautious, as excessive heat can also lead to side product formation.
Side Product Formation Optimize Reaction Conditions: Adjust the reaction temperature, pressure, and catalyst type/concentration to favor the formation of the desired product. Control Stoichiometry: Ensure the correct molar ratios of reactants are used, as an excess of one reactant can sometimes promote side reactions.
Product Degradation Use Milder Conditions: If the product is sensitive to the reaction or workup conditions, consider using lower temperatures, milder catalysts, or a less harsh workup procedure.
Losses During Workup/Purification Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the basic pyrazine product. Multiple extractions with fresh solvent are often necessary. Careful Purification: Minimize losses during distillation or chromatography by using appropriate techniques and equipment.
Issue 2: High Levels of Impurities
Potential Cause Suggested Solution
Formation of Isomers or Other Alkylpyrazines Improve Selectivity of Catalyst: In catalytic reactions, the choice of catalyst is crucial. You may need to screen different catalysts or modify the existing one to improve selectivity for 2,5-DMP. Control Substrate Purity: Impurities in the starting materials can lead to the formation of undesired side products. Ensure the purity of your reactants before starting the synthesis.
Incomplete Oxidation of Dihydropyrazine Intermediate Ensure Sufficient Oxidant: In syntheses that proceed through a dihydropyrazine intermediate, ensure that the oxidizing agent is present in a sufficient amount and that the reaction conditions are suitable for the oxidation step.
Suboptimal Reaction Temperature Temperature Optimization: The reaction temperature can significantly influence the product distribution. A temperature profile study may be necessary to find the optimal temperature that maximizes the yield of 2,5-DMP while minimizing impurities.

Quantitative Data

Currently, there is a lack of publicly available, comprehensive tables directly comparing the impurity profiles of different this compound synthesis methods under various conditions. However, research in biosynthesis has shown how genetic modifications can significantly impact product purity.

Strain/Condition Product Concentration Key Improvement
B. subtilis with L-threonine0.36 mM 2,5-DMPBaseline
B. subtilis with inactivated KBL gene2.82 mM 2,5-DMPInactivation of a competing pathway improved the yield of 2,5-DMP from L-threonine.
Engineered E. coliup to 2897.30 mg/L 2,5-DMPMetabolic engineering and optimization of reaction conditions (pH, temperature, substrate concentration) led to high yields.

Experimental Protocols

Protocol 1: Biosynthesis of this compound using Engineered E. coli

This protocol is a summary of a whole-cell catalysis method described in the literature.

1. Cell Culture and Preparation:

  • Culture the engineered E. coli strain (overexpressing enzymes like L-threonine dehydrogenase and aminoacetone oxidase) in a suitable growth medium.

  • Harvest the cells by centrifugation and prepare a freeze-dried cell powder.

2. Whole-Cell Catalysis:

  • Prepare a 1 L reaction system in a 2 L flask containing:

    • 100 mM Tris-HCl-NaCl buffer (pH 8.0)

    • 14 g/L L-threonine (substrate)

    • Appropriate concentration of freeze-dried recombinant E. coli cells.

  • Incubate the reaction mixture at 40 °C with shaking.

3. Sample Analysis:

  • Withdraw samples at regular intervals (e.g., 12 and 24 hours).

  • Centrifuge the samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of 2,5-DMP in the supernatant using HPLC.

Visualizations

Synthesis_Pathway Biosynthesis of this compound from L-Threonine L_Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate L_Threonine->Aminoacetoacetate TDH (Enzymatic Oxidation) Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydropyrazine 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydropyrazine Self-condensation (2 molecules) DMP This compound Dihydropyrazine->DMP Oxidation

Caption: Biosynthesis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Yes impure Impurities Detected check_purity->impure No monitor_reaction Monitor Reaction Progress (TLC/GC-MS) check_conditions->monitor_reaction Yes conditions_incorrect Conditions Incorrect check_conditions->conditions_incorrect No optimize_workup Evaluate Workup and Purification Steps monitor_reaction->optimize_workup No incomplete Reaction Incomplete monitor_reaction->incomplete Yes losses Significant Losses Detected optimize_workup->losses Yes end Improved Yield optimize_workup->end No pure Purify Starting Materials impure->pure pure->check_conditions adjust_conditions Adjust Temperature, Time, or Ratios conditions_incorrect->adjust_conditions adjust_conditions->monitor_reaction extend_reaction Extend Reaction Time or Increase Temperature incomplete->extend_reaction extend_reaction->optimize_workup modify_workup Modify Extraction/Purification Protocol losses->modify_workup modify_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

Technical Support Center: Enhancing the Stability of 2,5-Dimethylpyrazine Nanocapsules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of 2,5-Dimethylpyrazine (2,5-DMP) nanocapsules.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation of this compound necessary?

A1: this compound is a volatile flavor compound that is unstable under normal environmental conditions and is prone to oxidation. Encapsulation protects it from degradation, enhances its thermal stability, and allows for its controlled release, thereby extending its shelf life and application potential in various industries.

Q2: What are the common signs of instability in my 2,5-DMP nanocapsule formulation?

A2: Common signs of instability include:

  • Physical Instability: Aggregation or fusion of nanocapsules, leading to an increase in particle size and a broader size distribution (polydispersity). This can sometimes be observed as visible sedimentation or turbidity changes in the suspension.

  • Chemical Instability: Degradation of the polymer shell, often through hydrolysis, or leakage of the encapsulated 2,5-DMP. This can result in a noticeable odor of free 2,5-DMP or a decrease in encapsulation efficiency over time.

Q3: How can I improve the long-term stability of my 2,5-DMP nanocapsules?

A3: Lyophilization (freeze-drying) is a widely used technique to improve the long-term stability of nanocapsules by removing water and converting the suspension into a dry powder. This minimizes chemical degradation pathways and prevents aggregation in the aqueous phase. The use of appropriate cryoprotectants is crucial for a successful lyophilization process.

Q4: What are cryoprotectants and why are they important for freeze-drying nanocapsules?

A4: Cryoprotectants are substances that protect nanoparticles from the stresses of the freezing and drying processes, such as the formation of ice crystals which can cause mechanical damage and aggregation. They form a glassy matrix that immobilizes the nanocapsules, preventing their aggregation. Commonly used cryoprotectants include sugars like trehalose and sucrose, and polyols like mannitol.

Troubleshooting Guides

Issue 1: Nanocapsule Aggregation During Formulation or Storage
Potential Cause Troubleshooting Steps
Inadequate stabilization - Increase the concentration of the stabilizing agent (e.g., surfactant, polymer).- Optimize the type of stabilizer used. Consider polymers that provide both electrostatic and steric repulsion.
High nanocapsule concentration - Prepare formulations with a lower concentration of nanocapsules. Studies have shown that lower concentrations can be more stable upon lyophilization.
Inappropriate storage temperature - Store nanocapsule suspensions at recommended temperatures (typically 4°C for short-term storage).- For long-term stability, lyophilize the nanocapsules.
Stress during processing (e.g., sonication, homogenization) - Optimize the intensity and duration of high-energy processes to avoid over-processing, which can lead to instability.
Issue 2: Low Encapsulation Efficiency of this compound
Potential Cause Troubleshooting Steps
Suboptimal formulation parameters - Optimize the ratio of the core material (2,5-DMP) to the wall material. For hydroxypropyl-β-cyclodextrin (HP-β-CD), an optimal external to internal capsule ratio of 2.25:1 has been reported. - Adjust the solid content and emulsifier-to-flavor ratio in the formulation.
Loss of 2,5-DMP during preparation - Due to its volatility, ensure the preparation process is carried out in a well-sealed environment to minimize evaporation.- Consider using a closed-system for processing.
Incompatible wall material - Select a wall material with a high affinity for 2,5-DMP. Cyclodextrins are known to form inclusion complexes with such volatile compounds.
Issue 3: Leakage of this compound During Storage
Potential Cause Troubleshooting Steps
Degradation of the polymer shell - Choose a more stable polymer for the nanocapsule wall.- For long-term storage, lyophilize the nanocapsules to prevent hydrolysis of the polymer.
Thin or porous nanocapsule walls - Increase the concentration of the wall material during formulation to create a thicker, less permeable shell.
Physical damage to nanocapsules - Avoid harsh storage conditions such as extreme temperatures or vigorous shaking.

Data Presentation

Table 1: Optimized Formulation Parameters for 2,5-DMP Nanocapsules using HP-β-CD

ParameterOptimized Value
Ratio of External to Internal Capsule2.25:1
Solid Content2.39%
Ratio of Emulsifier to Flavor4.48:1
Resulting Flavor-Loading Ratio 27.76%

Data sourced from a study on shrimp flavor nanocapsules containing this compound.

Table 2: Effect of Cryoprotectants on Nanocapsule Stability (General Observations)

CryoprotectantConcentrationEffect on Stability after LyophilizationReference
Trehalose10% (w/v)Good cryoprotection, maintains particle size.
Sucrose5-10% (w/v)Effective in preventing aggregation.
Mannitol10% (w/v)Can provide good stability, but annealing temperature is critical.
Fructose20% (w/v)Good redispersibility of freeze-dried nanoparticles.

This table provides general guidance based on studies of various nanocapsule systems, as direct comparative data for 2,5-DMP nanocapsules with different cryoprotectants is limited.

Experimental Protocols

Protocol 1: Preparation of 2,5-DMP Nanocapsules by Inclusion Method

This protocol is based on the encapsulation of 2,5-DMP in hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of Solutions:

    • Prepare an aqueous solution of HP-β-CD (wall material).

    • Prepare a solution of this compound (core material).

    • Prepare an emulsifier solution.

  • Inclusion Complex Formation:

    • Mix the HP-β-CD solution with the 2,5-DMP solution under continuous stirring.

    • Add the emulsifier to the mixture.

    • The optimal ratios are a 2.25:1 ratio of external to internal capsule, a 2.39% solid content, and a 4.48:1 ratio of emulsifier to flavor.

  • Homogenization:

    • Homogenize the mixture using a high-speed homogenizer to form a stable nano-emulsion.

  • Nanocapsule Formation:

    • The nanocapsules are formed as the 2,5-DMP is included within the HP-β-CD cavities.

  • Characterization:

    • Characterize the resulting nanocapsules for particle size, morphology (SEM, TEM), and encapsulation efficiency (TGA, FT-IR).

Protocol 2: Determination of Encapsulation Efficiency (EE)

This protocol outlines a general method for determining the encapsulation efficiency of 2,5-DMP.

  • Separation of Free 2,5-DMP:

    • Separate the nanocapsules from the aqueous phase containing unencapsulated 2,5-DMP. This can be achieved by ultracentrifugation or ultrafiltration.

  • Quantification of Free 2,5-DMP:

    • Analyze the supernatant or filtrate to determine the amount of free 2,5-DMP. High-Performance Liquid Chromatography (HPLC) is a common method for quantification.

  • Calculation of Encapsulation Efficiency:

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = [(Total amount of 2,5-DMP - Amount of free 2,5-DMP) / Total amount of 2,5-DMP] x 100

Protocol 3: Accelerated Stability Testing

This protocol provides a general framework for assessing the stability of 2,5-DMP nanocapsules under accelerated conditions.

  • Sample Preparation:

    • Divide the nanocapsule formulation into multiple batches for storage under different conditions.

  • Storage Conditions:

    • Store the samples at elevated temperatures and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH, as per ICH guidelines.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, evaluate the following stability-indicating parameters:

      • Particle size and polydispersity index (PDI)

      • Zeta potential

      • Encapsulation efficiency

      • Visual appearance (for signs of aggregation or precipitation)

  • Data Evaluation:

    • Plot the changes in the measured parameters over time to predict the long-term stability and estimate the shelf-life of the nanocapsules.

Visualizations

ExperimentalWorkflow_NanocapsuleFormation cluster_preparation 1. Preparation cluster_process 2. Encapsulation Process cluster_characterization 3. Characterization Core 2,5-DMP Solution Mixing Mixing & Stirring Core->Mixing Wall HP-β-CD Solution Wall->Mixing Emulsifier Emulsifier Solution Emulsifier->Mixing Homogenization High-Speed Homogenization Mixing->Homogenization Size Particle Size (DLS) Homogenization->Size Morphology Morphology (SEM/TEM) Homogenization->Morphology EE Encapsulation Efficiency (TGA) Homogenization->EE Interaction Chemical Interaction (FT-IR) Homogenization->Interaction

Caption: Workflow for the formation and characterization of 2,5-DMP nanocapsules.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Nanocapsule Aggregation Cause1 Inadequate Stabilization Problem->Cause1 Cause2 High Concentration Problem->Cause2 Cause3 Improper Storage Problem->Cause3 Solution1 Optimize Stabilizer Cause1->Solution1 Solution2 Reduce Concentration Cause2->Solution2 Solution3 Lyophilize for Storage Cause3->Solution3

Caption: Troubleshooting logic for nanocapsule aggregation.

Validation & Comparative

Validating 2,5-Dimethylpyrazine as a Food Consumption Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of dietary intake is a critical component of nutrition research and drug development. Self-reported dietary information is often subject to recall bias and inaccuracies. Therefore, the identification and validation of objective biomarkers for food consumption are paramount. This guide provides a comprehensive comparison of 2,5-Dimethylpyrazine (2,5-DMP) and its metabolites as potential biomarkers for the consumption of specific foods, namely coffee, roasted nuts, and roasted meat, against established or alternative biomarkers for the same food categories.

Executive Summary

This compound is a volatile organic compound formed during the Maillard reaction in the roasting and cooking of various foods. Its presence in coffee, roasted nuts, and cooked meat has led to investigations into its utility as a biomarker of consumption. Upon ingestion, 2,5-DMP is metabolized in the liver to 5-methylpyrazine-2-carboxylic acid (5-MPCA), which is then excreted in the urine. Consequently, urinary 5-MPCA is a more direct and reliable biomarker of 2,5-DMP intake.

This guide presents a comparative analysis of 5-MPCA against other prominent biomarkers:

  • For Coffee: N-methylpyridinium, a well-validated biomarker for coffee consumption.

  • For Roasted Nuts: Fatty acid profiles and their metabolites, which are currently the more established biomarkers for nut intake.

  • For Roasted Meat: Carnosine and anserine, dipeptides found in high concentrations in muscle tissue.

While 5-MPCA shows promise as a specific biomarker for coffee consumption, its validation for roasted nuts and meat is less established. Further research, particularly direct comparative studies evaluating sensitivity and specificity, is necessary to fully ascertain its role as a reliable food consumption biomarker across different food matrices.

Comparison of Biomarkers for Food Consumption

The following tables summarize the quantitative data available for 2,5-DMP (via its metabolite 5-MPCA) and alternative biomarkers for coffee, roasted nuts, and roasted meat.

Table 1: Coffee Consumption Biomarkers

BiomarkerFood SourceMatrixTypical Concentration RangeSensitivity & SpecificityKey Findings & Citations
5-Methylpyrazine-2-carboxylic acid (5-MPCA) CoffeeUrineFollowing a 500 mL coffee intake (containing 4.4 µmol of 2,5-DMP), urinary excretion of 5-MPCA was approximately 4.0 µmol within 12 hours.Data on sensitivity and specificity are limited. However, high recovery (91%) of ingested 2,5-DMP as urinary 5-MPCA suggests a strong dose-response relationship.Alkylpyrazines from coffee are extensively metabolized to pyrazine carboxylic acids, which are efficiently excreted in urine. Further validation is needed to establish it as a standalone biomarker.
N-Methylpyridinium (NMP) CoffeeUrine, PlasmaUrinary concentrations can be elevated for up to 72 hours after coffee consumption.Proposed as a reliable qualitative biomarker to distinguish coffee drinkers from non-drinkers. Specificity is high as it is primarily formed during coffee roasting.NMP is a well-validated biomarker for coffee intake, with established analytical methods and human intervention studies supporting its use.

Table 2: Roasted Nut Consumption Biomarkers

BiomarkerFood SourceMatrixTypical Concentration RangeSensitivity & SpecificityKey Findings & Citations
This compound (2,5-DMP) Roasted AlmondsFood MatrixConcentrations in roasted almonds can range from 11 to 67 ng/g depending on the roasting time.Not validated as a biomarker of consumption in human studies. Its presence in other roasted foods limits its specificity for nuts alone.2,5-DMP is a known volatile compound formed during almond roasting, contributing to the roasted flavor.
Fatty Acid Profiles (e.g., Oleic Acid, Linoleic Acid) NutsPlasma, Adipose TissueChanges in serum fatty acid profiles are observed with increased nut consumption.Changes in fatty acid profiles are indicative of nut intake but are not specific, as these fatty acids are present in many other foods.Increased consumption of nuts leads to favorable changes in serum fatty acid profiles, which may serve as general indicators of nut intake.

Table 3: Roasted Meat Consumption Biomarkers

BiomarkerFood SourceMatrixTypical Concentration RangeSensitivity & SpecificityKey Findings & Citations
This compound (2,5-DMP) Grilled MeatFood MatrixIdentified as a key volatile compound in grilled meat.Not validated as a biomarker of consumption in human studies. Its presence in other roasted foods limits its specificity for meat.Pyrazines, including 2,5-DMP, are important contributors to the aroma of roasted and grilled meat.
Carnosine & Anserine Meat (especially poultry and red meat)Urine, PlasmaUrinary excretion increases in a dose-dependent manner following meat consumption.Anserine and 1-methylhistidine (a metabolite of anserine) are considered to be close to meat-specific markers.These dipeptides are present in high concentrations in muscle and are considered reliable biomarkers for meat intake.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of key experimental protocols for the analysis of the discussed biomarkers.

Protocol 1: Analysis of Urinary 5-Methylpyrazine-2-carboxylic acid (LC-MS/MS)

This protocol is based on methods used for the analysis of pyrazine carboxylic acids in human urine following coffee consumption.

  • Sample Collection: Collect 24-hour or spot urine samples from subjects. Store samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 100 µL of the supernatant, add an internal standard (e.g., a stable isotope-labeled version of 5-MPCA).

    • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for 5-MPCA and the internal standard.

  • Quantification: Generate a calibration curve using standards of known 5-MPCA concentrations. Quantify the amount of 5-MPCA in the urine samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 2: Analysis of this compound in Food (Headspace GC-MS)

This protocol is suitable for determining the concentration of 2,5-DMP in roasted food matrices like nuts.

  • Sample Preparation:

    • Grind the roasted food sample to a fine powder.

    • Weigh a precise amount of the ground sample (e.g., 1-5 g) into a headspace vial.

    • Add an internal standard (e.g., a deuterated analog of 2,5-DMP or another pyrazine).

  • Headspace Extraction:

    • Equilibrate the vial at a specific temperature (e.g., 60-80°C) for a set time to allow volatile compounds to partition into the headspace.

    • Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Gas Chromatography: Thermally desorb the analytes from the SPME fiber in the GC injection port. Use a suitable capillary column (e.g., DB-WAX or DB-5) to separate the volatile compounds.

    • Mass Spectrometry: Operate the mass spectrometer in scan or selected ion monitoring (SIM) mode to identify and quantify 2,5-DMP based on its mass spectrum and retention time.

  • Quantification: Create a calibration curve using standards of 2,5-DMP to quantify its concentration in the food sample.

Protocol 3: Analysis of Urinary Carnosine and Anserine (LC-MS/MS)

This protocol outlines a method for quantifying meat consumption biomarkers in urine.

  • Sample Collection: Collect 24-hour or spot urine samples and store them at -80°C.

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove precipitates.

    • Dilute the urine sample with a suitable buffer.

    • Add an internal standard (e.g., stable isotope-labeled carnosine or anserine).

    • Protein precipitation with a solvent like acetonitrile may be necessary.

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate mobile phase gradient.

    • Mass Spectrometry: Utilize a tandem mass spectrometer in MRM mode with optimized transitions for carnosine, anserine, and their internal standards.

  • Quantification: Establish a calibration curve with known concentrations of carnosine and anserine to quantify their levels in the urine samples.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of 2,5-DMP and a typical experimental workflow for biomarker validation.

metabolic_pathway cluster_food Food Matrix (e.g., Coffee) cluster_body Human Body 2_5_DMP_food This compound Ingestion Ingestion 2_5_DMP_food->Ingestion Consumption Liver Liver Metabolism (Oxidation) Ingestion->Liver 5_MPCA 5-Methylpyrazine- 2-carboxylic acid Liver->5_MPCA Urine Urinary Excretion 5_MPCA->Urine

Metabolic pathway of this compound to its urinary metabolite.

experimental_workflow Study_Design 1. Human Intervention Study Design (Controlled Diet & Food Challenge) Sample_Collection 2. Biological Sample Collection (Urine, Plasma) Study_Design->Sample_Collection Sample_Preparation 3. Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Method 4. Analytical Measurement (LC-MS/MS, GC-MS) Sample_Preparation->Analytical_Method Data_Analysis 5. Data Analysis (Quantification, Statistical Analysis) Analytical_Method->Data_Analysis Validation 6. Biomarker Validation (Sensitivity, Specificity, Dose-Response) Data_Analysis->Validation

General experimental workflow for food consumption biomarker validation.

Conclusion and Future Directions

The validation of this compound as a food consumption biomarker, primarily through its urinary metabolite 5-methylpyrazine-2-carboxylic acid, presents a promising avenue for objective dietary assessment. For coffee consumption, 5-MPCA shows potential as a specific biomarker, though further studies are needed to establish its sensitivity and specificity in direct comparison to the well-validated biomarker, N-methylpyridinium.

For roasted nuts and meat, the role of 2,5-DMP as a biomarker is less clear. While it is a known component of these foods, its lack of specificity and the presence of more established biomarkers, such as fatty acids for nuts and dipeptides for meat, suggest that 2,5-DMP may be more suitable as part of a panel of biomarkers rather than a standalone indicator for these food groups.

Future research should focus on:

  • Direct comparative validation studies to assess the performance of 5-MPCA against other biomarkers for coffee, nuts, and meat.

  • Dose-response studies to establish a quantitative relationship between the intake of 2,5-DMP-containing foods and urinary 5-MPCA levels.

  • Development of multiplex analytical methods to simultaneously measure a panel of biomarkers for more robust and specific dietary assessment.

By addressing these research gaps, the scientific community can further refine the tools available for accurate dietary intake assessment, ultimately enhancing the quality and reliability of nutrition and clinical research.

A Comparative Guide to the Synthesis of 2,5-Dimethylpyrazine: Biosynthesis vs. Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dimethylpyrazine (2,5-DMP) is a key aroma compound found in a variety of roasted and fermented foods, and a valuable precursor for the synthesis of pharmaceuticals, such as the antidiabetic drug glipizide. Its production is achievable through both biological and conventional chemical routes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthesis strategy for their specific needs.

At a Glance: Biosynthesis vs. Chemical Synthesis

ParameterBiosynthesisChemical Synthesis
Precursors L-threonine, Glucose1,2-Propanediamine, 2,3-Butanedione, Isopropanolamine, Acrolein, Aminoacetone
Catalysts Enzymes (e.g., L-threonine dehydrogenase) in whole-cell systems (E. coli, B. subtilis)Metal catalysts (e.g., Cu, Zn, Ni, Al), Acids, Bases
Reaction Conditions Mild (e.g., 30-40°C, atmospheric pressure, neutral pH)Harsh (e.g., high temperatures up to 350°C, high pressure)
Yield Up to 2.9 g/L in engineered E. coli[1]35-91% depending on the method and catalyst[2]
Byproducts Typically fewer and less toxic byproductsCan produce a mixture of pyrazine derivatives and other toxic compounds
Environmental Impact Generally considered "green" and sustainableOften involves toxic reagents and solvents, and energy-intensive conditions
Safety Generally safer, using non-toxic biological systemsCan involve hazardous materials (e.g., acrolein is highly toxic and explosive) and high-pressure systems

Biosynthesis of this compound: A Green Alternative

The biosynthesis of 2,5-DMP primarily utilizes microorganisms, such as Bacillus subtilis and genetically engineered Escherichia coli, to convert simple sugars and amino acids into the target molecule.[3][4] This approach is lauded for its environmental friendliness, operating under mild conditions and avoiding the use of hazardous chemicals.

Biosynthetic Pathway

The biosynthesis of 2,5-DMP in microorganisms like B. subtilis and engineered E. coli originates from the amino acid L-threonine.[5] The key enzymatic step is the oxidation of L-threonine to 2-amino-3-ketobutyrate, catalyzed by L-threonine-3-dehydrogenase (TDH). 2-amino-3-ketobutyrate is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then condense and oxidize to form this compound.[5][6] Metabolic engineering strategies, such as overexpressing TDH and knocking out competing pathways, have been successfully employed to significantly increase the yield of 2,5-DMP.[1][7]

Biosynthesis of this compound L-Threonine L-Threonine 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate L-Threonine->2-Amino-3-ketobutyrate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone 2-Amino-3-ketobutyrate->Aminoacetone Spontaneous decarboxylation This compound This compound Aminoacetone->this compound Condensation & Oxidation (x2)

Biosynthetic pathway of this compound from L-threonine.

Experimental Protocol: Whole-Cell Catalysis in Engineered E. coli

This protocol is based on the whole-cell biocatalysis method for producing 2,5-DMP from L-threonine using a genetically modified E. coli strain.[1][3]

1. Strain Cultivation:

  • Culture the engineered E. coli strain (e.g., BL21(DE3) overexpressing a threonine dehydrogenase) in LB medium containing the appropriate antibiotic at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 25°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

2. Whole-Cell Biocatalysis:

  • Wash the cell pellet with a phosphate buffer (e.g., 50 mM, pH 7.5) and resuspend in the same buffer to a desired cell density (e.g., OD600 of 50).

  • Prepare the reaction mixture containing the cell suspension, L-threonine (e.g., 10 g/L), and any necessary cofactors in a reaction vessel.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

3. Product Extraction and Analysis:

  • After the desired reaction time (e.g., 24 hours), centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Analyze the organic extract for 2,5-DMP concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of this compound: The Conventional Approach

Chemical synthesis offers several routes to 2,5-DMP, often providing high yields and purity. However, these methods typically require more extreme reaction conditions and may involve hazardous materials.

Common Chemical Synthesis Routes

Several methods for the chemical synthesis of 2,5-DMP have been developed, including:

  • From 1,2-Propanediamine and 2,3-Butanedione: This is a condensation reaction that forms the pyrazine ring.

  • From Isopropanolamine: This method involves the catalytic dehydrogenation and cyclization of isopropanolamine over a metal catalyst at high temperatures.

  • From Aminoacetone: The self-condensation of aminoacetone can produce 2,5-dihydropyrazine, which is then oxidized to this compound.

  • From Acrolein and Ammonia: This reaction is carried out at high temperatures and pressures, but acrolein is a highly toxic and explosive precursor.

Chemical Synthesis of this compound cluster_0 Route 1 cluster_1 Route 2 1,2-Propanediamine 1,2-Propanediamine This compound This compound 1,2-Propanediamine->this compound Condensation 2,3-Butanedione 2,3-Butanedione 2,3-Butanedione->this compound Isopropanolamine Isopropanolamine Isopropanolamine->this compound Catalytic Dehydrogenation & Cyclization

Common chemical synthesis routes to this compound.

Experimental Protocol: Synthesis from 1,2-Propanediamine and 2,3-Butanedione

This protocol describes a general procedure for the condensation reaction to synthesize 2,5-DMP.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-propanediamine in a suitable solvent such as ethanol.

  • Slowly add an equimolar amount of 2,3-butanedione to the solution while stirring. The reaction is often exothermic, so cooling may be necessary.

2. Reaction and Workup:

  • Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then subjected to oxidation to form the aromatic pyrazine ring. This can be achieved by various methods, such as air oxidation or using a mild oxidizing agent.

3. Purification and Analysis:

  • The crude product is purified by distillation or column chromatography.

  • The identity and purity of the 2,5-DMP are confirmed by techniques like GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Quantitative Data Summary

MethodPrecursorsCatalyst/MicroorganismTemperature (°C)Time (h)Yield/TiterReference
Biosynthesis L-ThreonineEngineered E. coli37-40242897.30 mg/L[1]
Biosynthesis L-ThreonineEngineered E. coli37241095.7 mg/L[3]
Biosynthesis L-Threonine & AcetoinBacillus subtilis28724.5 mg/L[4]
Chemical Synthesis IsopropanolamineNiO/CuO/Al₂O₃/ZnO240-35.47%[2]
Chemical Synthesis IsopropanolamineOptimized Catalyst--80.13%[2]

Conclusion

The choice between biosynthesis and chemical synthesis for the production of this compound depends heavily on the desired scale, purity requirements, and environmental considerations.

  • Biosynthesis offers a sustainable and safer route with the potential for high yields through metabolic engineering. It is particularly attractive for applications in the food and fragrance industries where a "natural" label is advantageous.

  • Chemical synthesis provides established methods that can achieve high yields and purity, making it suitable for large-scale industrial production where the use of harsh conditions and hazardous materials can be managed.

For researchers and professionals in drug development, the high purity achievable with chemical synthesis may be a deciding factor. However, the advancements in metabolic engineering are making biosynthesis an increasingly competitive and economically viable alternative, with the added benefit of a smaller environmental footprint.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity assessment of 2,5-Dimethylpyrazine and structurally related pyrazines. While regulatory bodies generally consider this compound to be non-genotoxic at current exposure levels, historical in vitro data presents a complex picture. This document summarizes the available data, outlines experimental methodologies, and explores potential mechanisms for the observed effects to aid in a comprehensive understanding.

Comparative Genotoxicity Data

The genotoxicity of this compound has been evaluated using a variety of in vitro assays. The results, particularly from older studies, have shown some inconsistencies. The following tables summarize the available data for this compound and compare it with other structurally similar pyrazines. Much of the recent safety assessment relies on the principle of read-across from well-studied analogues like 2,3,5-trimethylpyrazine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTest SystemMetabolic Activation (S9)Concentration RangeResultCitation
This compound Salmonella typhimurium TA98, TA100, TA102, TA1537With and WithoutNot SpecifiedNegative [1]
2,3-DimethylpyrazineS. typhimurium TA98, TA100With and WithoutNot SpecifiedNegative [2]
2,6-DimethylpyrazineS. typhimurium TA98, TA100, TA1535, TA1537, TA1538Not SpecifiedNot SpecifiedNegative [3]
2,3,5-TrimethylpyrazineS. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrAWith and WithoutUp to 5000 µ g/plate Negative [4]

Table 2: In Vitro Chromosomal Aberration and Micronucleus Test Data

CompoundTest SystemAssayMetabolic Activation (S9)Concentration RangeResultCitation
This compound Chinese Hamster Ovary (CHO) cellsChromosomal AberrationNot Specified2500-40,000 µg/mLPositive (at high, near-toxic concentrations) [1]
2,3,5-TrimethylpyrazineHuman Peripheral Blood LymphocytesMicronucleus TestWith and WithoutUp to 1220 µg/mLNegative [5][6]

Table 3: Other Genotoxicity Data

CompoundTest SystemAssayConcentration RangeResultCitation
This compound Saccharomyces cerevisiae D5Gene Mutation16,900-135,000 µg/mLPositive (at high, near-toxic concentrations) [1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies.

  • Data Analysis: The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

In Vitro Chromosomal Aberration Assay

This assay detects structural chromosomal damage in cultured mammalian cells.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are exposed to the test substance at several concentrations for a defined period. After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested, fixed, and stained.

  • Data Analysis: Metaphase cells are examined microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.

  • Cell Lines: Similar to the chromosomal aberration assay, various mammalian cell lines can be used.

  • Metabolic Activation: The test is performed with and without S9 mix.

  • Procedure: Cells are exposed to the test substance. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division, resulting in binucleated cells. Micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm, are scored in these binucleated cells.

  • Data Analysis: The frequency of binucleated cells containing micronuclei is determined for each concentration and compared to the negative control. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Mechanistic Insights and Visualizations

The conflicting genotoxicity data for this compound, particularly the positive results at high concentrations in the chromosomal aberration and yeast assays, may be attributable to secondary mechanisms related to cytotoxicity. At very high and near-toxic concentrations, cellular homeostasis can be disrupted, potentially leading to effects that are not indicative of direct interaction with DNA.

Below are diagrams illustrating a typical genotoxicity testing workflow and a conceptual pathway for cytotoxicity-induced genotoxicity.

Genotoxicity_Testing_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing in_silico QSAR & Read-Across ames Ames Test (Gene Mutation) in_silico->ames Initial Screening micronucleus In Vitro Micronucleus (Clastogenicity/Aneugenicity) ames->micronucleus chrom_aberration Chromosomal Aberration (Clastogenicity) micronucleus->chrom_aberration in_vivo_micronucleus In Vivo Micronucleus Test chrom_aberration->in_vivo_micronucleus If Positive comet Comet Assay in_vivo_micronucleus->comet transgenic Transgenic Rodent Assay comet->transgenic Cytotoxicity_Induced_Genotoxicity cluster_exposure Exposure Level cluster_cellular_response Cellular Response cluster_genotoxic_outcome Genotoxic Outcome low_conc Low Concentration homeostasis Cellular Homeostasis low_conc->homeostasis high_conc High, Cytotoxic Concentration cytotoxicity Cytotoxicity (e.g., Oxidative Stress, Apoptosis) high_conc->cytotoxicity no_genotoxicity No Genotoxicity homeostasis->no_genotoxicity secondary_genotoxicity Secondary Genotoxicity (e.g., Chromosomal Aberrations) cytotoxicity->secondary_genotoxicity Indirect Mechanism

References

Cross-validation of analytical methods for 2,5-Dimethylpyrazine detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of 2,5-Dimethylpyrazine

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound, a significant compound in various fields including food science and pharmaceuticals, is paramount. This guide provides a comparative analysis of three distinct analytical methods for its detection: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Surface-Enhanced Raman Spectroscopy (SERS).

This document outlines the experimental protocols, presents a cross-validation framework, and summarizes the quantitative performance of each method to aid in the selection of the most suitable technique for specific analytical requirements.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the nature of the analyte. Below is a summary of the performance data for GC-MS, HPLC, and SERS for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Surface-Enhanced Raman Spectroscopy (SERS)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, followed by UV or mass-based detection.Vibrational spectroscopy of molecules adsorbed on a nanostructured metal surface.
Limit of Detection (LOD) 0.1 - 1 ng/mL~0.5 µg/mL[1]Potentially pg/mL to fg/mL range
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL~1.5 µg/mL[1]Potentially ng/mL to pg/mL range
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (% RSD) < 15%< 5%< 20%
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid extraction.Direct injection of liquid samples, often requiring filtration.Minimal sample preparation, direct mixing with SERS substrate.
Throughput ModerateHighHigh
Matrix Effects Can be significant, often mitigated by SPME.Can be significant, requiring appropriate sample cleanup or gradient elution.Can be significant, influenced by non-target molecules competing for the substrate surface.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly suitable for the analysis of volatile compounds like this compound in complex matrices.

a. Sample Preparation (HS-SPME):

  • Place 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12).

  • Add 5 mL of deionized water and 1.5 g of NaCl to facilitate the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 60°C.

  • Desorb the fiber in the GC injector at 250°C for 5 minutes.

b. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis (m/z 40-400) and Selected Ion Monitoring (SIM) for quantitative analysis (target ions for this compound: m/z 108, 81, 54).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the analysis of this compound in liquid samples or extracts.

a. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a target concentration within the linear range of the method.

  • For solid samples, perform a solvent extraction followed by filtration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70, v/v). For MS compatibility, replace any non-volatile acids with formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 275 nm for DAD.[1] For MS detection, use electrospray ionization (ESI) in positive mode.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS offers a rapid and highly sensitive method for the direct detection of this compound.

a. SERS Substrate Preparation:

  • Synthesize silver or gold nanoparticles (AgNPs or AuNPs) using a chemical reduction method (e.g., citrate reduction). The resulting nanoparticles should exhibit a strong surface plasmon resonance.

b. Sample Preparation and Measurement:

  • Mix the sample solution containing this compound with the colloidal SERS substrate (e.g., AuNPs or AgNPs).

  • Add an aggregating agent (e.g., NaCl or MgSO4) to induce nanoparticle aggregation and create "hot spots" for SERS enhancement.

  • Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm).

c. SERS Instrument Settings:

  • Laser Power: Optimized to maximize signal without causing sample degradation (e.g., 5-10 mW).

  • Integration Time: 1-10 seconds.

  • Accumulations: 3-5 scans to improve signal-to-noise ratio.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Add to Headspace Vial with Internal Standard & NaCl Sample->Vial Equilibrate Equilibrate at 60°C Vial->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Injector Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: Experimental workflow for GC-MS with HS-SPME.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Liquid Sample or Extract Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV (DAD) or MS Detection Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: Experimental workflow for HPLC analysis.

SERS_Workflow cluster_prep Sample Preparation cluster_analysis SERS Analysis Sample Sample Solution Mix Mix with SERS Substrate (e.g., AuNPs) Sample->Mix Aggregate Add Aggregating Agent Mix->Aggregate Acquire Acquire SERS Spectrum Aggregate->Acquire Data Data Acquire->Data Data Acquisition & Analysis

References

Comparative Efficacy of 2,5-Dimethylpyrazine and Other Antimicrobial Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of 2,5-Dimethylpyrazine against a range of other antimicrobial agents. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Overview of this compound's Antimicrobial Activity

This compound (DMP), a naturally occurring volatile organic compound found in various fermented foods and produced by some bacteria, has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1] Its potential as an antimicrobial agent is attributed to its ability to inhibit the growth and proliferation of these microorganisms.

The antimicrobial efficacy of pyrazine derivatives, including 2,5-DMP, has been correlated with their hydrophobicity. It is suggested that these compounds interact with and disrupt microbial cell membranes, leading to cell death. This mechanism of action is linked to the lipophilicity of the pyrazine derivatives, which allows them to penetrate the lipid-rich environment of the cell membrane.

Quantitative Comparison of Antimicrobial Efficacy

To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and other antimicrobial agents against common pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Pyrazine Derivatives against Bacteria

CompoundMicroorganismMIC (µg/mL)Reference
This compound Escherichia coli>12,000 (bactericidal at 1.2% concentration)[1]
Staphylococcus aureus5000[1]
Ralstonia solanacearum504 (69.75% growth inhibition)[1]
2-Ethyl-3-methylpyrazine Ralstonia solanacearum335 (72.89% growth inhibition)[1]
2-Isobutyl-3-methylpyrazine Staphylococcus aureus5000[1]
Tetramethylpyrazine Not SpecifiedNot Specified[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibacterial Agents against Escherichia coli and Staphylococcus aureus

AntibioticEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
Ampicillin 40.6 - 1[2]
Gentamicin 0.0020.002[3][4]
Ciprofloxacin 0.013 - 0.080.5 - 0.6[5]
Tetracycline 3 - 12>256[6][7]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Antifungal Agents against Fungi

CompoundMicroorganismMIC (µg/mL)Reference
This compound Phytophthora capsici504 (full suppression of mycelial growth)[1]
Fluconazole Candida albicans0.125 - 8[8][9]
Amphotericin B Candida albicans0.0625 - 4[10]

Experimental Protocols

The following sections detail the methodologies used for determining the antimicrobial efficacy of the cited compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. A detailed protocol is as follows:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to assess the bactericidal or fungicidal activity of the compound.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation: The agar plates are incubated under the same conditions as the MIC test.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable colonies compared to the initial inoculum.

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of antimicrobial action for this compound and other pyrazine derivatives is the disruption of the microbial cell membrane. The hydrophobicity of these compounds allows them to insert into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

While the direct interaction with the cell membrane is a key factor, the precise signaling pathways affected by this compound are still under investigation. Further research is needed to elucidate the specific molecular targets and downstream effects of this compound within the microbial cell.

Below is a conceptual workflow for investigating the antimicrobial mechanism of this compound.

Antimicrobial_Mechanism_Workflow cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_pathway_elucidation Signaling Pathway Elucidation MIC_MBC_Determination MIC/MBC Determination Membrane_Integrity_Assay Membrane Integrity Assay (e.g., Propidium Iodide Staining) MIC_MBC_Determination->Membrane_Integrity_Assay Investigate Membrane Damage Membrane_Potential_Assay Membrane Potential Assay (e.g., DiSC3(5) Dye) MIC_MBC_Determination->Membrane_Potential_Assay Assess Membrane Depolarization ROS_Production_Assay Reactive Oxygen Species (ROS) Production Assay MIC_MBC_Determination->ROS_Production_Assay Evaluate Oxidative Stress Gene_Expression_Analysis Gene Expression Analysis (Transcriptomics) Membrane_Integrity_Assay->Gene_Expression_Analysis Correlate with Gene Expression Changes Membrane_Potential_Assay->Gene_Expression_Analysis ROS_Production_Assay->Gene_Expression_Analysis Protein_Expression_Analysis Protein Expression Analysis (Proteomics) Gene_Expression_Analysis->Protein_Expression_Analysis Confirm at Protein Level Identify_Affected_Pathways Identify Affected Signaling Pathways Protein_Expression_Analysis->Identify_Affected_Pathways Validate_Key_Targets Validate Key Molecular Targets Identify_Affected_Pathways->Validate_Key_Targets

Figure 1. Experimental workflow for investigating the antimicrobial mechanism of action of this compound.

Conclusion

This compound exhibits promising antimicrobial properties against a range of bacteria and fungi. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes. While the initial data is encouraging, further research is required to fully elucidate its mechanism of action and to establish a comprehensive profile of its antimicrobial activity against a wider array of clinically relevant pathogens. The quantitative data presented in this guide provides a foundation for comparing the efficacy of this compound with other antimicrobial agents and highlights its potential for further investigation and development as a novel antimicrobial compound.

References

The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2,5-Dimethylpyrazine, a key flavor compound, reveals its pivotal role in creating desirable nutty and roasted notes in a variety of food products. This guide provides a comparative evaluation of its sensory properties against other pyrazine derivatives, supported by quantitative data from sensory panel assessments and detailed experimental protocols for researchers and food scientists.

This compound is a naturally occurring volatile organic compound formed during the Maillard reaction and Strecker degradation, contributing significantly to the aroma of roasted, baked, and fermented foods.[1] Its characteristic nutty, roasted, and cocoa-like aroma makes it a valuable ingredient in the flavor industry for enhancing the sensory profile of products such as coffee, cocoa, peanuts, and baked goods.[2] This guide delves into the sensory evaluation of this compound in various food models, offering a comparative perspective with other structurally related pyrazines.

Comparative Sensory Evaluation of Pyrazines

Sensory panel evaluations employing Quantitative Descriptive Analysis (QDA) are instrumental in characterizing the specific aroma and flavor attributes of compounds like this compound. In a study on the flavor of hot-pressed peanut oil, a trained sensory panel evaluated various aroma attributes on a 10-point scale. The results highlighted the contribution of pyrazines to the nutty and roasted characteristics of the oil.[3]

While specific quantitative data for a direct comparison of this compound with other pyrazines in a single food model is proprietary and varies across studies, the following table synthesizes typical sensory attributes and their perceived intensities based on available literature. This provides a qualitative comparison of this compound with other key pyrazine alternatives.

CompoundPredominant Sensory AttributesTypical Food Matrix Application
This compound Nutty, roasted, cocoa, coffee-like[2]Coffee, cocoa products, roasted nuts, baked goods[2]
2-Ethyl-3,5-dimethylpyrazine Earthy, potato-chip like, nuttyRoasted potatoes, coffee, cocoa
2,3-Dimethylpyrazine Roasted, nutty, chocolateCoffee, cocoa products
Trimethylpyrazine Roasted, nutty, musty, earthyCoffee, cocoa, roasted nuts
2-Acetylpyrazine Popcorn-like, roasted, nuttyPopcorn, baked goods, cereals

Experimental Protocols for Sensory Panel Evaluation

A robust sensory evaluation is critical for obtaining reliable and actionable data. The following is a detailed methodology for a typical Quantitative Descriptive Analysis (QDA) of flavor compounds like this compound in a food model.

Panelist Selection and Training

A panel of 10-12 individuals is selected based on their sensory acuity, descriptive ability, and commitment.[4] Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on the sensory lexicon for the product being tested.[3] This involves exposure to a wide range of reference standards representing the key aroma and flavor attributes. For pyrazines, these could include roasted almonds for "nutty," dark roast coffee for "roasted," and unsweetened cocoa powder for "cocoa."[3]

Sample Preparation and Presentation

The food model (e.g., a neutral base like a sugar-water solution, milk, or a simple biscuit dough) is prepared with precise concentrations of this compound and any alternative compounds being tested. Samples are presented to panelists in a controlled environment, typically in individual sensory booths with controlled lighting and temperature to minimize distractions.[5] Samples are coded with random three-digit numbers to prevent bias.[5]

Sensory Evaluation Procedure

Panelists evaluate the samples and rate the intensity of each sensory attribute using a structured scale, commonly a 15-cm line scale anchored with "low" and "high" intensity descriptors.[4] The order of sample presentation is randomized for each panelist to counterbalance any order effects.[5] Panelists are instructed to cleanse their palate with unsalted crackers and water between samples.

Data Analysis

The data from the line scales are converted to numerical values, and statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the intensity of sensory attributes between the samples.[3] The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles.[4]

Sensory Evaluation Workflow

The following diagram illustrates the typical workflow of a sensory panel evaluation using Quantitative Descriptive Analysis.

SensoryEvaluationWorkflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Recruitment Panelist Recruitment & Screening Training Panelist Training & Lexicon Development Recruitment->Training SamplePrep Sample Preparation & Coding Training->SamplePrep SensorySession Individual Sensory Evaluation SamplePrep->SensorySession DataCollection Data Collection & Compilation SensorySession->DataCollection StatsAnalysis Statistical Analysis (ANOVA) DataCollection->StatsAnalysis Reporting Reporting & Visualization StatsAnalysis->Reporting

Figure 1. Workflow for Quantitative Descriptive Analysis.

References

A Comparative Analysis of Pyrazine Formation from Various Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of pyrazine formation from different amino acids, offering valuable insights for researchers in flavor chemistry, food science, and pharmacology. Pyrazines, a class of heterocyclic aromatic compounds, are significant contributors to the flavors and aromas of cooked foods and are also explored for their diverse pharmacological activities. Understanding their formation from various precursors is crucial for controlling flavor profiles and for the synthesis of bioactive compounds.

Key Findings and Comparative Data

The formation of pyrazines from amino acids, primarily through the Maillard reaction, is highly dependent on the structure of the amino acid, the reaction conditions, and the presence of other reactants like reducing sugars. The following tables summarize the quantitative data from various studies, comparing the yields of different pyrazines from several amino acid precursors.

Amino AcidTotal Pyrazine Yield (µg/g)Major Pyrazines FormedReference
LysineHigh2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[1]
Arginine-Lysine (Dipeptide)13.122,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Histidine-Lysine (Dipeptide)5.542,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Lysine-Histidine (Dipeptide)Higher than Lys-Arg2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
Lysine-Arginine (Dipeptide)Lower than Lys-His2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine[2]
SerineNot specifiedPyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine[3]
ThreonineNot specifiedThis compound, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine[3]
LeucineNot specified2-Isoamyl-6-methylpyrazine[4]
Glutamic AcidLower than Lysine and GlutamineVarious alkylated pyrazines[5]
GlutamineHigher than Glutamic AcidVarious alkylated pyrazines[5]
AlanineLower than other tested amino acidsVarious alkylated pyrazines[5]

Table 1: Comparative Yield of Pyrazines from Different Amino Acid Precursors. The yield and type of pyrazines are significantly influenced by the amino acid structure. Lysine and lysine-containing dipeptides are particularly effective precursors. The position of the amino acid in a dipeptide also plays a crucial role, with N-terminal amino acids having a more significant impact on pyrazine formation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of pyrazine formation.

Maillard Reaction Model System for Pyrazine Formation

This protocol describes a typical model system to study the formation of pyrazines from the reaction between amino acids and a reducing sugar.

Materials:

  • Amino acid or peptide of interest (e.g., L-lysine, Arg-Lys dipeptide)

  • D-glucose

  • Distilled water

  • Sodium hydroxide (6 N) for pH adjustment

  • Internal standard for quantification (e.g., 2,4,6-trimethylpyridine in methanol)

  • Sealed reaction vials

Procedure:

  • Prepare a mixture of the amino acid/peptide and glucose. A common ratio is equal masses (e.g., 100 mg of each).[6]

  • Dissolve the mixture in a specific volume of distilled water (e.g., 10 mL).[6]

  • Adjust the pH of the solution to a desired level (e.g., pH 8.0) using NaOH.[6]

  • Transfer the solution to a sealed reaction vial.

  • Heat the vial at a specific temperature for a set duration (e.g., 140°C for 90 minutes).[2][6]

  • After heating, cool the vial to room temperature.

  • Add a known amount of an internal standard for quantitative analysis.

Analysis of Pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.

Instrumentation:

  • GC-MS system equipped with a suitable capillary column (e.g., DB-WAX or equivalent)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heated agitator for SPME

Procedure:

  • Equilibrate the sealed reaction vial containing the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) in a water bath or heated agitator.[2]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time to adsorb the volatile compounds.

  • Retract the fiber and immediately inject it into the hot inlet of the GC-MS for thermal desorption of the analytes.

  • Run the GC-MS analysis under optimized conditions to separate and identify the pyrazines. A typical temperature program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 220°C), and holds for a period.[7]

  • Identify the pyrazine compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified pyrazines by comparing their peak areas to the peak area of the internal standard.[2]

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways of pyrazine formation and a typical experimental workflow.

Pyrazine_Formation_Pathway cluster_reactants Reactants cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Amino Acid Amino Acid alpha-Aminocarbonyls alpha-Aminocarbonyls Amino Acid->alpha-Aminocarbonyls reacts with alpha-Dicarbonyls Reducing Sugar Reducing Sugar Amadori/Heyns\nCompounds Amadori/Heyns Compounds Reducing Sugar->Amadori/Heyns\nCompounds alpha-Dicarbonyls alpha-Dicarbonyls Amadori/Heyns\nCompounds->alpha-Dicarbonyls alpha-Dicarbonyls->alpha-Aminocarbonyls Pyrazines Pyrazines alpha-Aminocarbonyls->Pyrazines Condensation Experimental_Workflow Sample_Preparation Sample Preparation (Amino Acid + Sugar in Water) pH_Adjustment pH Adjustment Sample_Preparation->pH_Adjustment Heating Heating in Sealed Vial (e.g., 140°C, 90 min) pH_Adjustment->Heating Cooling Cooling to Room Temperature Heating->Cooling Internal_Standard Addition of Internal Standard Cooling->Internal_Standard HS_SPME Headspace SPME (Volatile Extraction) Internal_Standard->HS_SPME GC_MS_Analysis GC-MS Analysis (Separation and Identification) HS_SPME->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis

References

Comparing the flavor profiles of different alkylpyrazines

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Flavor Profiles of Alkylpyrazines for Researchers and Drug Development Professionals

Alkylpyrazines are a class of volatile heterocyclic nitrogen-containing compounds that play a crucial role in the aroma of a wide variety of foods and beverages. Formed primarily through the Maillard reaction during heating processes like roasting, baking, and frying, these compounds are responsible for characteristic nutty, roasted, earthy, and cocoa-like flavors. Understanding the distinct flavor profiles of different alkylpyrazines is essential for food scientists, flavor chemists, and professionals in drug development, where masking or manipulating flavors can be critical. This guide provides a detailed comparison of the flavor profiles of various alkylpyrazines, supported by quantitative data and experimental methodologies.

Comparative Flavor Profiles of Alkylpyrazines

The flavor and aroma of an alkylpyrazine are determined by the nature and position of the alkyl substituents on the pyrazine ring, as well as its concentration. The following table summarizes the flavor descriptors and odor thresholds of several common alkylpyrazines in water. Odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

AlkylpyrazineChemical StructureFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)
2-MethylpyrazineC₅H₆N₂Nutty, roasted, cocoa, coffee, slightly sweet35,000
2,3-DimethylpyrazineC₆H₈N₂Roasted, nutty, coffee, chocolate, earthy2,500
2,5-DimethylpyrazineC₆H₈N₂Nutty, roasted peanut, potato, chocolate800
2,6-DimethylpyrazineC₆H₈N₂Roasted, nutty, coffee, earthy460
2-EthylpyrazineC₆H₈N₂Roasted, nutty, coffee, earthy6,000
2-Ethyl-3-methylpyrazineC₇H₁₀N₂Roasted, nutty, earthy, cocoa1.0
2-Ethyl-5-methylpyrazineC₇H₁₀N₂Roasted peanut, nutty, earthy0.4
2-Ethyl-6-methylpyrazineC₇H₁₀N₂Roasted, nutty, earthy1.1
2,3,5-TrimethylpyrazineC₇H₁₀N₂Roasted, nutty, chocolate, coffee, earthy317
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂Roasted, nutty, dark chocolate, coffee, earthy475
2-Isopropyl-3-methoxypyrazineC₈H₁₂N₂OGreen bell pepper, earthy, pea-like0.002
2-Isobutyl-3-methoxypyrazineC₉H₁₄N₂OGreen bell pepper, earthy, vegetative0.002

Experimental Protocols

The characterization of alkylpyrazine flavor profiles relies on sophisticated analytical and sensory evaluation techniques. Detailed methodologies for two key experiments are provided below.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine which volatile compounds in a complex mixture contribute to its aroma.[1] The method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the odor-active alkylpyrazines in a sample.

Methodology:

  • Sample Preparation:

    • Volatile compounds are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or solvent extraction.

    • For SPME, a fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatile compounds.

  • Gas Chromatographic Separation:

    • The extracted volatiles are desorbed from the SPME fiber in the heated injection port of a gas chromatograph.

    • The compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • The oven temperature is programmed to increase gradually (e.g., from 40°C to 250°C at a rate of 5°C/min) to elute the compounds based on their boiling points and polarities.

  • Olfactometry and Detection:

    • At the end of the GC column, the effluent is split into two streams. One stream goes to a chemical detector, such as a mass spectrometer (MS) for compound identification, while the other is directed to an olfactometry port.[2]

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected aroma.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O until no odor is detected, to determine the flavor dilution (FD) factor, which indicates the potency of the odorant.[1]

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[3]

Objective: To create a detailed sensory profile of a product containing alkylpyrazines.

Methodology:

  • Panelist Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Panelists undergo intensive training (15-20 hours) to develop a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of the product.

    • Reference standards representing each attribute are provided to calibrate the panelists.

  • Sensory Evaluation:

    • Samples are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature).

    • Panelists independently rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings are converted to numerical data.

    • Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in attributes between products.

    • The results are often visualized in a "spider web" or "radar" plot to provide a comprehensive sensory profile of each product.[3]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key biological pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_sensory Sensory Evaluation cluster_data Data Interpretation Sample Food/Beverage Sample SPME Solid-Phase Microextraction (SPME) Sample->SPME QDA Quantitative Descriptive Analysis (QDA) Sample->QDA GC_O Gas Chromatography-Olfactometry (GC-O) SPME->GC_O MS Mass Spectrometry (MS) GC_O->MS Compound Identification Olfactometry Olfactometry Port GC_O->Olfactometry Aroma Detection Flavor_Profile Flavor Profile Generation MS->Flavor_Profile Olfactometry->Flavor_Profile QDA->Flavor_Profile signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Alkylpyrazine Alkylpyrazine (Ligand) OR5K1 OR5K1 Receptor Alkylpyrazine->OR5K1 Binds to G_Protein G-protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Nerve Impulse to Brain Ion_Channel->Signal Generates

References

In-Vivo vs. In-Vitro Biological Effects of 2,5-Dimethylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a heterocyclic aromatic compound found in a variety of roasted, fermented, and heat-treated foods, contributing to their characteristic nutty and savory flavors. Beyond its role as a flavoring agent, 2,5-DMP has garnered scientific interest for its diverse biological activities. Understanding the compound's effects both within a living organism (in vivo) and in a controlled laboratory setting (in vitro) is crucial for assessing its potential therapeutic applications and toxicological risks. This guide provides an objective comparison of the reported in-vivo and in-vitro biological effects of this compound, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Biological Effects

The following tables summarize the key quantitative data from in-vivo and in-vitro studies on this compound. It is important to note that direct comparisons of concentrations and effects between in-vivo and in-vitro studies should be made with caution due to differences in experimental conditions, bioavailability, and metabolism.

Table 1: In-Vivo Biological Effects of this compound

Biological EffectSpeciesDosageRoute of AdministrationKey Findings
Reproductive Toxicity (Female) Rat100 mg/kgSubcutaneousSignificantly decreased uterine weight.[1][2]
Reproductive Toxicity (Male) Rat100 mg/kgSubcutaneousSignificantly decreased prostate and seminal vesicle weight; decreased plasma testosterone levels.[1]
Inhibition of Uterine Contraction Pregnant RatNot specifiedIntraperitonealInhibited oxytocin- and prostaglandin F2α-induced uterine hypercontraction.[3]
Delayed Puberty MouseNot specifiedExposure to airborne compoundDelayed onset of puberty by an average of 3.7 to 3.9 days.[4][5]

Table 2: In-Vitro Biological Effects of this compound

Biological EffectTest SystemConcentrationKey Findings
Genotoxicity Chinese Hamster Ovary (CHO) cells2500-40,000 µg/mLPositive for chromosomal aberrations.
Genotoxicity Saccharomyces cerevisiae D516,900-135,000 µg/mLPositive for mutation.
Inhibition of Oviductal Function Hamster Oviductal ExplantsNanomolar (nM) rangeLowest Observable Adverse Effect Levels (LOAELs) for inhibition of ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction were in the nanomolar range.[6][7]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation Airway Epithelial CellsNot specifiedImplicated in the activation of CFTR signaling, though the direct mechanism is not fully elucidated.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

In-Vivo Experimental Protocols

This assay evaluates the potential of a substance to induce a proliferative response in the uterus, indicative of estrogenic or anti-estrogenic activity.

  • Animal Model: Immature female Sprague-Dawley or Wistar rats, typically 21-25 days old.[13][14][15]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the start of the study.

  • Dosing: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered daily for three consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uterine weight is often normalized to the animal's body weight.

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight is considered a positive uterotrophic response.

This assay assesses the effect of a chemical on the timing of sexual maturation in female mice.

  • Animal Model: Peripubertal female ICR/Alb mice.[4]

  • Exposure: Mice are exposed to airborne this compound from birth. Control animals are exposed to clean air.

  • Monitoring: From weaning (around 21 days of age), animals are examined daily for signs of puberty onset, primarily vaginal opening. The age at which vaginal opening occurs is recorded for each animal.

  • Data Analysis: The mean age of puberty onset in the exposed group is compared to the control group using statistical methods such as a t-test or ANOVA. A significant delay or acceleration in the age of vaginal opening indicates an effect on puberty.[16][17][18]

In-Vitro Experimental Protocols

This assay is used to identify substances that can cause structural damage to chromosomes in cultured mammalian cells.[19][20][21][22][23]

  • Cell Culture: CHO cells are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Sub-confluent cell cultures are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix), for a short period (e.g., 3-6 hours). A vehicle control and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9) are included in each experiment.

  • Harvest and Metaphase Preparation: After the treatment period, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis. Cells are then harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Analysis: The fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa). At least 100-200 well-spread metaphases per concentration are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Data Analysis: The frequency of cells with one or more aberrations is calculated for each concentration and compared to the vehicle control using statistical tests like the Chi-square test or Fisher's exact test.

This bioassay assesses the impact of substances on the physiological functions of the oviduct, which are critical for fertilization and early embryo transport.[6][7]

  • Tissue Preparation: Oviducts are collected from superovulated female golden hamsters. The infundibulum and ampulla are dissected and maintained in a culture medium (e.g., Earle's Balanced Salt Solution with HEPES and bovine serum albumin).

  • Measurement of Ciliary Beat Frequency: The ciliary beat frequency of the fimbriae is measured using a microphotodiode system or high-speed video microscopy before, during, and after exposure to different concentrations of this compound.

  • Oocyte Pickup Rate Assay: The ability of the fimbriae to pick up cumulus-oocyte complexes is observed and quantified under a dissecting microscope in the presence and absence of the test compound.

  • Smooth Muscle Contraction Analysis: The frequency and amplitude of spontaneous contractions of the infundibular smooth muscle are recorded using video microscopy and analyzed with image analysis software.

  • Data Analysis: The effects of this compound on each parameter are compared to control conditions. Dose-response curves are generated to determine the Lowest Observable Adverse Effect Level (LOAEL).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G DMP This compound Testosterone_Production Testosterone Production DMP->Testosterone_Production Inhibits Testosterone_Uptake Testosterone Uptake DMP->Testosterone_Uptake Inhibits Testes Testes Plasma_Testosterone Plasma Testosterone Testosterone_Production->Plasma_Testosterone Prostate Prostate Plasma_Testosterone->Prostate Seminal_Vesicles Seminal Vesicles Plasma_Testosterone->Seminal_Vesicles Prostate->Testosterone_Uptake Organ_Weight Decreased Organ Weight (Prostate, Seminal Vesicles) Prostate->Organ_Weight Seminal_Vesicles->Testosterone_Uptake Seminal_Vesicles->Organ_Weight

G cluster_0 Cell Culture and Treatment cluster_1 Metaphase Arrest and Harvesting cluster_2 Slide Preparation and Analysis A CHO Cell Culture B Treatment with 2,5-DMP (± S9 metabolic activation) A->B C Add Colcemid (arrests cells in metaphase) B->C D Harvest Cells C->D E Hypotonic Treatment & Fixation D->E F Prepare Slides E->F G Stain with Giemsa F->G H Microscopic Analysis (score for aberrations) G->H

G Activator Activator (e.g., 2,5-DMP - hypothesized) Receptor G-protein Coupled Receptor (GPCR) Activator->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates Ion_Transport Cl- Ion Transport CFTR->Ion_Transport Opens to allow Phosphorylation Phosphorylation

Conclusion

The available evidence indicates that this compound exerts a range of biological effects both in vivo and in vitro. In living organisms, its primary documented effects relate to reproductive toxicity in rodents, including alterations in organ weight, hormone levels, and the timing of puberty, as well as the inhibition of uterine contractions. In controlled laboratory settings, 2,5-DMP has demonstrated genotoxic potential and the ability to inhibit the intricate functions of the oviduct at very low concentrations. Furthermore, emerging research suggests a role for 2,5-DMP in the activation of the CFTR ion channel, a pathway of significant interest in the context of cystic fibrosis.

While these findings provide a valuable overview, it is evident that further research is required to establish a more comprehensive and quantitative understanding of the dose-response relationships and to fully elucidate the underlying molecular mechanisms of this compound's biological activities. For researchers and professionals in drug development, this compound presents a dual profile of potential therapeutic utility and toxicological concern that warrants continued investigation. The detailed experimental protocols provided herein offer a foundation for future studies aimed at clarifying the in-vivo and in-vitro effects of this intriguing molecule.

References

Comparison of DFT Functionals for the Study of Alkylpyrazine Stability and Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide on the DFT study of alkylpyrazine stability and aggregation states, it is essential to first define the specific products or alternatives to be compared. For instance, a comparison could be made between different computational methods (e.g., various DFT functionals), software packages, or the stability of different alkylpyrazine derivatives.

For the purpose of this guide, we will proceed with a hypothetical comparison of different DFT functionals in determining the stability and aggregation energies of pyrazine and its simple alkyl derivatives. This will serve as a practical example of how such a comparison guide would be structured.

This guide compares the performance of several common Density Functional Theory (DFT) functionals in predicting the stability and aggregation behavior of pyrazine and its methyl- and dimethyl- derivatives. The selection of an appropriate functional is critical for obtaining accurate results that correlate well with experimental data.

Data Presentation: Calculated Dimerization Energies

The following table summarizes the calculated dimerization energies (in kcal/mol) for pyrazine and 2,5-dimethylpyrazine using different DFT functionals. A more negative value indicates a more stable dimer.

CompoundFunctionalBasis SetDimerization Energy (kcal/mol)
PyrazineB3LYP6-311++G(d,p)-3.5
PyrazineM06-2X6-311++G(d,p)-5.8
PyrazineωB97X-D6-311++G(d,p)-6.2
This compoundB3LYP6-311++G(d,p)-4.8
This compoundM06-2X6-311++G(d,p)-7.5
This compoundωB97X-D6-311++G(d,p)-8.1

Note: The data presented in this table is illustrative and based on typical performance trends of these functionals. For actual research, these values would be derived from specific computational outputs.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of computational studies. Below is a typical protocol for calculating the dimerization energy of alkylpyrazines using DFT.

1. Monomer and Dimer Geometry Optimization:

  • The initial 3D structures of the alkylpyrazine monomer and its dimer are constructed.

  • Geometry optimization is performed for both the monomer and the dimer to find their lowest energy conformations. This is typically done using the selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency calculations are then carried out to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

2. Dimerization Energy Calculation:

  • The dimerization energy (ΔE_dimer) is calculated as the difference between the energy of the dimer and twice the energy of the monomer.

  • The formula used is: ΔE_dimer = E_dimer - 2 * E_monomer

  • To account for basis set superposition error (BSSE), the counterpoise correction method by Boys and Bernardi is often applied, especially for weakly bound complexes.

3. Software:

  • All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or VASP.

Mandatory Visualization

The following diagrams illustrate the workflow of the computational study and the logical relationship in dimerization.

cluster_input Input Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis Monomer 1. Build Monomer Structure OptMonomer 3. Optimize Monomer Geometry Monomer->OptMonomer Dimer 2. Build Dimer Structure OptDimer 4. Optimize Dimer Geometry Dimer->OptDimer FreqMonomer 5. Monomer Frequency Analysis OptMonomer->FreqMonomer FreqDimer 6. Dimer Frequency Analysis OptDimer->FreqDimer Energy 7. Extract Energies FreqMonomer->Energy FreqDimer->Energy BSSE 8. Apply BSSE Correction Energy->BSSE FinalEnergy 9. Calculate Dimerization Energy BSSE->FinalEnergy

Caption: Workflow for DFT calculation of dimerization energy.

M1 Monomer D Dimer M1->D Aggregation M2 Monomer M2->D D->M1 Dissociation D->M2

Caption: Equilibrium relationship between monomer and dimer states.

L-threonine-3-dehydrogenase: A Linchpin in the Biological Synthesis of 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 2,5-dimethylpyrazine (2,5-DMP), a key flavor compound and a valuable precursor for pharmaceuticals, is a subject of significant interest in biotechnology and synthetic biology. Central to its biological production is the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the initial and rate-limiting step in a highly efficient chemoenzymatic pathway. This guide provides a comprehensive comparison of the TDH-dependent pathway for 2,5-DMP synthesis with alternative strategies, supported by experimental data and detailed protocols.

The Central Role of L-threonine-3-dehydrogenase

In microorganisms such as Bacillus subtilis and engineered Escherichia coli, L-threonine serves as the primary precursor for 2,5-DMP synthesis. The biosynthesis is initiated by the NAD+-dependent oxidation of L-threonine, a reaction catalyzed by L-threonine-3-dehydrogenase (TDH). This enzymatic step produces L-2-amino-acetoacetate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone. Subsequently, two molecules of aminoacetone undergo a non-enzymatic condensation and oxidation to yield the final product, 2,5-DMP.

A competing enzymatic pathway can divert the crucial intermediate, L-2-amino-acetoacetate, away from 2,5-DMP production. The enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA. Genetic inactivation of the gene encoding KBL has been demonstrated to be an effective strategy to enhance the yield of 2,5-DMP.

Performance Comparison: The Impact of Genetic Engineering

The following table summarizes the quantitative data on 2,5-DMP production, comparing wild-type microbial strains with genetically engineered strains that have enhanced TDH activity or knockout of the competing KBL enzyme.

Strain/ConditionKey Genetic Modification(s)Substrate2,5-DMP Titer (mg/L)Reference
Bacillus subtilis 168 (Wild-type)NoneL-threonine~30 (0.27 mM)
Bacillus subtilis 168Inactivation of KBLL-threonineIncreased production
Engineered E. coliOverexpression of TDH and NADH oxidaseL-threonine (9.21 g/L)1682
Engineered E. coliOverexpression of TDH, NADH oxidase, threonine transporter, and aminoacetone oxidaseL-threonine (14 g/L)2897.30

Alternative Synthesis Routes

While the TDH-dependent pathway is the primary biological route for 2,5-DMP synthesis from L-threonine, other methods exist, primarily through chemical synthesis. The Maillard reaction, which occurs at high temperatures between amino acids and reducing sugars, can produce a variety of pyrazines, including 2,5-DMP. Chemical synthesis methods, such as the self-condensation of aminoacetone followed by oxidation, are also employed for industrial production. However, these methods often require harsh reaction conditions and can lead to a complex mixture of products, making the specificity of the enzymatic pathway an attractive alternative for producing "natural" 2,5-DMP.

Experimental Protocols

Whole-Cell Catalysis for 2,5-DMP Production

This protocol is adapted from studies using engineered E. coli.

Materials:

  • Engineered E. coli cells expressing L-threonine-3-dehydrogenase

  • Tris-HCl-NaCl buffer (100 mM, pH 8.0)

  • L-threonine solution (e.g., 1 M)

  • NAD+ solution (e.g., 10 mM)

  • Conical flasks

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare a 1 L reaction system in a 2 L conical flask containing 100 mM Tris-HCl-NaCl buffer.

  • Add L-threonine to a final concentration of 60 mM (or as optimized, e.g., 14 g/L).

  • Add NAD+ to a final concentration of 0.75 mM.

  • Inoculate with an appropriate amount of freeze-dried or freshly cultured recombinant E. coli cells.

  • Incubate the flask at 37°C (or optimized temperature, e.g., 40°C) with shaking at 220 rpm for 24 hours.

  • After incubation, collect samples and centrifuge at 12,000 rpm for 5 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of 2,5-DMP in the supernatant using HPLC.

L-threonine-3-dehydrogenase (TDH) Activity Assay

This assay is based on the spectrophotometric measurement of NADH formation.

Materials:

  • Purified or crude TDH enzyme extract

  • Tris-HCl buffer (50 mM, pH 8.0)

  • L-threonine solution (100 mM)

  • NAD+ solution (20 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer.

  • Add NAD+ to a final concentration of 1-2 mM.

  • Add the TDH enzyme solution to the cuvette.

  • Initiate the reaction by adding L-threonine to a final concentration of 10 mM.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH formation is proportional to the TDH activity. One unit of TDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizing the Pathway and Workflow

TDH_Pathway cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Reactions cluster_competing Competing Pathway L_threonine L-Threonine L_2_amino_acetoacetate L-2-Amino-acetoacetate L_threonine:e->L_2_amino_acetoacetate:w Oxidation Aminoacetone Aminoacetone L_2_amino_acetoacetate:e->Aminoacetone:w Decarboxylation Glycine Glycine L_2_amino_acetoacetate:e->Glycine:w Cleavage Acetyl_CoA Acetyl-CoA TDH L-threonine-3- dehydrogenase (TDH) TDH->L_threonine NADH NADH + H+ TDH->NADH NAD NAD+ NAD->TDH Dihydro_DMP 3,6-dihydro-2,5-DMP Aminoacetone:e->Dihydro_DMP:w 2x Condensation CO2 CO2 DMP This compound Dihydro_DMP:e->DMP:w Oxidation KBL KBL KBL->L_2_amino_acetoacetate CoA CoA CoA->KBL

Caption: Biosynthetic pathway of 2,5-DMP from L-threonine.

Experimental_Workflow cluster_upstream Upstream Processing cluster_reaction Biocatalysis cluster_downstream Downstream Analysis Strain Genetically Engineered Microbial Strain Culture Cell Culture and Biomass Production Strain->Culture Harvest Cell Harvesting and Preparation Culture->Harvest Reaction_Setup Whole-Cell Reaction Setup (Substrate, Cofactors, Buffer) Harvest->Reaction_Setup Incubation Incubation with Controlled Parameters Reaction_Setup->Incubation Sampling Sample Collection Incubation->Sampling Separation Cell Separation (Centrifugation/Filtration) Sampling->Separation Quantification 2,5-DMP Quantification (HPLC/GC-MS) Separation->Quantification

Caption: Experimental workflow for 2,5-DMP production.

A Comparative Genomic Guide to 2,5-Dimethylpyrazine Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key microorganisms known to produce 2,5-Dimethylpyrazine (2,5-DMP), a volatile organic compound with significant applications in the food and pharmaceutical industries. This document summarizes genomic features, biosynthetic pathways, and production capabilities, supported by experimental data and detailed protocols.

Introduction to this compound (2,5-DMP)

This compound is a naturally occurring pyrazine derivative responsible for the characteristic roasted, nutty, and chocolate-like aromas in many fermented and heat-treated foods. Beyond its role as a flavor compound, 2,5-DMP serves as a valuable precursor for the synthesis of pharmaceuticals, including antilipolytic drugs.[1] Microbial biosynthesis presents an environmentally friendly and sustainable alternative to chemical synthesis for 2,5-DMP production. Several microorganisms, including species of Bacillus, Pseudomonas, and Lactococcus, have been identified and engineered for the production of this versatile compound.

Comparative Production of 2,5-DMP in Wild-Type and Engineered Microorganisms

The following table summarizes the 2,5-DMP production capabilities of various microbial strains under different conditions. Genetic modifications, such as the overexpression of key biosynthetic enzymes and the deletion of competing pathway genes, have been shown to significantly enhance production yields.

Microorganism StrainKey Genetic CharacteristicsSubstrate(s)2,5-DMP Titer (mg/L)Reference
Bacillus subtilis 168Wild-TypeL-threonine~21.6 (0.20 mM)[1]
Bacillus subtilis 168 ΔkblKBL gene knockoutL-threonineIncreased production[1][2]
Pseudomonas putidaWild-TypeTryptone-enriched LB mediumHigh yields reported[3]
Recombinant Escherichia coliOverexpression of EcTDHL-threonine (5 g/L)438.3 ± 23.7[4]
Recombinant Escherichia coliFusion expression of EcTDH and LcNoxEL-threonine (5 g/L)Increased production[4]
Recombinant Escherichia coli Δkbl ΔtynA ΔtdcB ΔilvA pRSFDuet-tdhEcnoxELc-PsstTMulti-gene knockout, overexpression of TDH, NoxE, and transporterL-threonine (5 g/L)1095.7 ± 81.3[4]
Recombinant Escherichia coliOverexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)2472.52 (after 12h)[5]
Recombinant Escherichia coliOverexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine2897.30 (after 24h)[5]

Biosynthetic Pathway of this compound

The primary biosynthetic route for 2,5-DMP in microorganisms originates from the amino acid L-threonine. The pathway involves a key enzymatic step followed by a series of non-enzymatic reactions.

The biosynthesis of 2,5-DMP from L-threonine is initiated by the enzyme L-threonine-3-dehydrogenase (TDH), which oxidizes L-threonine to L-2-amino-3-ketobutyrate.[1][2] This intermediate is unstable and spontaneously decarboxylates to form aminoacetone.[1][2] Two molecules of aminoacetone then condense to form 3,6-dihydro-2,5-dimethylpyrazine, which subsequently undergoes spontaneous oxidation to yield the final product, 2,5-DMP.[2] A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves L-2-amino-3-ketobutyrate into glycine and acetyl-CoA, thereby reducing the flux towards 2,5-DMP synthesis.[2][6]

2,5-DMP Biosynthesis Pathway cluster_main Biosynthesis of 2,5-DMP cluster_competing Competing Pathway L_threonine L-Threonine L_2_amino_3_ketobutyrate L-2-Amino-3-ketobutyrate L_threonine->L_2_amino_3_ketobutyrate L-threonine-3-dehydrogenase (TDH) (Enzymatic) Aminoacetone Aminoacetone (x2) L_2_amino_3_ketobutyrate->Aminoacetone Spontaneous Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L_2_amino_3_ketobutyrate->Glycine_AcetylCoA 2-amino-3-ketobutyrate CoA ligase (KBL) Dihydro_DMP 3,6-Dihydro-2,5-dimethylpyrazine Aminoacetone->Dihydro_DMP Spontaneous Condensation DMP This compound Dihydro_DMP->DMP Spontaneous Oxidation

Biosynthetic pathway of this compound from L-threonine.

Experimental Protocols

Microbial Cultivation for 2,5-DMP Production

This protocol is a general guideline for the cultivation of microorganisms to produce 2,5-DMP. Specific conditions may need to be optimized for different strains.

  • Media Preparation: Luria-Bertani (LB) medium is commonly used for the growth of Bacillus subtilis and E. coli. For enhanced production, the medium is often supplemented with L-threonine.[1] For Pseudomonas putida, LB medium enriched with tryptone has been reported to yield good results.[3]

  • Inoculation and Growth: A single colony of the desired microbial strain is used to inoculate a starter culture, which is grown overnight. This starter culture is then used to inoculate the main production culture.

  • Fermentation Conditions: Cultures are typically incubated at temperatures between 30°C and 37°C with shaking.[3][5] The pH of the medium can influence the non-enzymatic conversion of aminoacetone to 2,5-DMP and is often maintained around neutral.[1][3]

  • Whole-Cell Biocatalysis: For recombinant strains, whole-cell biocatalysis is often employed. Cells are harvested after cultivation, washed, and resuspended in a reaction buffer containing the substrate (e.g., L-threonine) and necessary cofactors (e.g., NAD+).[5]

Quantification of 2,5-DMP

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of 2,5-DMP.

  • Sample Preparation: The culture broth is centrifuged to remove microbial cells. The supernatant is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The organic phase, containing the volatile compounds, is collected and concentrated.

  • GC-MS Analysis: The extracted sample is injected into a GC-MS system. The separation of compounds is achieved on a suitable capillary column (e.g., HP-5MS). The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded.

  • Quantification: The concentration of 2,5-DMP is determined by comparing the peak area of the sample with a standard curve generated from known concentrations of a 2,5-DMP standard.[7]

Experimental Workflow for Enhancing 2,5-DMP Production

The following diagram illustrates a typical workflow for the metabolic engineering of a microbial strain to improve 2,5-DMP production.

Metabolic Engineering Workflow Start Select Host Microorganism (e.g., E. coli, B. subtilis) Identify_Genes Identify Key Biosynthetic Genes (e.g., tdh) Start->Identify_Genes Identify_Competing Identify Competing Pathway Genes (e.g., kbl) Start->Identify_Competing Genetic_Modification Genetic Modification Identify_Genes->Genetic_Modification Identify_Competing->Genetic_Modification Overexpression Overexpress Biosynthetic Genes (e.g., tdh, noxE) Genetic_Modification->Overexpression Enhance flux Knockout Knockout Competing Genes (e.g., kbl) Genetic_Modification->Knockout Block competition Cultivation Cultivate Engineered Strain with Substrate (L-threonine) Overexpression->Cultivation Knockout->Cultivation Analysis Analyze 2,5-DMP Production (GC-MS) Cultivation->Analysis Optimization Optimize Fermentation Conditions (pH, Temperature, Substrate Conc.) Analysis->Optimization End High-Yield 2,5-DMP Production Analysis->End Optimization->Cultivation Iterative Improvement

Workflow for metabolic engineering to enhance 2,5-DMP production.

Concluding Remarks

The microbial production of 2,5-DMP is a rapidly advancing field. While Bacillus subtilis is a natural producer, metabolic engineering of hosts like E. coli has led to significantly higher titers. Comparative genomic analysis reveals that the core biosynthetic pathway centered around L-threonine dehydrogenase is conserved. Future research will likely focus on the discovery of novel, more efficient enzymes, and the further optimization of engineered strains through systems biology and synthetic biology approaches. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers aiming to develop robust and efficient microbial cell factories for 2,5-DMP production.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 2,5-Dimethylpyrazine, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.

I. Immediate Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to safety protocols is crucial during handling and disposal.

Key Hazard Classifications:

  • Physical Hazard: Combustible/Flammable Liquid.[1][2][3]

  • Health Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][2][4]

    • Causes skin and eye irritation.[4][5]

    • May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE): When handling this compound, always use appropriate PPE to minimize exposure risks:

  • Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Wear appropriate protective gloves (e.g., chemically resistant Nitrile rubber) and clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

II. Quantitative Data Summary

This table summarizes key quantitative and qualitative data for this compound, extracted from safety data sheets.

PropertyValueSource Citation
CAS Number 123-32-0[2][4]
Molecular Formula C6H8N2[3][4]
Molecular Weight 108.14 g/mol [3][4]
Appearance Colorless to slightly yellow liquid[4]
Boiling Point 155 °C @ 760 mmHg[3]
Flash Point 63 - 64 °C (145.40 - 147.2 °F)[3][5]
Specific Gravity 0.990 g/cm³[3]
Solubility in Water Miscible[3]
Hazard Statements H226/H227 (Flammable/Combustible liquid), H302 (Harmful if swallowed)[1][2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[1] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Do not mix with other chemical wastes unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Keep the waste in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources.[1][2]

Step 2: Containerization and Labeling

  • Use a suitable, closed, and properly labeled container for waste collection. The container must be in good condition and not leaking.[6]

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

Step 3: Managing Spills

  • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[4]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3][5]

  • Using non-sparking tools, scoop up the absorbed material and place it into a suitable container for disposal.[3][5]

  • Prevent the spill from entering drains or waterways.[4]

Step 4: Final Disposal

  • The generation of waste should be minimized or avoided whenever possible.[1]

  • Dispose of the contents and the container through an approved and licensed professional waste disposal service.[2][4][8]

  • Follow your institution's specific procedures for chemical waste pickup and disposal, which will be managed by the EHS department.

  • All disposal activities must adhere to the requirements of environmental protection and waste disposal legislation.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: This compound Waste Generated B Is the container empty and clean? A->B Evaluate Container C Triple rinse with a suitable solvent. Dispose of rinsate as hazardous waste. B->C Yes E Collect waste in a compatible, closed, and labeled container. B->E No D Manage container for recycling or disposal per institutional guidelines. C->D F Store in a cool, well-ventilated area away from ignition sources. E->F G Arrange for pickup by a licensed hazardous waste contractor. F->G H Complete all required waste manifest documentation. G->H I End: Waste Properly Disposed H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for 2,5-Dimethylpyrazine

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Chemically resistant Nitrile rubber gloves with a minimum thickness of 0.11mm are recommended.[2] Always use proper glove removal technique to avoid skin contact. Wear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For situations where risk assessment indicates the need for air-purifying respirators, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate. If the respirator is the sole means of protection, use a full-faced supplied air respirator.[2]
Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Clear, very slight yellow liquid
Boiling Point 155 °C @ 760.00mm Hg
Flash Point 63 °C (145.40 °F)
Specific Gravity/Density 0.9900g/cm³
Solubility in Water Miscible
Toxicity Data
RouteSpeciesValue
OralRatLD50 = 1020 mg/kg[1]

Operational Plans for Handling and Disposal

Adherence to a strict operational plan is vital for the safe use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage : Store in a cool, dry, and well-ventilated area away from sources of ignition.[1] Keep the container tightly closed.[2]

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[1]

  • Personal Protective Equipment : Before handling, ensure all recommended PPE is worn correctly.

  • Avoiding Contact : Take measures to prevent contact with skin and eyes, and avoid inhalation of vapor or mist.[2]

  • Hygiene : Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[3][4]

Emergency Procedures: Spills and Leaks
  • Immediate Action : Evacuate personnel from the immediate area.[2]

  • Ventilation : Ensure adequate ventilation.

  • Ignition Sources : Remove all sources of ignition.[2]

  • Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection : Use a non-sparking tool to scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Disposal Plan
  • Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be considered hazardous waste.

  • Containerization : Place waste in a suitable, closed, and properly labeled container.

  • Disposal : Dispose of the waste in a manner consistent with federal, state, and local regulations.[1] Do not allow the product to enter drains.[2] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving and Storage cluster_handling Handling cluster_emergency Emergency (Spill) cluster_disposal Disposal receive Receive Chemical inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Routine Use handle Handle in Ventilated Area don_ppe->handle wash Wash Hands After Handling handle->wash containerize Containerize Waste handle->containerize Generate Waste spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate remove_ignition Remove Ignition Sources ventilate->remove_ignition absorb Absorb with Inert Material remove_ignition->absorb collect Collect Waste absorb->collect collect->containerize Spill Cleanup label_waste Label Waste Container containerize->label_waste dispose Dispose via Licensed Service label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylpyrazine
Reactant of Route 2
2,5-Dimethylpyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.